4-(N-Boc-N-methylamino)cyclohexanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h9-10,14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHKURDWYJBHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148331 | |
| Record name | Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701148331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-24-5 | |
| Record name | Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701148331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-(N-Boc-N-methylamino)cyclohexanol: Properties, Synthesis, and Applications
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive overview of 4-(N-Boc-N-methylamino)cyclohexanol, a bifunctional organic compound of significant interest to the pharmaceutical and chemical research sectors. As a versatile synthetic intermediate, its cyclohexane scaffold, equipped with a strategically protected secondary amine and a reactive hydroxyl group, offers a valuable platform for the construction of complex molecular architectures. This document details the compound's physicochemical properties, presents a logical and robust synthetic protocol, explores its characteristic reactivity and spectroscopic signature, and discusses its applications in drug discovery and medicinal chemistry. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.
Introduction
This compound, systematically named tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate, is a key building block in modern organic synthesis. Its structure is characterized by a cyclohexane ring, which provides a conformationally well-defined, non-aromatic scaffold. The strategic placement of two key functional groups at the 1 and 4 positions—a hydroxyl (-OH) group and a tert-butoxycarbonyl (Boc) protected N-methylamino group—makes it a powerful tool for sequential and site-selective chemical modifications.
The presence of the Boc protecting group is critical; it masks the nucleophilicity of the secondary amine, allowing for selective reactions at the hydroxyl position. Subsequently, the Boc group can be cleanly removed under acidic conditions to liberate the amine for further functionalization, such as amide bond formation or reductive amination. This "protect-react-deprotect" strategy is fundamental in multi-step synthesis. The compound exists as two distinct stereoisomers, cis and trans, whose specific stereochemistry can be crucial in defining the pharmacological profile of a final active pharmaceutical ingredient (API). This guide will explore the properties and synthetic utility that establish this compound as a valuable intermediate in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and metabolic diseases.[1]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These identifiers and computed properties are essential for experimental design, analysis, and regulatory documentation.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate | [2] |
| CAS Number | 1256633-24-5 | [2] |
| Molecular Formula | C₁₂H₂₃NO₃ | [1][2] |
| Molecular Weight | 229.32 g/mol | [1][2] |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCC(CC1)O | [2] |
| InChI Key | UJHKURDWYJBHPD-UHFFFAOYSA-N |[2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 1.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 49.8 Ų |[2] |
Physical Form and Storage: The compound is typically supplied as a white to yellow solid.[3] Based on its structure and the stability of the Boc group, it is recommended to store the material in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong acids and oxidizing agents.
Synthesis and Reactivity
Synthetic Strategy
The most direct and industrially scalable synthesis of this compound involves the N-protection of its precursor, 4-(methylamino)cyclohexanol. This precursor can be synthesized via methods such as the hydrogenation of p-methylaminophenol.[4] The subsequent protection step is a standard procedure in organic chemistry, utilizing di-tert-butyl dicarbonate (Boc₂O) to install the Boc group onto the secondary amine.
The choice of base and solvent is critical for optimizing reaction efficiency and minimizing side reactions. A non-nucleophilic tertiary amine base like triethylamine (TEA) is typically used to scavenge the acidic byproduct. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve the reactants. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, especially for sterically hindered or less reactive amines.
Caption: Synthetic workflow for Boc protection.
Detailed Experimental Protocol: Boc Protection
This protocol describes a general, self-validating method for the synthesis of the title compound.
Materials and Equipment:
-
4-(methylamino)cyclohexanol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel, rotary evaporator, and standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 4-(methylamino)cyclohexanol (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Reagents: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature. Subsequently, add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring solution.
-
Causality Insight: TEA acts as a base to neutralize the tert-butoxycarboxylic acid byproduct formed during the reaction, driving the equilibrium towards the product. Adding Boc₂O portion-wise helps control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Self-Validation: The acid wash removes excess TEA, while the bicarbonate wash removes any remaining acidic byproducts. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Reactivity and Strategic Utility
The true value of this compound lies in its predictable and orthogonal reactivity, making it a strategic building block.
-
Reactions at the Hydroxyl Group: The -OH group is available for a wide range of transformations, including oxidation to the corresponding ketone, esterification with carboxylic acids (e.g., via Steglich or Yamaguchi conditions), or etherification (e.g., Williamson ether synthesis).
-
Deprotection of the Amine: The Boc group is stable to most basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane). This unmasks the secondary amine, which can then participate in reactions like amide coupling, sulfonamide formation, or further alkylation.
This orthogonality allows for a synthetic sequence where the hydroxyl group is modified first, followed by Boc deprotection and subsequent reaction at the newly revealed amine center.
Caption: Key reaction pathways from the title compound.
Spectroscopic Characterization
While experimental spectra should be obtained for each batch, the expected spectroscopic data provides a reliable reference for structural confirmation.
Table 3: Predicted Spectroscopic Data for Structural Elucidation
| Technique | Characteristic Signal | Expected Position/Value | Assignment |
|---|---|---|---|
| ¹H NMR | Singlet (9H) | ~1.4 ppm | tert-butyl protons of Boc group |
| Singlet (3H) | ~2.7-2.9 ppm | N-methyl protons | |
| Multiplet (1H) | ~3.5-4.0 ppm | CH-OH proton | |
| Multiplets (9H) | ~1.2-2.2 ppm | Cyclohexane ring protons (CH, CH₂) | |
| Broad Singlet (1H) | Variable | Hydroxyl proton (-OH) | |
| ¹³C NMR | Carbonyl | ~155 ppm | C=O of Boc group |
| Quaternary Carbon | ~80 ppm | C(CH₃)₃ of Boc group | |
| Methyl Carbons | ~28 ppm | C(CH₃)₃ of Boc group | |
| N-Methyl Carbon | ~30-35 ppm | N-CH₃ | |
| C-OH Carbon | ~65-70 ppm | Cyclohexane carbon bearing hydroxyl | |
| IR | O-H Stretch | 3500-3300 cm⁻¹ (broad) | Hydroxyl group |
| C-H Stretch | 2950-2850 cm⁻¹ | Aliphatic C-H | |
| C=O Stretch | 1700-1680 cm⁻¹ (strong) | Carbonyl of Boc group | |
| MS (ESI+) | [M+H]⁺ | m/z 230.17 | Protonated molecular ion |
| [M+Na]⁺ | m/z 252.15 | Sodiated adduct |
| | [M-Boc+H]⁺ | m/z 130.12 | Fragment after loss of Boc group |
Applications in Research and Development
This compound is primarily utilized as a high-value intermediate in the synthesis of APIs.[1] Its bifunctional nature allows it to serve as a versatile scaffold for introducing diversity into molecular libraries.
-
Pharmaceutical Development: The compound is a building block in the synthesis of drugs targeting the central nervous system.[5][6] The cyclohexane core is a common motif in CNS-active agents as it can mimic the spatial arrangement of aromatic rings while improving physicochemical properties like solubility and metabolic stability.
-
Protease Inhibitors and Receptor Modulators: The defined stereochemistry and functional handles are ideal for designing molecules that fit into the specific binding pockets of enzymes and receptors.[1] The hydroxyl group can form critical hydrogen bonds, while the amine can be functionalized to interact with other residues or introduce desired pharmacokinetic properties.
-
Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the two functional groups makes this molecule an excellent starting point for creating focused libraries of compounds for high-throughput screening, accelerating the hit-to-lead optimization process in drug discovery.
Safety and Handling
No specific material safety data sheet (MSDS) is available for this compound itself. However, based on data from structurally similar compounds like cis- and trans-4-(Boc-amino)cyclohexanol, a conservative approach to handling is warranted.[7][8]
Table 4: GHS Hazard Summary (Inferred from Related Compounds)
| Hazard Class | Statement | Precautionary Codes (Example) |
|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | P264, P280, P302+P352 |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2) | P280, P305+P351+P338 |
| STOT (Single Exposure) | May cause respiratory irritation (Category 3) | P261, P271, P304+P340 |
Handling and PPE:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
Storage and Disposal:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically designed synthetic intermediate with significant value in medicinal chemistry and organic synthesis. Its key attributes—a conformationally defined cyclohexane scaffold, orthogonally protected functional groups, and the existence of distinct stereoisomers—make it a powerful tool for the synthesis of complex and biologically active molecules. This guide has provided a detailed overview of its properties, a robust synthetic methodology, and its principal applications, underscoring its importance for professionals in the field of drug discovery and development.
References
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Introduction: A Strategic Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-(N-Boc-N-methylamino)cyclohexanol (CAS 1256633-24-5)
This compound, identified by CAS Number 1256633-24-5, is a bifunctional organic molecule that has emerged as a valuable intermediate in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a cyclohexane scaffold, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protected N-methylamino group, provides a unique combination of stereochemical complexity and orthogonal reactivity. This guide offers a technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, strategic applications, and essential handling protocols. The molecule's design allows for selective and sequential chemical modifications, making it a powerful tool for constructing complex molecular architectures, particularly for protease inhibitors, receptor modulators, and therapeutics targeting central nervous system (CNS) disorders.[1]
Physicochemical and Structural Properties
The utility of any chemical building block begins with a clear understanding of its fundamental properties. This compound is a white to off-white solid under standard conditions, with its key characteristics summarized below.[2]
| Property | Value | Source |
| CAS Number | 1256633-24-5 | [3] |
| Molecular Formula | C₁₂H₂₃NO₃ | [1][3] |
| Molecular Weight | 229.32 g/mol | [1][3] |
| IUPAC Name | tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate | [3] |
| Synonyms | This compound, trans-4-[Boc(methyl)amino]cyclohexanol | [3] |
| MDL Number | MFCD09751887 | [1] |
| Storage | Room temperature, in a dry, well-ventilated place | [1] |
The structure contains two key functional groups: a secondary alcohol and a Boc-protected amine. The cyclohexane ring is non-planar and can exist in different conformations, with the substituents (hydroxyl and amino groups) occupying either axial or equatorial positions. This gives rise to cis and trans diastereomers, a critical consideration for stereoselective synthesis and biological activity.[3][4]
Caption: Structure of this compound.
Synthetic Strategy and Control
While multiple proprietary synthesis routes exist, a general and logical approach involves the protection and modification of a pre-existing aminocyclohexanol scaffold. The choice of starting material and reaction sequence is critical to achieving the desired stereoisomer (cis or trans).
A plausible synthetic pathway could start from commercially available 4-(methylamino)cyclohexanol. The secondary amine is then protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid byproduct.
Caption: Plausible workflow for Boc protection synthesis.
Causality in Synthesis:
-
Why Boc Protection? The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis.[5] It renders the highly nucleophilic amine inert to a wide range of reaction conditions (e.g., those used to modify the hydroxyl group), yet it can be removed cleanly under mild acidic conditions without affecting other parts of the molecule.[6] This orthogonality is fundamental to multistep synthesis.
-
Stereochemical Control: The stereochemistry of the final product (cis vs. trans) is dictated by the starting material. Diastereoselective syntheses, for instance using specific reduction or hydrogenation methods on precursor molecules, can yield specific isomers, which is often crucial for achieving desired pharmacological activity.[4][7]
The Strategic Role in Drug Design
The power of this compound lies in its bifunctionality, which allows it to serve as a versatile scaffold. The hydroxyl and protected amine groups are orthogonal handles for subsequent chemical elaboration.
-
The Hydroxyl Group (-OH): This group can be readily converted into other functionalities.
-
Oxidation: Oxidation (e.g., using PCC, Dess-Martin periodinane) converts the alcohol to 4-(N-Boc-N-methylamino)cyclohexanone.[8] This ketone is a valuable intermediate for reactions like reductive amination or the construction of spirocyclic systems, which are prized in drug design for their rigid, three-dimensional structures.[8][9]
-
Etherification/Esterification: The hydroxyl group can be used to form ethers or esters, linking the cyclohexane scaffold to other parts of a target molecule.
-
-
The N-Boc-N-methyl Group: After modifications at the hydroxyl position are complete, the Boc group can be selectively removed.
-
Deprotection: Treatment with an acid like trifluoroacetic acid (TFA) in DCM, or HCl in dioxane, efficiently removes the Boc group, revealing a secondary methylamine.
-
Further Functionalization: The newly freed amine is nucleophilic and can undergo a host of reactions, including amide bond formation (coupling with carboxylic acids), sulfonamide formation, or further alkylation.
-
This sequential reaction capability makes it an ideal building block for creating libraries of diverse compounds for screening in drug discovery programs.[1]
Caption: Orthogonal functionalization pathways.
Exemplary Experimental Protocol: Boc Group Deprotection
This protocol describes a standard and critical procedure for removing the Boc protecting group, unmasking the secondary amine for further synthesis.
Objective: To deprotect this compound to yield 4-(methylamino)cyclohexanol.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (5-10 eq) or 4M HCl in Dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Work-up: Re-dissolve the residue in DCM and transfer to a separatory funnel. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, 4-(methylamino)cyclohexanol, often as its salt depending on the work-up. Further purification can be achieved via crystallization or column chromatography if necessary.
Self-Validating System:
-
Causality: TFA is a strong acid that protonates the carbonyl oxygen of the Boc group, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and gaseous CO₂.
-
Monitoring: TLC is used to validate reaction completion, ensuring no starting material remains. A new, more polar spot corresponding to the free amine product should appear.
-
Purity: Post-reaction work-up is designed to remove reagents and byproducts, and the final product's identity and purity would be confirmed by analytical methods like NMR and Mass Spectrometry.
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that offers synthetic flexibility and access to novel chemical space. Its bifunctional nature, governed by the orthogonal reactivity of its hydroxyl and Boc-protected amine groups, allows for controlled, stepwise synthesis of complex molecules. For researchers in drug discovery, this compound represents a reliable and versatile tool for generating diverse molecular scaffolds with the three-dimensional character essential for potent and selective biological activity.
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- Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow | Request PDF. (2019). ResearchGate.
- tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate | 1033718-10-3. (n.d.). Sigma-Aldrich.
- tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate. (n.d.). Achmem.
- 1256633-24-5,4-(N-Boc-N-甲基氨基)环己醇. (n.d.). 韶远.
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- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses Procedure.
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A Technical Guide to the Structural Elucidation of 4-(N-Boc-N-methylamino)cyclohexanol
Foreword: The Role of a Versatile Intermediate
In the landscape of modern drug discovery and development, the strategic use of well-defined molecular building blocks is paramount. 4-(N-Boc-N-methylamino)cyclohexanol is one such critical intermediate. Its cyclohexane scaffold, coupled with orthogonally protected functional groups—a hydroxyl and a tert-butoxycarbonyl (Boc) protected secondary amine—makes it an invaluable component in the synthesis of complex pharmaceutical agents, including protease inhibitors and modulators for central nervous system targets.[1][2] The precise structural characterization of this intermediate is not merely an academic exercise; it is a foundational requirement for ensuring the integrity, purity, and predictability of the subsequent synthetic route.
This guide provides a comprehensive, field-proven framework for the complete structural elucidation of this compound. We will move beyond a simple recitation of techniques to explore the causality behind our analytical choices, demonstrating how a multi-technique, self-validating approach provides unambiguous confirmation of identity, connectivity, and stereochemistry.
Foundational Molecular Attributes and Stereochemical Considerations
Before embarking on any analytical workflow, a thorough understanding of the target molecule's theoretical properties is essential. This foundational knowledge allows us to predict spectral outcomes and recognize deviations that may indicate impurities or unexpected isomers.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃NO₃ | [1][3] |
| Molecular Weight | 229.32 g/mol | [1][3] |
| Monoisotopic Mass | 229.16779 Da | [3] |
| IUPAC Name | tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate | [3] |
A critical feature of this molecule is the 1,4-disubstituted cyclohexane ring, which gives rise to cis and trans diastereomers. These isomers have distinct spatial arrangements of the hydroxyl and N-Boc-N-methylamino groups, leading to different physical properties and, most importantly, unique spectral signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The elucidation process must, therefore, not only confirm the constitution but also definitively assign the relative stereochemistry.
The Synthetic Context: Anticipating the Analytical Challenge
The structural elucidation of a compound is intrinsically linked to its synthesis. Knowledge of the synthetic pathway provides critical insights into potential impurities, byproducts, and isomeric ratios that may be present in the sample. A common and logical synthesis route involves the Boc protection of 4-methylaminocyclohexanol.[4]
This context informs our analysis: we must be prepared to distinguish between the cis and trans isomers and identify any unreacted starting material.
The Integrated Elucidation Workflow: A Triad of Techniques
No single analytical technique can provide absolute structural proof. True confidence is achieved by integrating orthogonal techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—into a cohesive, self-validating workflow.[5] Each method provides a unique piece of the puzzle, and their collective agreement constitutes a robust structural proof.
Part 1: Mass Spectrometry – Confirming Mass and Formula
Expertise & Causality: The first step in identifying an unknown is to determine its molecular weight and, ideally, its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Its ability to measure mass-to-charge ratios (m/z) to several decimal places allows for the calculation of a molecular formula with high confidence, immediately distinguishing the target from other potential compounds. Electrospray ionization (ESI) is the technique of choice due to the molecule's polarity and non-volatile nature.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Analysis Mode: Acquire data in positive ion mode. The presence of the nitrogen atom and oxygen atoms makes the molecule readily protonated ([M+H]⁺) or susceptible to forming adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Data Processing: Compare the measured m/z values of the observed ions with the theoretically calculated values for the expected species. A mass accuracy of <5 ppm is the standard for confirmation.
Table 2: Predicted High-Resolution m/z Values
| Ion Species | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₂H₂₄NO₃⁺ | 230.1751 |
| [M+Na]⁺ | C₁₂H₂₃NNaO₃⁺ | 252.1570 |
| [M-C₄H₈+H]⁺ (Loss of isobutylene) | C₈H₁₆NO₃⁺ | 174.1125 |
| [M-Boc+H]⁺ (Loss of Boc group) | C₇H₁₆NO⁺ | 130.1226 |
Trustworthiness: Observing the protonated molecular ion at m/z 230.1751 (± 5 ppm) provides definitive evidence for the elemental composition of C₁₂H₂₃NO₃. The presence of characteristic fragments, such as the loss of the Boc group, further substantiates the proposed structure.
Part 2: Infrared Spectroscopy – Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups. It is an excellent corroborative technique. The principle is that specific chemical bonds absorb infrared radiation at characteristic frequencies. For our target molecule, the most telling absorptions will be the O-H stretch of the alcohol and the C=O stretch of the Boc-carbamate.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: No specific preparation is needed. A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically over the range of 4000-600 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.
Table 3: Key IR Absorption Frequencies
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| Alcohol | O-H stretch | 3500 - 3200 | Strong, Broad |
| Alkane | C-H stretch | 2950 - 2850 | Strong, Sharp |
| Carbamate (Boc) | C=O stretch | 1700 - 1670 | Strong, Sharp |
| Alcohol/Carbamate | C-O stretch | 1300 - 1000 | Strong |
Trustworthiness: The simultaneous observation of a broad peak around 3300 cm⁻¹ and a very strong, sharp peak near 1680 cm⁻¹ is a highly reliable indicator that both the hydroxyl and Boc-protecting groups are present in the molecule, validating the findings from mass spectrometry.
Part 3: NMR Spectroscopy – The Definitive Structural Blueprint
Expertise & Causality: While MS confirms the formula and IR confirms functional groups, NMR spectroscopy elucidates the precise atomic connectivity and stereochemistry. It is the most powerful single technique for structural determination of organic molecules. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR, we can map out the entire carbon-hydrogen framework. For this molecule, NMR is the only technique that can definitively distinguish between the cis and trans isomers.
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stereochemistry of 4-(N-Boc-N-methylamino)cyclohexanol
An In-Depth Technical Guide to the Stereochemistry of 4-(N-Boc-N-methylamino)cyclohexanol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical analysis of the , a key intermediate in medicinal chemistry and drug development.[1] We will delve into the conformational intricacies of its stereoisomers, strategies for stereocontrolled synthesis, and the analytical techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's three-dimensional nature.
Introduction: The Significance of Stereoisomerism
This compound is a bifunctional molecule featuring a hydroxyl group and a protected secondary amine on a cyclohexane scaffold.[1] The spatial arrangement of these two functional groups—whether they are on the same side (cis) or opposite sides (trans) of the ring—defines its stereochemistry. This is not a trivial distinction; the specific stereoisomer used in the synthesis of a pharmaceutical compound can profoundly impact its biological activity, potency, and safety profile. Therefore, a rigorous understanding and control of its stereochemistry are paramount.
The cyclohexane ring is not planar but exists predominantly in a low-energy "chair" conformation. The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The interplay between the cis/trans isomerism and the chair conformation dictates the molecule's overall shape and reactivity.[2][3]
Conformational Analysis: A Tale of Two Isomers
The stereochemical behavior of this compound is best understood by analyzing the conformational preferences of its cis and trans isomers.
The trans-Isomer: A Conformationally Locked System
The trans-isomer has the hydroxyl and the N-Boc-N-methylamino groups on opposite faces of the cyclohexane ring. This arrangement allows for a highly stable conformation where both bulky substituents occupy equatorial positions.[4][5]
The cyclohexane ring can undergo a "ring flip," interconverting the two chair conformations. In the case of the trans-isomer, this flip would force both substituents into high-energy axial positions.[6] This diaxial conformation is strongly disfavored due to severe steric hindrance, known as 1,3-diaxial interactions, where the axial substituents clash with the axial hydrogens on the same face of the ring.[4]
Because of this large energy difference, the equilibrium lies almost exclusively (>99%) toward the diequatorial conformer. This makes the trans-isomer a conformationally rigid system, a property often sought in drug design.
The cis-Isomer: A Dynamic Equilibrium
In the cis-isomer, both substituents are on the same face of the ring. This geometry necessitates that in any chair conformation, one group must be axial and the other equatorial.[3][4] The ring-flip interconverts these positions.
The preferred conformation will be the one that places the larger substituent in the more spacious equatorial position to minimize 1,3-diaxial interactions.[4] The N-Boc-N-methylamino group, with its bulky tert-butyl component, is significantly larger than the hydroxyl group. Consequently, the equilibrium for the cis-isomer strongly favors the conformer where the N-Boc-N-methylamino group is equatorial and the hydroxyl group is axial.
Synthesis and Stereochemical Control
The stereochemical outcome of the synthesis of this compound is typically determined during the reduction of the precursor ketone, 4-(N-Boc-N-methylamino)cyclohexanone. This ketone can be prepared from 4-aminocyclohexanol.[7] The choice of reducing agent dictates the facial selectivity of hydride delivery to the carbonyl group.
-
Synthesis of the trans-Isomer (Equatorial Attack): To produce the trans-alcohol, where the hydroxyl group is equatorial, hydride delivery must occur from the axial face. Small, unhindered reducing agents like sodium borohydride (NaBH₄) are typically used. The small hydride ion can approach from the more sterically congested axial face, leading to the thermodynamically more stable equatorial alcohol.[8]
-
Synthesis of the cis-Isomer (Axial Attack): To form the cis-alcohol, where the hydroxyl group is axial, hydride delivery must occur from the equatorial face. This is achieved using bulky, sterically demanding reducing agents such as Lithium tri-sec-butylborohydride (L-Selectride®). The large size of this reagent prevents it from approaching the axial face, forcing it to deliver the hydride from the more open equatorial face, resulting in the axial alcohol.[9]
Example Experimental Protocol: Reduction of 4-(N-Boc-N-methylamino)cyclohexanone
Objective: To synthesize a mixture of cis- and trans-4-(N-Boc-N-methylamino)cyclohexanol for subsequent analysis and separation.
Materials:
-
4-(N-Boc-N-methylamino)cyclohexanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for elution)
Procedure:
-
Dissolve 4-(N-Boc-N-methylamino)cyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.
Purification: The cis and trans isomers can be separated by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[8] The polarity difference between the more exposed axial hydroxyl group in the cis isomer and the less exposed equatorial hydroxyl in the trans isomer often allows for effective separation.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the isomers.[10][11] The key lies in analyzing the coupling constants (J-values) of the protons on C1 and C4 (the carbons bearing the OH and N(Boc)Me groups, respectively).[8]
¹H NMR Signatures:
The diagnostic protons are H-1 (the proton on the same carbon as the -OH group) and H-4 (the proton on the same carbon as the -N(Boc)Me group). Their orientation (axial or equatorial) determines the dihedral angles with neighboring protons, which in turn governs the observed coupling constants.
-
Axial Protons: An axial proton has two large trans-diaxial couplings (~8-12 Hz) to its axial neighbors and two smaller axial-equatorial couplings (~2-5 Hz). This typically results in a complex multiplet that is broad at its base, often described as a "triplet of triplets" (tt).
-
Equatorial Protons: An equatorial proton has only smaller equatorial-axial and equatorial-equatorial couplings (~2-5 Hz). Its signal is therefore a narrow multiplet.
Table 1: Expected ¹H NMR Data for Diagnostic Protons
| Isomer / Conformer | Proton | Orientation | Expected Multiplicity | Expected J-values (Hz) |
| trans (diequatorial substituents) | H-1 | Axial | Triplet of Triplets (tt) | J_ax,ax ≈ 8-12J_ax,eq ≈ 2-5 |
| H-4 | Axial | Triplet of Triplets (tt) | J_ax,ax ≈ 8-12J_ax,eq ≈ 2-5 | |
| cis (equatorial N(Boc)Me, axial OH) | H-1 | Equatorial | Narrow multiplet (m) | All J ≈ 2-5 |
| H-4 | Axial | Triplet of Triplets (tt) | J_ax,ax ≈ 8-12J_ax,eq ≈ 2-5 |
By examining the signals for H-1 and H-4, a definitive assignment can be made. The trans-isomer will show two broad, axial-type signals. The cis-isomer will show one broad axial-type signal (H-4) and one narrow equatorial-type signal (H-1). Two-dimensional NMR experiments like NOESY can further confirm assignments by showing through-space correlations, for instance, between an axial substituent and other axial protons on the same face of the ring.[8]
Conclusion
The is governed by the fundamental principles of cyclohexane conformational analysis. The trans-isomer exists as a stable diequatorial conformer, while the cis-isomer adopts a conformation with an equatorial N-Boc-N-methylamino group and an axial hydroxyl group. These distinct three-dimensional structures can be selectively synthesized by choosing appropriate reducing agents and can be unambiguously identified using ¹H NMR spectroscopy. For scientists in drug development, mastering the synthesis, separation, and characterization of these stereoisomers is a critical step in creating well-defined and effective therapeutic agents.
References
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- Pawar, D. M., Khalil, A. A., Hooks, D. R., Collins, K., Elliott, T., Stafford, J., Smith, L., & Noe, E. A. (1998). Conformational Study of Cyclodecane and Substituted Cyclodecanes by Dynamic NMR Spectroscopy and Computational Methods. Journal of the American Chemical Society, 120(41), 10715–10720. [Link]
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A Technical Guide to the Commercial Availability and Application of 4-(N-Boc-N-methylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Boc-N-methylamino)cyclohexanol is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a cyclohexane scaffold, a hydroxyl group, and a Boc-protected secondary amine, makes it a versatile building block for the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection and subsequent functionalization, a crucial attribute in multi-step synthetic pathways.[1] This guide provides an in-depth overview of the compound's commercial availability, key physicochemical properties, and its applications, offering a critical resource for professionals in drug discovery and organic synthesis.
The cyclohexane ring introduces conformational rigidity, while the stereochemistry of the hydroxyl and the protected amino groups (cis or trans) plays a pivotal role in defining the three-dimensional architecture of derivative compounds. This stereochemical diversity is paramount in designing molecules with specific binding affinities for biological targets. Consequently, understanding the commercial landscape for obtaining specific isomers is essential for researchers.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound and its precursors is fundamental for its effective use in research and synthesis. The properties of the cis and trans isomers, as well as the closely related non-methylated analog, are summarized below.
| Property | This compound | cis-4-(Boc-amino)cyclohexanol | trans-4-(Boc-amino)cyclohexanol |
| IUPAC Name | tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate[2] | tert-butyl (cis-4-hydroxycyclohexyl)carbamate | tert-butyl (trans-4-hydroxycyclohexyl)carbamate[3] |
| Molecular Formula | C₁₂H₂₃NO₃[2][4] | C₁₁H₂₁NO₃[1] | C₁₁H₂₁NO₃[1][3] |
| Molecular Weight | 229.32 g/mol [2][4] | 215.29 g/mol [1][5] | 215.29 g/mol [1][3] |
| CAS Number | 1256633-24-5 (unspecified stereochemistry)[2][4] | 167081-25-6[5][6] | 111300-06-2[1][3] |
| Appearance | White to yellow solid[7] | White solid[1] | White solid[1][3] |
| Purity (Typical) | ≥97%[4] | 97%[6] | ≥97% (NMR)[3] |
| Storage | Room temperature, dry[4] | 0-8°C[1] | 0-8°C[3] |
Commercial Availability Landscape
This compound and its analogs are readily available from a variety of chemical suppliers, catering to needs ranging from small-scale research to bulk manufacturing. The compound is typically offered as a mixture of isomers or as specific cis or trans isomers, which is a critical consideration for stereospecific synthesis.
Key Procurement Considerations:
-
Isomer Specification: The spatial arrangement of the hydroxyl and amino groups is critical. For syntheses where stereochemistry dictates biological activity, sourcing the correct isomer (cis or trans) is non-negotiable. Suppliers should provide clear documentation of isomeric purity.
-
Purity and Analytical Data: For drug discovery applications, high purity (typically >97%) is essential. Always request a Certificate of Analysis (CoA) to verify the identity and purity of the compound through methods like NMR, LC-MS, and HPLC.
-
Scalability: For projects transitioning from discovery to development, it is crucial to select suppliers who can provide a scalable and consistent supply of the required material.
Representative Commercial Suppliers:
| Supplier | Product Name/Isomer | Purity | CAS Number |
| Sigma-Aldrich (Merck) | 4-[(Boc-amino)methyl]cyclohexanol | 95% | 1188475-96-8[7] |
| trans-4-(Methylamino)cyclohexanol | 95% | 22348-44-3 | |
| Thermo Scientific | cis-4-(Boc-amino)cyclohexanol, 97% | 97% | 167081-25-6[6] |
| Chem-Impex | 4-N-Boc-amino-cyclohexanol | ≥96% (HPLC) | 111300-06-2[1] |
| trans-4-Boc-aminocyclohexanol | ≥97% (NMR) | 111300-06-2[3] | |
| AChemBlock | Cis-4-(Boc-amino)-4-methylcyclohexanol | 97% | 412293-62-0[8] |
| cis-4-(Boc-amino)-1-methylcyclohexanol | 97% | 233764-30-2[9] | |
| Oakwood Chemical | trans-N-Boc-4-aminomethylcyclohexanol | 97% | 1021919-45-8[10] |
| cis-4-(Methylamino)cyclohexanol hydrochloride | - | 948883-68-9[11] |
In-House Synthesis as an Alternative
While commercially available, there are instances where in-house synthesis may be preferable, such as the need for a specific, non-stocked derivative or for large-scale production. A common synthetic route to the core scaffold involves the protection of an amino group followed by modification of a ketone.
Synthetic Workflow Overview
A general approach involves the Boc protection of a commercially available aminocyclohexanol, or a multi-step sequence starting from a cyclohexanone derivative. For instance, 4-(N-Boc-N-methylamino)cyclohexanone can be reduced to the target alcohol. A patent describes the synthesis of the related 4-N-Boc-amino cyclohexanone from 4-trans-amino cyclohexanol, which is then oxidized.[12] A more direct synthesis of 4-methylaminocyclohexanol involves the hydrogenation of p-methylaminophenol.[13]
Caption: A potential synthetic workflow from a starting aminocyclohexanol.
Detailed Protocol: Boc Protection of trans-4-Aminocyclohexanol
This protocol is adapted from a general procedure for the synthesis of 4-N-Boc-amino cyclohexanone.[12]
-
Reaction Setup: To a solution of trans-4-aminocyclohexanol (1 equivalent) in a suitable solvent such as dichloromethane, add a base like triethylamine (1.5 equivalents).
-
Addition of Boc Anhydride: Cool the reaction mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[12]
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-N-Boc-trans-4-aminocyclohexanol.
Applications in Drug Discovery and Organic Synthesis
The utility of this compound and its analogs is well-established in the synthesis of pharmaceutically active compounds. Its bifunctional nature allows it to serve as a scaffold to which other functionalities can be appended.
-
Key Intermediate in Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceuticals, including those targeting the central nervous system.[14]
-
Building Block for Complex Molecules: The protected amine and the hydroxyl group serve as handles for sequential chemical modifications, making it invaluable for building complex organic frameworks.[4]
-
Peptide Synthesis: The Boc-protected amine is a standard feature in peptide synthesis, where it allows for the controlled, stepwise addition of amino acids.[1][14]
-
Development of Bioactive Agents: It has been used in the synthesis of compounds investigated as anti-inflammatory and antitumor agents.[15][16] For instance, it is a reagent in the synthesis of pyrazolo[3,4-d]pyrimidines.[15][16]
Caption: Logical relationships of the compound's features and applications.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for drug discovery and development. Its procurement requires careful consideration of isomeric purity, and researchers should demand comprehensive analytical data from suppliers. The availability of both cis and trans isomers from multiple vendors provides chemists with the flexibility to design and synthesize novel, stereochemically defined molecules. Furthermore, the existence of established synthetic routes offers an alternative for large-scale needs or for the creation of unique derivatives. The continued application of this and related scaffolds will undoubtedly contribute to the development of new therapeutic agents.
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- PrepChem.com. Synthesis of 4-methylaminocyclohexanol. [Link]
- Oakwood Chemical. trans-N-Boc-4-aminomethylcyclohexanol. [Link]
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- IndiaMART. Trans 4-Amino Cyclohexanol. [Link]
- Google Patents. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
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- PubChem. trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273. [Link]
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Methodological & Application
Synthesis Protocol for 4-(N-Boc-N-methylamino)cyclohexanol: An In-Depth Guide for Researchers
Introduction
4-(N-Boc-N-methylamino)cyclohexanol is a key building block in medicinal chemistry, valued for its bifunctional nature which allows for selective chemical modifications.[1] The presence of a hydroxyl group and a Boc-protected secondary amine on a cyclohexane scaffold makes it a versatile intermediate in the synthesis of complex molecules, including protease inhibitors and receptor modulators.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and professionals in drug development. The protocol is grounded in established chemical principles, ensuring reliability and reproducibility.
Overall Synthetic Strategy
The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the synthesis of the precursor, 4-(methylamino)cyclohexanol, via reductive amination of 4-hydroxycyclohexanone with methylamine. The subsequent step is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).
Caption: Synthetic workflow for this compound.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| 4-Hydroxycyclohexanone | C₆H₁₀O₂ | 114.14 | ≥97% | Sigma-Aldrich | |
| Methylamine solution | CH₅N | 31.06 | 40% in H₂O | Acros Organics | |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 97% | Alfa Aesar | Moisture sensitive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific | |
| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous | VWR | |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | ≥98% | Combi-Blocks | |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99.5% | J.T.Baker | |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS Grade | EMD Millipore | |
| Hexanes | C₆H₁₄ | ~86.18 | ACS Grade | Pharmco-Aaper |
Experimental Protocol
Part 1: Synthesis of 4-(Methylamino)cyclohexanol
This procedure is adapted from established methods of reductive amination of ketones.[2] Sodium triacetoxyborohydride is chosen as the reducing agent due to its high selectivity for iminium ions over ketones, which simplifies the reaction setup.[2]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxycyclohexanone (5.0 g, 43.8 mmol) and dichloromethane (DCM, 100 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Amine Addition: To the stirred solution, add methylamine (40% solution in water, 6.8 mL, 87.6 mmol, 2.0 equivalents). Stir the reaction mixture at room temperature for 30 minutes. The initial formation of the imine or enamine is crucial for the subsequent reduction.
-
Reduction: Carefully add sodium triacetoxyborohydride (13.9 g, 65.7 mmol, 1.5 equivalents) portion-wise over 15 minutes. The reaction is exothermic, and slow addition helps to control the temperature. Allow the reaction to stir at room temperature for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 20 minutes. Separate the organic layer using a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 4-(methylamino)cyclohexanol as a crude oil. This intermediate is often used in the next step without further purification. A patent describes a similar hydrogenation process yielding 4-methylaminocyclohexanol with a boiling point of 123°-129° C (at 22 mmHg), which can be a reference for characterization if purification is desired.[3]
Part 2: Synthesis of this compound
The Boc protection of amines is a standard and robust reaction.[4][5] Di-tert-butyl dicarbonate is the reagent of choice for its efficiency and the ease of removing byproducts.[5]
-
Reaction Setup: Dissolve the crude 4-(methylamino)cyclohexanol (approximately 43.8 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask with a magnetic stir bar. Cool the flask to 0 °C using an ice bath.
-
Base and Boc Anhydride Addition: To the cooled solution, add triethylamine (9.2 mL, 65.7 mmol, 1.5 equivalents) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (10.5 g, 48.2 mmol, 1.1 equivalents) in dichloromethane (20 mL). The use of a base is essential to neutralize the acid formed during the reaction.[4]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford the pure this compound as a white solid or a viscous oil. The expected molecular weight is 229.32 g/mol .[1][6]
Characterization and Expected Results
| Parameter | Expected Value |
| Appearance | White to off-white solid or viscous oil |
| Molecular Formula | C₁₂H₂₃NO₃ |
| Molecular Weight | 229.32 g/mol [1][6] |
| Yield | 70-85% over two steps |
| Purity (by NMR/LC-MS) | >95% |
| Storage | Store at room temperature in a dry environment.[1] |
Spectroscopic data should be consistent with the structure of tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate.[6]
Safety and Handling
-
4-Hydroxycyclohexanone: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methylamine: Corrosive and flammable. Work in a well-ventilated fume hood and avoid inhalation of vapors.
-
Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.
-
Dichloromethane: A suspected carcinogen. Use in a fume hood and wear appropriate gloves.
-
Di-tert-butyl dicarbonate: A lachrymator and irritant. Handle with care in a well-ventilated area.
-
Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[7][8][9] General laboratory safety practices should be followed, including wearing safety glasses, a lab coat, and gloves.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete imine formation. | Increase the reaction time with methylamine before adding the reducing agent. Ensure the methylamine solution is of the correct concentration. |
| Inactive reducing agent. | Use freshly opened sodium triacetoxyborohydride. | |
| Incomplete reaction in Step 2 | Insufficient base. | Ensure the correct stoichiometry of triethylamine is used. |
| Deactivation of Boc anhydride. | Use fresh Boc anhydride. | |
| Presence of starting material after purification | Co-elution during chromatography. | Optimize the solvent system for column chromatography. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.
References
- PubChem. This compound. [Link]
- MySkinRecipes. This compound. [Link]
- PrepChem.com. Synthesis of 4-methylaminocyclohexanol. [Link]
- Google Patents. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
- PubChem. cis-4-(tert-Butoxycarbonylamino)cyclohexanol. [Link]
- Capot Chemical. material safety data sheet - trans-4-methylamino-cyclohexanol. [Link]
- ResearchGate. Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- Myers, A.
- PubChem. 4-Hydroxy-N-nitroso-N-methyl-N-cyclohexylamine. [Link]
- Google Patents.
- PubChem. Trans-4-amino-1-methyl-cyclohexanol. [Link]
- ResearchGate. An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. [Link]
- MDPI.
- ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. [Link]
- ResearchGate.
- ResearchGate.
Sources
- 1. This compound [myskinrecipes.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. prepchem.com [prepchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. This compound | C12H23NO3 | CID 21925147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.com [capotchem.com]
Application Notes and Protocols: Leveraging 4-(N-Boc-N-methylamino)cyclohexanol in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linker Design in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the choice of ligands dictates the target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical and pharmacokinetic properties of the molecule.[1][3]
The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity.[1] Its length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase within the ternary complex.[4] This spatial arrangement is crucial for efficient ubiquitination of the POI and its subsequent degradation by the proteasome.
The Rationale for Incorporating Cyclic Moieties: The Case for 4-(N-Boc-N-methylamino)cyclohexanol
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are widely used in PROTAC design, there is a growing appreciation for the advantages conferred by more rigid and structurally defined linkers.[1][3] The incorporation of cyclic moieties, such as cyclohexanol derivatives, can offer several benefits:
-
Conformational Rigidity: Cyclic structures reduce the number of rotatable bonds in the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation. This can lead to improved binding affinity and stability of the ternary complex.
-
Improved Physicochemical Properties: The inclusion of a cyclohexanol ring can modulate the lipophilicity and solubility of the PROTAC, potentially enhancing cell permeability and bioavailability.
-
Vectorial Control: The defined geometry of a cyclic linker can provide better control over the spatial orientation of the two ligands, facilitating optimal presentation of the POI to the E3 ligase.
This compound is a commercially available building block that is well-suited for incorporation into PROTAC linkers. Its key features include:
-
A cyclohexanol core , which provides the aforementioned benefits of a rigid, cyclic scaffold.
-
A Boc-protected secondary amine , which allows for straightforward and selective chemical modification. The Boc (tert-butyloxycarbonyl) protecting group is stable under a variety of reaction conditions and can be readily removed under acidic conditions to reveal the secondary amine for subsequent conjugation.
-
A hydroxyl group , which provides a convenient handle for attachment to either the POI ligand or the E3 ligase ligand, typically through an ether or ester linkage.
The presence of the N-methyl group can also be advantageous, as it can prevent the formation of hydrogen bonds and may influence the conformational preferences of the linker.
Experimental Protocols: A Representative Synthesis of a PROTAC Incorporating a this compound-derived Linker
While specific examples of PROTACs incorporating this compound are not yet prevalent in the published literature, a general synthetic strategy can be outlined based on established methods for PROTAC synthesis.[1][5] The following protocol is a representative example of how this building block could be used to synthesize a PROTAC.
Objective: To synthesize a hypothetical PROTAC (PROTAC-X) where a warhead targeting a protein of interest (Warhead-Halide) is linked to an E3 ligase ligand (E3-Ligand-OH) via a linker derived from this compound.
Overall Synthetic Scheme:
Caption: A representative three-step synthesis of a PROTAC using this compound.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercial Source | >95% |
| Warhead-Halide (e.g., chloro- or bromo-alkyl) | Custom Synthesis | >98% |
| E3-Ligand-COOH (e.g., pomalidomide derivative) | Commercial Source | >98% |
| Sodium Hydride (NaH), 60% dispersion in oil | Major Supplier | N/A |
| Anhydrous Dimethylformamide (DMF) | Major Supplier | >99.8% |
| Trifluoroacetic Acid (TFA) | Major Supplier | >99% |
| Dichloromethane (DCM) | Major Supplier | >99.8% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercial Source | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Major Supplier | >99% |
| Diethyl Ether | Major Supplier | ACS Grade |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | N/A |
| Brine | Lab Prepared | N/A |
| Anhydrous Sodium Sulfate | Major Supplier | ACS Grade |
| Silica Gel for Column Chromatography | Major Supplier | 60 Å, 230-400 mesh |
Step 1: Synthesis of Intermediate 1 (Etherification)
This step involves the formation of an ether linkage between the hydroxyl group of the cyclohexanol linker and a warhead molecule functionalized with a leaving group (e.g., a halide).
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise.
-
Causality: Sodium hydride is a strong base that deprotonates the hydroxyl group of the cyclohexanol, forming a more nucleophilic alkoxide.
-
-
Reaction: Stir the mixture at 0 °C for 30 minutes. Then, add a solution of the Warhead-Halide (1.1 eq) in anhydrous DMF dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench carefully by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield Intermediate 1 .
Step 2: Synthesis of Intermediate 2 (Boc Deprotection)
This step removes the Boc protecting group to expose the secondary amine for the final coupling reaction.
-
Dissolution: Dissolve Intermediate 1 (1.0 eq) in dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Causality: TFA is a strong acid that cleaves the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine as its trifluoroacetate salt.
-
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting crude Intermediate 2 (as a TFA salt) can often be used in the next step without further purification. If necessary, purification can be achieved by reverse-phase HPLC.
Step 3: Synthesis of PROTAC-X (Amide Coupling)
The final step involves the formation of an amide bond between the deprotected secondary amine of the linker and a carboxylic acid-functionalized E3 ligase ligand.
-
Preparation: To a solution of the E3-Ligand-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Causality: HATU is a coupling reagent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base that neutralizes the TFA salt of the amine and facilitates the coupling reaction.
-
-
Reaction: Stir the mixture at room temperature for 15-30 minutes. Then, add a solution of Intermediate 2 (1.1 eq) in anhydrous DMF.
-
Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product, PROTAC-X , by preparative HPLC to achieve high purity.
Characterization and Biological Evaluation
The synthesized PROTAC-X should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
Once the structure is confirmed, the biological activity of the PROTAC can be evaluated through a series of in vitro assays.
Workflow for Biological Evaluation of PROTAC-X
Caption: A typical workflow for the in vitro biological evaluation of a novel PROTAC.
A summary of key biological assays is presented in the table below.
| Assay | Purpose |
| Target Protein Binding | To confirm that the "warhead" portion of the PROTAC retains its affinity for the protein of interest. |
| E3 Ligase Binding | To confirm that the "anchor" portion of the PROTAC can effectively bind to the intended E3 ligase (e.g., Cereblon or VHL). |
| Ternary Complex Formation | To demonstrate that the PROTAC can simultaneously bind to both the target protein and the E3 ligase, forming a stable ternary complex. |
| Western Blot Analysis | To directly measure the degradation of the target protein in cells treated with the PROTAC. |
| Dose-Response and Time-Course | To determine the potency (DC50) and kinetics of protein degradation induced by the PROTAC. |
| Cell Viability/Proliferation | To assess the functional consequences of target protein degradation on cell growth and survival. |
| Off-Target Proteomics | To evaluate the selectivity of the PROTAC and identify any unintended protein degradation. |
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of PROTACs with rigid, conformationally constrained linkers. The incorporation of this moiety has the potential to improve the potency, selectivity, and pharmacokinetic properties of PROTAC degraders. The representative synthetic protocol and biological evaluation workflow provided here offer a roadmap for researchers to explore the utility of this and other cyclic linker building blocks in their drug discovery programs. As the field of targeted protein degradation continues to evolve, the rational design of linkers using innovative chemical scaffolds will be paramount to unlocking the full therapeutic potential of PROTACs.
References
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]
- Gong, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 26. [Link]
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
- Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559. [Link]
- Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. [Link]
- Technology Networks. (2021). Summary of PROTAC Degraders in Clinical Trials. Technology Networks. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Hub: Strategic Coupling Reactions of 4-(N-Boc-N-methylamino)cyclohexanol in Modern Drug Discovery
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the assembly of complex molecular architectures with high precision is paramount. The cyclohexanol scaffold, in particular, is a privileged motif found in numerous bioactive molecules. 4-(N-Boc-N-methylamino)cyclohexanol emerges as a particularly valuable building block due to its unique bifunctional nature. It possesses a secondary alcohol, amenable to a variety of coupling reactions, and a Boc-protected secondary amine, which allows for subsequent, orthogonal chemical transformations. This strategic arrangement enables its use in sequential coupling reactions, making it a key intermediate in the synthesis of protease inhibitors, receptor modulators, and novel therapeutics for central nervous system disorders and metabolic diseases.[1]
This comprehensive guide provides detailed application notes and protocols for key coupling reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to empower researchers, scientists, and drug development professionals to effectively utilize this versatile intermediate in their synthetic campaigns.
I. O-Arylation via Buchwald-Hartwig Cross-Coupling: Forging Aryl Ethers
The formation of an aryl ether linkage (C-O bond) is a cornerstone transformation in medicinal chemistry. The Buchwald-Hartwig cross-coupling reaction, renowned for its palladium-catalyzed C-N bond formation, has been successfully adapted for C-O coupling.[2][3] This method offers a powerful alternative to classical methods like the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope.
Mechanistic Rationale:
The catalytic cycle, analogous to C-N coupling, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the alcohol and deprotonation to form a palladium alkoxide intermediate. The crucial step is the reductive elimination from this intermediate to furnish the desired aryl ether and regenerate the Pd(0) catalyst. For secondary alcohols like this compound, a key challenge is to prevent the competitive side reaction of β-hydride elimination from the palladium alkoxide, which would lead to the corresponding ketone and the reduced arene. The use of bulky, electron-rich phosphine ligands is critical to promote the desired reductive elimination over this undesired pathway.[4][5]
Caption: Catalytic cycle for Buchwald-Hartwig C-O coupling.
Protocol: Buchwald-Hartwig O-Arylation of this compound
This protocol is adapted from improved methods for the coupling of secondary alcohols.[5][6]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
t-BuBrettPhos (or other suitable biaryl phosphine ligand)
-
NaOt-Bu (Sodium tert-butoxide)
-
Anhydrous toluene
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), t-BuBrettPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the aryl halide (1.2 mmol) to the Schlenk tube, followed by anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired aryl ether.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / t-BuBrettPhos | Bulky, electron-rich ligand promotes reductive elimination, minimizing β-hydride elimination. |
| Base | NaOt-Bu | Strong, non-nucleophilic base for deprotonation of the alcohol. |
| Solvent | Toluene | Anhydrous, high-boiling solvent suitable for the reaction temperature. |
| Temperature | 100 °C | Provides sufficient thermal energy for catalytic turnover. |
| Atmosphere | Inert (N₂ or Ar) | Protects the Pd(0) catalyst from oxidation. |
II. Stereoinvertive Esterification and Etherification via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for the conversion of primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and azides, with predictable inversion of stereochemistry.[7][8] This stereochemical outcome is particularly valuable in the synthesis of chiral molecules where precise control of stereocenters is critical.[9]
Mechanistic Rationale:
The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This highly reactive species protonates the acidic nucleophile (e.g., a carboxylic acid). The resulting carboxylate anion is a competent nucleophile. The alcohol then adds to the phosphonium ion to form an alkoxyphosphonium salt, which is an excellent leaving group. Subsequent Sₙ2 attack by the carboxylate on the carbon bearing the activated oxygen proceeds with complete inversion of configuration. For sterically hindered secondary alcohols like this compound, modifications such as using more reactive azodicarboxylates like 1,1'-(azodicarbonyl)dipiperidine (ADDP) or more acidic nucleophiles like 4-nitrobenzoic acid can significantly improve reaction yields.[10][11]
Caption: Simplified workflow of the Mitsunobu reaction.
Protocol: Mitsunobu Esterification of this compound
This protocol is designed for a sterically hindered secondary alcohol and incorporates best practices for yield optimization.[9][10]
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid or 4-nitrobenzoic acid for higher yields)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or 1,1'-(Azodicarbonyl)dipiperidine (ADDP)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 mmol), the carboxylic acid (1.2 mmol), and PPh₃ (1.2 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add DIAD or ADDP (1.2 mmol) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol.
-
Work-up: Quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure.
-
Purification: The crude product will contain triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct. These can be challenging to remove. Purification is typically achieved by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Reagents | PPh₃ / DIAD (or ADDP) | Standard Mitsunobu reagents. ADDP is preferred for more hindered systems. |
| Nucleophile | Carboxylic Acid (1.2 eq.) | A slight excess ensures complete consumption of the alcohol. 4-Nitrobenzoic acid can increase reactivity. |
| Solvent | Anhydrous THF | Aprotic solvent that solubilizes reagents and does not interfere with the reaction. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction, followed by stirring at RT for completion. |
| Key Outcome | Inversion of Stereochemistry | The Sₙ2 mechanism dictates the stereochemical outcome. |
III. Classical Esterification: A Foundational Transformation
Direct esterification is a fundamental and widely used reaction for converting alcohols to esters. While lacking the stereochemical control of the Mitsunobu reaction, it is a straightforward and often high-yielding method for modifying the hydroxyl group of this compound.
Reaction Principles:
Esterification can be achieved under various conditions. The most common methods involve the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst (Fischer-Speier esterification) or, for more sensitive substrates, reaction with an activated carboxylic acid derivative such as an acyl chloride or an anhydride in the presence of a non-nucleophilic base. For N-Boc protected amino alcohols, methods employing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also highly effective.[12]
Protocol: Acyl Chloride-Mediated Esterification
This protocol is suitable for substrates that can tolerate mild basic conditions and avoids the strong acids of Fischer esterification which could potentially cleave the Boc protecting group.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
| Parameter | Condition | Rationale |
| Acylating Agent | Acyl Chloride | Highly reactive, driving the reaction to completion. |
| Base | Triethylamine | Acts as a scavenger for the HCl byproduct. |
| Solvent | Anhydrous DCM | Aprotic solvent that is inert to the reaction conditions. |
| Temperature | 0 °C to RT | Controls the initial reactivity of the acyl chloride. |
Conclusion: A Gateway to Molecular Complexity
This compound stands as a testament to the power of strategic molecular design. The protocols and principles outlined in this guide for Buchwald-Hartwig C-O coupling, Mitsunobu reactions, and classical esterification demonstrate the facility with which the hydroxyl group can be functionalized. These reactions, which offer control over ether and ester formation, including stereochemical outcomes, open the door to a vast chemical space. By leveraging the bifunctional nature of this building block, researchers are well-equipped to construct novel and complex molecules, accelerating the pace of discovery in pharmaceutical and materials science.
References
- Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110.
- BenchChem. (2025). Application Notes and Protocols: Esterification of Sterically Hindered Alcohols with ADDP.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(8), 2243.
- MySkinRecipes. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- J&K Scientific LLC. (n.d.). 4-N-Boc-amino-cyclohexanol | 111300-06-2.
- ResearchGate. (2016).
- MySkinRecipes. (n.d.). This compound.
- Zhang, H., et al. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369–5374.
- Chem-Impex. (n.d.). 4-N-Boc-amino-cyclohexanol.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- DSpace@MIT. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.
- PubMed. (2012). Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides.
- ResearchGate. (2017). How do you esterify a N-Boc protected amino acid?
- PubMed. (2020). Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols.
- Wikipedia. (n.d.).
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- 8. Mitsunobu Reaction [organic-chemistry.org]
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- 12. researchgate.net [researchgate.net]
Application Note & Protocols: High-Fidelity Oxidation of 4-(N-Boc-N-methylamino)cyclohexanol to 4-(N-Boc-N-methylamino)cyclohexanone
Executive Summary & Strategic Importance
The synthesis of 4-(N-Boc-N-methylamino)cyclohexanone is a critical transformation in medicinal chemistry and pharmaceutical development. This ketone is a versatile synthetic intermediate, serving as a key building block for a variety of bioactive molecules and drug candidates, including protease inhibitors and modulators of central nervous system receptors. The successful execution of this synthesis hinges on the selective oxidation of the secondary alcohol, 4-(N-Boc-N-methylamino)cyclohexanol, without compromising the acid-labile tert-butyloxycarbonyl (Boc) protecting group or the tertiary amine functionality.
This document provides a comprehensive guide for researchers, detailing field-proven protocols for this oxidation. We will move beyond a simple recitation of steps to explain the mechanistic rationale behind reagent choice and reaction conditions. Two primary, reliable methods will be explored in depth: the Dess-Martin Periodinane (DMP) Oxidation and the Parikh-Doering Oxidation . These methods are selected for their high chemoselectivity, operational simplicity under mild conditions, and consistent, high-yielding results.
Foundational Principles: The Chemistry of Selective Alcohol Oxidation
The primary challenge in oxidizing this compound is achieving high conversion of the secondary alcohol to a ketone while preserving the sensitive N-Boc group. The Boc group is susceptible to cleavage under strongly acidic conditions, and the tertiary amine can be a site for unwanted side reactions with certain oxidants. Therefore, the ideal method must be:
-
Mild: Operating at or near neutral pH and moderate temperatures.
-
Chemoselective: Specifically targeting the hydroxyl group over the protected amine.
-
Efficient: Providing high yields to maximize the output of this valuable intermediate.
The methods detailed herein, which utilize hypervalent iodine or activated dimethyl sulfoxide (DMSO), fulfill these criteria by avoiding harsh acidic or metallic reagents commonly found in classical oxidation chemistry (e.g., Jones or Collins oxidations).
Protocol I: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a premier choice for this transformation due to its exceptionally mild conditions (neutral pH, room temperature), rapid reaction times, and high functional group tolerance. The reagent, a hypervalent iodine compound, selectively oxidizes alcohols with a simple workup procedure.
Mechanistic Rationale
The reaction proceeds via a ligand exchange mechanism where the alcohol displaces an acetate group on the iodine(V) center of the DMP reagent. A base (either intrinsic to the substrate or added, such as pyridine or NaHCO₃) facilitates the deprotonation of the α-carbon, leading to a concerted reductive elimination that forms the ketone, iodinane, and acetic acid. The inclusion of a mild base like sodium bicarbonate is crucial to buffer the two equivalents of acetic acid produced, thereby safeguarding the acid-sensitive Boc group.
Application Notes and Protocols for the Large-Scale Synthesis of 4-(N-Boc-N-methylamino)cyclohexanol
Abstract
This comprehensive guide details a robust and scalable synthetic protocol for the preparation of 4-(N-Boc-N-methylamino)cyclohexanol, a key intermediate in the development of contemporary pharmaceuticals.[1] The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing operational simplicity, high yield, and purity suitable for large-scale production. This document provides a step-by-step protocol, in-depth discussion of the chemical transformations, safety considerations, and analytical characterization of the final product.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with therapeutic potential. Its structure, featuring a protected secondary amine and a hydroxyl group on a cyclohexane scaffold, allows for selective functionalization in multi-step synthetic pathways. The tert-butoxycarbonyl (Boc) protecting group provides stability under a variety of reaction conditions while being readily removable under acidic conditions, making it an ideal choice for complex syntheses.[2] This application note outlines a reliable, two-step synthetic route commencing from the commercially available 4-(methylamino)cyclohexanol, focusing on scalability and reproducibility.
Chemical Profile
| Property | Value | Reference |
| IUPAC Name | tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate | [3] |
| CAS Number | 1256633-24-5 | [3] |
| Molecular Formula | C12H23NO3 | [1][3] |
| Molecular Weight | 229.32 g/mol | [1][3] |
| Appearance | White to off-white solid | |
| Storage | Room temperature, in a dry, well-ventilated place | [1] |
Synthetic Strategy Overview
The selected synthetic pathway involves a one-pot Boc-protection of the secondary amine of 4-(methylamino)cyclohexanol. This approach is advantageous for large-scale synthesis due to its simplicity, high efficiency, and reduced number of unit operations. The starting material, 4-(methylamino)cyclohexanol, can be procured from commercial vendors or synthesized via the hydrogenation of p-aminophenol.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and can be linearly scaled for pilot and manufacturing quantities with appropriate engineering controls.
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-(Methylamino)cyclohexanol | ≥97% | Commercial Vendor |
| Di-tert-butyl dicarbonate ((Boc)2O) | ≥98% | Commercial Vendor |
| Sodium bicarbonate (NaHCO3) | Reagent Grade | Commercial Vendor |
| Tetrahydrofuran (THF) | Anhydrous | Commercial Vendor |
| Deionized Water | ||
| Ethyl Acetate | ACS Grade | Commercial Vendor |
| Brine (saturated NaCl solution) | ||
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | Commercial Vendor |
Equipment
-
Large-capacity round-bottom flask or jacketed reactor
-
Mechanical stirrer
-
Addition funnel
-
Temperature probe
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 5 L round-bottom flask with a mechanical stirrer, a temperature probe, and an addition funnel.
-
Charging of Reagents: To the flask, add 4-(methylamino)cyclohexanol (129.2 g, 1.0 mol) and tetrahydrofuran (THF, 1.5 L). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Preparation of Bicarbonate Solution: In a separate beaker, dissolve sodium bicarbonate (126.0 g, 1.5 mol) in deionized water (1.5 L).
-
Reaction Initiation: Add the aqueous sodium bicarbonate solution to the stirred THF solution of the amine. This will form a biphasic mixture.
-
Addition of (Boc)2O: Dissolve di-tert-butyl dicarbonate (240.1 g, 1.1 mol) in THF (500 mL) and charge it to the addition funnel. Add the (Boc)2O solution dropwise to the vigorously stirred reaction mixture over a period of 1-2 hours. Maintain the internal temperature between 20-25°C.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until complete consumption of the starting material is observed (typically 4-6 hours).
-
Work-up and Extraction:
-
Once the reaction is complete, cease stirring and allow the layers to separate.
-
Transfer the mixture to a large separatory funnel.
-
Separate the aqueous layer and extract it with ethyl acetate (2 x 500 mL).
-
Combine the organic layers (the initial THF layer and the ethyl acetate extracts).
-
-
Washing: Wash the combined organic layers sequentially with deionized water (1 L) and brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification: The crude product is often of high purity. However, for exacting applications, it can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by slurry washing with a non-polar solvent like hexanes to remove any residual impurities.
-
Drying: Dry the purified solid in a vacuum oven at 40-45°C to a constant weight. A white to off-white crystalline solid is obtained.
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
Rationale and Mechanistic Insights
The Boc protection of amines is a well-established and reliable transformation.[2] The reaction proceeds via the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of di-tert-butyl dicarbonate. The use of a mild base like sodium bicarbonate is crucial to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the protected amine. The biphasic solvent system (THF/water) is effective for this transformation as it solubilizes both the organic starting materials and the inorganic base.
Analytical Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| ¹H NMR | Consistent with the structure, showing characteristic peaks for the Boc group (singlet around 1.4 ppm), the N-methyl group (singlet around 2.7 ppm), and the cyclohexyl protons. |
| ¹³C NMR | Peaks corresponding to all 12 carbons in the molecule. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass (m/z = 230.17 [M+H]⁺). |
| Purity (HPLC) | ≥97% |
| Melting Point | Literature values should be consulted and compared. |
Safety and Handling
All manipulations should be carried out in a well-ventilated fume hood by personnel trained in handling chemical reagents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
4-(Methylamino)cyclohexanol: May cause skin and eye irritation. Handle with care.
-
Di-tert-butyl dicarbonate ((Boc)2O): Is a lachrymator and can cause skin and respiratory irritation. It is also moisture-sensitive.
-
Tetrahydrofuran (THF): Is a flammable liquid and can form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources.
-
Sodium Bicarbonate: Generally considered safe, but avoid inhalation of dust.
For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent before commencing any work.
Conclusion
The protocol described herein provides a reliable and scalable method for the synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and affords the target compound in high yield and purity. This application note serves as a valuable resource for researchers and professionals in the pharmaceutical industry engaged in the synthesis of complex molecular entities.
References
- MySkinRecipes. This compound. [Link]
- PubChem. This compound. [Link]
- Google Patents. Preparation method of 4-N-Boc-amino cyclohexanone.
- ResearchGate. Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. [Link]
- ResearchGate. Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. [Link]
- Chem-Station. cis-4-(MethylaMino)cyclohexanol hydrochloride(948883-68-9) 1H NMR spectrum. [Link]
- Oakwood Chemical. tert-butyl (cis-4-hydroxycyclohexyl)
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- ResearchGate. Selective Reduction of Cyclohexanones with NaBH4 in β-Cyclodextrin, PEG-400, and Micelles. [Link]
- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
- Google Patents.
Sources
The Strategic Incorporation of 4-(N-Boc-N-methylamino)cyclohexanol in the Synthesis of Potent Kinase Inhibitors: A Guide to the Synthesis of Lorlatinib
Introduction: The Versatile Role of Substituted Cyclohexanols in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of highly potent and selective kinase inhibitors remains a cornerstone of targeted therapy, particularly in oncology. The judicious selection of molecular building blocks is paramount to achieving desired pharmacological profiles, including potency, selectivity, and favorable pharmacokinetic properties. Among these, cyclic scaffolds play a crucial role in orienting functional groups in three-dimensional space to optimize interactions with the target protein. 4-(N-Boc-N-methylamino)cyclohexanol and its derivatives have emerged as valuable intermediates in the synthesis of complex bioactive molecules, including a new generation of kinase inhibitors.[1][2] The presence of a hydroxyl group for further functionalization and a protected secondary amine on a conformationally restricted cyclohexane ring provides a versatile platform for constructing intricate molecular architectures.[2] This application note will provide a detailed technical guide on the strategic use of a derivative of this compound in the synthesis of Lorlatinib (PF-06463922), a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[3][4]
The rationale for employing a substituted cyclohexanol moiety in kinase inhibitor design is multifaceted. The cyclohexane ring serves as a rigid scaffold, pre-organizing appended functionalities and minimizing the entropic penalty upon binding to the kinase active site. The stereochemistry of the substituents on the ring can be precisely controlled, allowing for the exploration of specific stereoisomers to maximize target engagement and minimize off-target effects. Furthermore, the lipophilic nature of the cyclohexane core can contribute to improved cell permeability and oral bioavailability of the final drug molecule.
The Synthesis of Lorlatinib: A Case Study in Macrocyclic Kinase Inhibitor Design
Lorlatinib is a macrocyclic inhibitor of ALK and ROS1, receptor tyrosine kinases that are key drivers in certain types of non-small cell lung cancer (NSCLC).[4] Its macrocyclic structure is a key design feature that contributes to its high potency and ability to overcome resistance to earlier-generation ALK inhibitors.[1][5] The synthesis of Lorlatinib is a complex, multi-step process that relies on a convergent strategy, where key fragments are synthesized separately and then coupled to form the final macrocyclic structure.[6] A critical component of this synthesis is a chiral amino alcohol fragment derived from 4-(N-Boc-N-methylamino)cyclohexanone, the ketone precursor to the topic compound.
Experimental Workflow for Lorlatinib Synthesis
The overall synthetic strategy for Lorlatinib involves the preparation of two key fragments: an aminopyrazole portion and a substituted pyridine ether. These fragments are then coupled via a Suzuki reaction, followed by a series of transformations culminating in a macrocyclization step to form the final drug molecule. The this compound derivative is incorporated into the substituted pyridine ether fragment.
Detailed Protocol for the Synthesis of the Key Pyridine Ether Intermediate
This protocol focuses on the critical steps involving the derivative of this compound. The starting material for this sequence is the corresponding ketone, 4-(N-Boc-N-methylamino)cyclohexanone.
Step 1: Enantioselective Reduction of 4-(N-Boc-N-methylamino)cyclohexanone
The stereochemistry of the hydroxyl group on the cyclohexyl ring is crucial for the biological activity of Lorlatinib. Therefore, an enantioselective reduction of the ketone is a key step. Biocatalytic reductions using ketoreductases are often employed on an industrial scale to achieve high enantiomeric excess.[6]
-
Materials: 4-(N-Boc-N-methylamino)cyclohexanone, Ketoreductase (e.g., KRED), Cofactor (e.g., NADPH), Buffer solution (e.g., potassium phosphate buffer), Organic solvent (e.g., isopropanol as a co-solvent and reductant).
-
Procedure:
-
To a buffered solution containing the ketoreductase and NADPH, add a solution of 4-(N-Boc-N-methylamino)cyclohexanone in isopropanol.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or chiral GC).
-
Upon completion, extract the product, (1R,4r)-4-(N-Boc-N-methylamino)cyclohexanol, with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chiral alcohol.
-
-
Causality: The use of a specific ketoreductase enzyme ensures the formation of the desired (R)-enantiomer of the alcohol with high stereoselectivity, which is essential for the subsequent SN2 reaction and the final drug's efficacy.
Step 2: Activation of the Hydroxyl Group
The hydroxyl group of the chiral alcohol is not a good leaving group for nucleophilic substitution. Therefore, it needs to be activated, typically by converting it into a mesylate or tosylate.
-
Materials: (1R,4r)-4-(N-Boc-N-methylamino)cyclohexanol, Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), Tertiary amine base (e.g., triethylamine or diisopropylethylamine), Anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the chiral alcohol in anhydrous DCM and cool the solution to 0 °C.
-
Add the tertiary amine base, followed by the dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the activated alcohol.
-
-
Causality: The conversion of the hydroxyl group to a mesylate or tosylate creates an excellent leaving group, facilitating the subsequent nucleophilic substitution by the phenoxide.
Step 3: SN2 Displacement with 2-amino-3-hydroxypyridine
This step forms the crucial ether linkage of the pyridine fragment.
-
Materials: Activated (1R,4r)-4-(N-Boc-N-methylamino)cyclohexanol, 2-amino-3-hydroxypyridine, Strong base (e.g., sodium hydride or potassium tert-butoxide), Anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Procedure:
-
To a solution of 2-amino-3-hydroxypyridine in the anhydrous solvent, add the strong base at 0 °C to generate the corresponding phenoxide.
-
Add a solution of the activated chiral alcohol to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired substituted pyridine ether fragment.
-
-
Causality: The strong base deprotonates the hydroxyl group of the pyridine, forming a nucleophilic phenoxide that attacks the electrophilic carbon of the activated cyclohexanol in an SN2 fashion, leading to the inversion of stereochemistry at that center and forming the desired ether linkage.
Biological Activity and Data Presentation
Lorlatinib is a highly potent inhibitor of ALK and ROS1 kinases, including various mutant forms that confer resistance to other inhibitors.[1][7] Its efficacy has been demonstrated in both biochemical assays and cell-based models.
| Target | Inhibitory Activity (IC50/Ki) | Cell Line | Cellular Activity (IC50) | Reference |
| Wild-type ALK | Ki < 0.025 nM | H3122 (ALK-positive NSCLC) | 1.3 nM | [8][9] |
| L1196M ALK mutant | Ki < 0.025 nM | Ba/F3-EML4-ALK L1196M | 2.6 nM | [8][9] |
| G1202R ALK mutant | Ki = 0.07 nM | Ba/F3-EML4-ALK G1202R | 11.5 nM | [8][9] |
| Wild-type ROS1 | Ki < 0.025 nM | HCC78 (ROS1-positive NSCLC) | 1.3 nM | [8][9] |
| G2032R ROS1 mutant | Ki = 0.03 nM | Ba/F3-CD74-ROS1 G2032R | 15.1 nM | [8][10] |
Mechanism of Action and Signaling Pathway
ALK and ROS1 are receptor tyrosine kinases that, when constitutively activated by chromosomal rearrangements, drive downstream signaling pathways promoting cell proliferation, survival, and differentiation.[11][12] These pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[9][11][12] Lorlatinib, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the ALK and ROS1 kinases, preventing the phosphorylation of their downstream substrates and thereby inhibiting these oncogenic signaling cascades.[1][3]
Sources
- 1. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Lorlatinib in ALK- and ROS1-positive NSCLC: the future has a start - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 7. Lorlatinib in ALK- or ROS1-rearranged non-small cell lung cancer: an international, multicenter, open-label phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. boa.unimib.it [boa.unimib.it]
- 9. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. meridian.allenpress.com [meridian.allenpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(N-Boc-N-methylamino)cyclohexanol
Welcome to the technical support center for the synthesis of 4-(N-Boc-N-methylamino)cyclohexanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic endeavors. As a key building block in the development of various pharmaceutical compounds, including protease inhibitors and receptor modulators, a robust and high-yielding synthesis is paramount[1].
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized experimental protocol. Our goal is to empower you to overcome common challenges and improve the efficiency and reproducibility of your synthesis.
Synthetic Strategies Overview
The synthesis of this compound is typically approached via two primary routes, starting from either 4-(methylamino)cyclohexanol or a cyclohexanone derivative. The most direct and common method involves the N-protection of the secondary amine in 4-(methylamino)cyclohexanol.
Caption: High-level overview of synthetic routes to the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly focusing on the direct Boc-protection of 4-(methylamino)cyclohexanol.
Issue 1: Low or No Yield of Boc-Protected Product
Symptom: Thin Layer Chromatography (TLC) or LC-MS analysis shows a significant amount of unreacted 4-(methylamino)cyclohexanol starting material after the expected reaction time.
Possible Causes & Solutions:
-
A. Inactive Di-tert-butyl dicarbonate (Boc₂O):
-
Causality: Boc₂O is sensitive to moisture and can hydrolyze over time, especially if stored improperly. It has a low melting point (22-24°C) and can degrade if exposed to heat.
-
Solution: Use a fresh bottle of Boc₂O or verify the activity of the current batch. It is advisable to use the solid reagent rather than material that has melted and resolidified.
-
-
B. Insufficient Base or Incorrect Base Choice:
-
Causality: The reaction generates tert-butoxycarboxylic acid, which must be neutralized by a base to drive the reaction forward. The secondary amine starting material is also likely protonated, requiring a base for deprotonation to the free, nucleophilic amine.[2] Triethylamine (TEA) is a common choice, but a stronger, non-nucleophilic base or a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[3][4]
-
Solution:
-
Ensure at least 1.1-1.5 equivalents of base (e.g., TEA) are used.
-
Consider adding a catalytic amount (0.05-0.1 eq) of DMAP to speed up the reaction.
-
For stubborn reactions, a stronger base like N,N-Diisopropylethylamine (DIPEA) may be beneficial.
-
-
-
C. Suboptimal Reaction Conditions:
-
Causality: While the reaction often proceeds at room temperature, sterically hindered or less reactive secondary amines can require more forcing conditions.
-
Solution:
-
Increase the reaction temperature to 40-50°C and monitor by TLC.
-
Increase the concentration of the reactants.
-
Allow the reaction to stir overnight.
-
-
Caption: Troubleshooting decision tree for low reaction conversion.
Issue 2: Formation of an Unexpected, More Polar Byproduct
Symptom: TLC analysis shows a new spot, more polar than the starting material, and product yield is diminished.
Possible Cause & Solution:
-
Formation of a Urea Byproduct:
-
Causality: The tert-butyl carbamate product can, under certain conditions, react with another molecule of the starting amine to form a urea. This is more likely if the reaction is heated for prolonged periods in the presence of excess amine.
-
Solution:
-
Add the amine solution slowly to a solution of Boc₂O and base, rather than the other way around. This maintains a low concentration of free amine.
-
Avoid excessive heating.
-
Use a slight excess (1.1 eq) of Boc₂O to ensure all the amine is consumed.
-
-
Issue 3: Difficult Purification / Oily Product
Symptom: After workup, the product is an oil that is difficult to purify by crystallization, and column chromatography results in smearing.
Possible Causes & Solutions:
-
A. Presence of Stereoisomers:
-
Causality: The starting material, 4-(methylamino)cyclohexanol, exists as a mixture of cis and trans isomers[5]. The Boc-protected products will also be a mixture of cis and trans isomers[6]. Mixtures often have lower melting points and can be difficult to crystallize.
-
Solution: Flash column chromatography is often the most effective method for separating the isomers and obtaining a pure product[7]. A gradient elution of ethyl acetate in hexanes is a good starting point.
-
-
B. Residual Solvents or Reagents:
-
Causality: High-boiling point solvents (like DMF) or residual base (like TEA or DIPEA) can be difficult to remove under reduced pressure and can keep the product oily.
-
Solution:
-
Ensure the aqueous workup is thorough. Wash the organic layer with a dilute acid (e.g., 1M HCl or citric acid solution) to remove basic impurities, followed by a wash with saturated sodium bicarbonate and brine.
-
If the product is stable, co-evaporation with a solvent like toluene can help azeotropically remove residual water or other high-boiling impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material and where can I source it? A1: The most common starting material is 4-(methylamino)cyclohexanol, which is commercially available as a mixture of cis and trans isomers. It can be synthesized via the catalytic hydrogenation of p-methylaminophenol[5].
Q2: How does the stereochemistry of the starting material affect the final product? A2: The Boc protection reaction does not affect the stereocenter at the C-1 (hydroxyl) or C-4 (amino) positions. Therefore, if you start with a 4:1 mixture of trans:cis 4-(methylamino)cyclohexanol, you will obtain a corresponding 4:1 mixture of trans:cis this compound.
Q3: Can I selectively synthesize just the cis or trans isomer? A3: Selective synthesis is challenging without a stereocontrolled starting material. While some diastereoselective syntheses of related N-protected cis-4-aminocyclohexanols have been reported using methods like reductive ring opening[8], the most practical approach for obtaining a specific isomer is typically chromatographic separation of the final product mixture.
Q4: What are the key differences between the direct protection route and the reductive amination route? A4: The direct protection route is often simpler and requires fewer steps if the starting amine is available. The reductive amination of 4-hydroxycyclohexanone with methylamine is a powerful alternative, forming the C-N bond directly[9]. This route requires careful control of pH (typically 4-5) and the use of a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) that selectively reduces the intermediate iminium ion over the ketone[10][11].
Q5: What are common side reactions during Boc protection? A5: Besides incomplete reaction, the main side reaction to be aware of is the potential for over-alkylation to form a di-Boc protected amine, although this is less common with secondary amines. The generation of a tert-butyl cation during deprotection (not this synthesis) can lead to side reactions, which is why scavengers are often used in that step[3][12]. In this protection step, ensuring proper stoichiometry and mild conditions is key.
Optimized Experimental Protocol
This protocol describes the Boc-protection of 4-(methylamino)cyclohexanol.
Materials & Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| 4-(Methylamino)cyclohexanol | 129.22 | 10.0 | 1.29 g | Commercially available mixture of isomers |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.0 | 2.40 g | Use fresh, solid reagent |
| Triethylamine (TEA) | 101.19 | 15.0 | 2.08 mL | d = 0.726 g/mL |
| 4-(Dimethylaminopyridine) (DMAP) | 122.17 | 0.5 | 61 mg | Catalyst |
| Dichloromethane (DCM) | - | - | 50 mL | Anhydrous |
| 1M Hydrochloric Acid (HCl) | - | - | 2 x 20 mL | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 20 mL | For workup |
| Brine | - | - | 20 mL | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | Drying agent |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(methylamino)cyclohexanol (1.29 g, 10.0 mmol) and dichloromethane (DCM, 50 mL). Stir until the solid is fully dissolved.
-
Addition of Base and Catalyst: Add triethylamine (2.08 mL, 15.0 mmol) and DMAP (61 mg, 0.5 mmol) to the solution.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 5 minutes. Note: The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes, stain with KMnO₄). The starting material is polar, while the product is significantly less polar. The reaction is typically complete within 2-4 hours.
-
Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product is often obtained as a colorless to pale yellow oil or waxy solid.
-
Purification (if necessary): If isomers need to be separated or if impurities are present, purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%).
References
- ResearchGate. (n.d.). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Tech Support.
- González-Antonio, O., et al. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
- National Center for Biotechnology Information. (n.d.). trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol. PubChem Compound Summary.
- Google Patents. (2014). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
- MySkinRecipes. (n.d.). This compound.
- PrepChem. (n.d.). Synthesis of 4-methylaminocyclohexanol.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 21925147.
- ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Wikipedia. (n.d.).
- Sigma-Aldrich. (n.d.). 4-[(Boc-amino)methyl]cyclohexanol.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Google Patents. (2004).
- National Center for Biotechnology Information. (n.d.). cis-4-(tert-Butoxycarbonylamino)cyclohexanol. PubChem Compound Summary for CID 1514287.
- Patsnap Eureka. (n.d.).
- Beilstein Journals. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
- Master Organic Chemistry. (2017).
- The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
- The Organic Chemistry Tutor. (2018, May 5).
- CP Lab Safety. (n.d.). This compound, 96% Purity, C12H23NO3, 5 grams.
- ResearchGate. (2025).
- Chem-Impex. (n.d.). 4-N-Boc-amino-ciclohexanol.
- ResearchGate. (2025). Synthesis of Methyl N-Boc-(2S,4R)
- National Center for Biotechnology Information. (n.d.). 4-[(2-Amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydron;chloride. PubChem Compound Summary.
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Technical Support Center: Purification of Crude 4-(N-Boc-N-methylamino)cyclohexanol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of crude 4-(N-Boc-N-methylamino)cyclohexanol. As a key intermediate in the synthesis of various pharmaceutical compounds, achieving high purity of this molecule is critical for the success of subsequent synthetic steps and the overall drug development pipeline.[1] This guide offers practical, field-proven insights to help you overcome common challenges encountered during its purification.
Understanding the Molecule and Purification Challenges
This compound is a bifunctional molecule containing a hydroxyl group and a Boc-protected secondary amine.[1][2] The presence of these functional groups, along with potential impurities from its synthesis, can present unique purification challenges. Common impurities may include unreacted starting materials such as 4-(methylamino)cyclohexanol, residual Boc anhydride, and potential byproducts. The choice of purification strategy is paramount and often depends on the nature of these impurities and the desired final purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of crude this compound in a question-and-answer format.
Question: My crude product is a thick, inseparable oil. How can I purify it?
Answer: An oily crude product is a common issue, often due to the presence of residual solvents or impurities that depress the melting point. Here are a few strategies to tackle this:
-
High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed by drying the crude product under high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious as excessive heat can lead to degradation.
-
Solvent Trituration: If high-vacuum drying is ineffective, trituration can be employed. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. For this compound, consider starting with cold hexanes or a mixture of hexanes and ethyl acetate. The pure product may solidify and can be isolated by filtration.
-
Chromatography: If the oil persists, flash column chromatography is a reliable method for purification.[3]
Question: I'm seeing multiple spots on my TLC analysis of the crude product. What could they be and how do I separate them?
Answer: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of several compounds in your crude mixture. Identifying these is key to choosing the right purification method.
-
Potential Impurities:
-
Starting Material: A spot corresponding to the starting amine (4-(methylamino)cyclohexanol) is common if the Boc protection reaction did not go to completion.[4] This impurity is more polar than the desired product.
-
Boc Anhydride Byproducts: Residual Boc anhydride and its byproducts may be present. These are generally less polar.
-
Di-Boc Species: Although less common for secondary amines, over-protection is a possibility.
-
-
Separation Strategy: Flash column chromatography is the most effective way to separate these components. A typical solvent system would be a gradient of ethyl acetate in hexanes. The less polar impurities will elute first, followed by your desired product, and finally the more polar starting material. To prevent streaking of the amine-containing compounds on the silica gel, a small amount of triethylamine (e.g., 0.5%) can be added to the eluent.[5]
Question: My yield is significantly low after flash column chromatography. What are the possible reasons and how can I improve it?
Answer: Low recovery after chromatography can be frustrating. Here are some potential causes and solutions:
-
Improper Solvent System: If the chosen eluent is too polar, your product may elute too quickly with impurities, leading to the collection of mixed fractions and a lower yield of pure product. Conversely, if the eluent is not polar enough, your product may not elute from the column at all. Optimize your solvent system using TLC before running the column.[5]
-
Product Streaking/Tailing: The amine functionality in your compound can interact strongly with the acidic silica gel, causing streaking and poor separation, which can lead to product loss. As mentioned, adding a small amount of a basic modifier like triethylamine to your eluent can mitigate this issue.[5]
-
Boc Group Instability: While generally stable, the Boc protecting group can be labile under strongly acidic conditions.[6][7] The inherent acidity of silica gel, though weak, can sometimes cause partial deprotection, especially with prolonged exposure. If you suspect this is an issue, consider using deactivated (neutral) silica gel or a different purification technique like crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash chromatography of this compound?
A good starting point for developing a solvent system for flash chromatography is a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The ideal solvent system for column chromatography should give your product an Rf value of around 0.2-0.3 on a TLC plate.[5]
Q2: Can I purify this compound by recrystallization?
Yes, recrystallization can be a very effective and scalable purification method if your crude product is a solid or can be solidified.[3] The key is to find a suitable solvent or solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. You can screen for suitable solvents by dissolving a small amount of your crude material in various solvents at their boiling points and then allowing them to cool to room temperature and then in an ice bath.
Q3: How do I confirm the purity of my final product?
Multiple analytical techniques should be used to confirm the purity of your this compound:
-
TLC: A single spot on a TLC plate in an appropriate solvent system is a good initial indicator of purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. The presence of the characteristic tert-butyl singlet at around 1.4 ppm in the ¹H NMR spectrum is a key indicator of the Boc group's presence.[8]
-
Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of your compound and to detect any remaining impurities.[8]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for purifying crude this compound using flash chromatography on silica gel.
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of your crude material. A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5% triethylamine to the eluent to prevent streaking.[5]
-
Column Packing: Prepare a silica gel column. The amount of silica should be about 50-100 times the weight of your crude product. Pack the column using the initial, low-polarity eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, you can perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[5]
-
Elution: Start the elution with the low-polarity solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol outlines a general procedure for purifying solid crude this compound.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropyl alcohol, or a mixture like ethyl acetate/hexanes).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Crystallization: Once crystals begin to form at room temperature, you can further promote crystallization by placing the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purification Workflow Diagram
Caption: Decision workflow for the purification of crude this compound.
Quantitative Data Summary
| Purification Method | Typical Purity | Typical Yield | Key Considerations |
| Flash Chromatography | >98% | 70-90% | Good for complex mixtures and oily products. Requires solvent optimization. |
| Recrystallization | >99% | 60-85% | Highly effective for solid products. Requires finding a suitable solvent system. |
| Solvent Trituration | >95% | Variable | A quick cleanup method for removing highly soluble impurities from a solid. |
References
- A Comparative Guide to Purification Techniques for N-Boc Protected Compounds - Benchchem.
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate.
- VanVeller Lab Resources - Department of Chemistry, Iowa State University.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH.
- The Chemistry of the Boc Protecting Group - Benchchem.
- Amine Protection Methods Guide - Scribd.
- Is the protecting group boc of the amino group stable at 37°C? - ResearchGate.
- Adding Boc Group Mechanism | Organic Chemistry - YouTube.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- This compound - MySkinRecipes.
- This compound | C12H23NO3 | CID 21925147 - PubChem.
- protocol for N-Boc protection of primary amines using N-Boc-aminomethanol - Benchchem.
- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents.
- PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection - Benchchem.
- This compound CAS NO.1256633-24-5 - GuideChem.
- BOC Protection and Deprotection - J&K Scientific LLC.
- Amine Protection / Deprotection - Fisher Scientific.
- cis-4-(tert-Butoxycarbonylamino)cyclohexanol | C11H21NO3 | CID 1514287 - PubChem.
- 4-(Methylamino)cyclohexanol - BLD Pharm.
- BOC Deprotection - ACS GCI Pharmaceutical Roundtable.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | C12H23NO3 | CID 21925147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2987-05-5|4-(Methylamino)cyclohexanol|BLD Pharm [bldpharm.com]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-(N-Boc-N-methylamino)cyclohexanol
Welcome to the technical support center for the synthesis of 4-(N-Boc-N-methylamino)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to ensure a successful and efficient synthesis.
Introduction
The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic routes. Each pathway, while viable, presents a unique set of challenges and potential side reactions. This guide will primarily focus on the most common synthetic strategies and the issues that may arise, such as incomplete reactions, over-methylation, and stereochemical impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
We have structured this guide in a question-and-answer format to directly address the specific issues you may encounter.
Part 1: N-Methylation of 4-Aminocyclohexanol
A common starting point for the synthesis is the N-methylation of 4-aminocyclohexanol to yield 4-(methylamino)cyclohexanol.
Question 1: I am observing significant amounts of a water-soluble byproduct that does not extract well into organic solvents. What is it and how can I avoid it?
Answer: This is a classic case of over-methylation, leading to the formation of a quaternary ammonium salt. This side reaction is particularly prevalent when using highly reactive methylating agents.
-
Mechanism of Over-methylation: The secondary amine product, 4-(methylamino)cyclohexanol, can compete with the starting primary amine for the methylating agent, leading to the formation of the undesired quaternary ammonium salt.
Caption: N-Methylation and Over-methylation Pathway.
-
Troubleshooting & Prevention:
Strategy Rationale Use a less reactive methylating agent Instead of methyl iodide (MeI) or dimethyl sulfate (DMS), consider using reductive amination with formaldehyde and a mild reducing agent like sodium triacetoxyborohydride. Control stoichiometry Use a slight excess of the amine starting material relative to the methylating agent to favor mono-methylation. Eschweiler-Clarke reaction This classic method uses formic acid and formaldehyde and is known to prevent over-methylation to quaternary ammonium salts. -
Experimental Protocol: Reductive Amination
-
Dissolve 4-aminocyclohexanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add formaldehyde (1.1 equivalents, 37% in water) and stir for 1-2 hours at room temperature.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Part 2: Boc Protection of 4-(methylamino)cyclohexanol
Once the secondary amine is obtained, the next step is the introduction of the tert-butyloxycarbonyl (Boc) protecting group.
Question 2: My Boc protection reaction is sluggish and incomplete, even after extended reaction times. What could be the issue?
Answer: Incomplete Boc protection of a secondary amine like 4-(methylamino)cyclohexanol can be attributed to several factors, including steric hindrance and suboptimal reaction conditions.
-
Causality Behind Incomplete Reaction:
-
Steric Hindrance: The secondary amine is more sterically hindered than a primary amine, which can slow down the reaction with di-tert-butyl dicarbonate (Boc₂O).
-
Inappropriate Base: The choice and amount of base are crucial. A base is often used to deprotonate the amine, increasing its nucleophilicity.[1]
-
Poor Solubility: The starting material may not be fully soluble in the chosen solvent.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc protection.
Question 3: I am observing an additional, less polar byproduct in my reaction mixture during Boc protection. What is it?
Answer: This is likely the di-Boc protected byproduct. The formation of this species can be promoted by the use of 4-dimethylaminopyridine (DMAP) as a catalyst.[2]
-
Mechanism of Di-Boc Formation: DMAP can react with Boc₂O to form a highly reactive intermediate, which can lead to the double protection of the amine.
-
Prevention:
-
Avoid using an excess of Boc₂O.
-
If using DMAP, use it in strictly catalytic amounts (0.05-0.1 equivalents).
-
Consider alternative, non-nucleophilic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1]
-
Part 3: Reduction of 4-(N-Boc-N-methylamino)cyclohexanone
If your synthetic route involves the reduction of the corresponding ketone, stereochemical control is a key consideration.
Question 4: My final product is a mixture of cis and trans isomers. How can I improve the diastereoselectivity of the reduction?
Answer: The stereochemical outcome of the reduction of a substituted cyclohexanone is highly dependent on the reducing agent and the reaction conditions. The formation of both cis and trans isomers is a common issue.
-
Stereoselectivity in Cyclohexanone Reduction:
-
Bulky Reducing Agents: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) tend to favor axial attack, leading to the formation of the equatorial alcohol (trans isomer).
-
Less Hindered Reducing Agents: Reagents like sodium borohydride (NaBH₄) can lead to a mixture of axial and equatorial alcohols, with the ratio depending on the substrate and conditions. The reduction of 4-substituted cyclohexanones with NaBH₄ often favors the formation of the equatorial alcohol.
-
-
Strategies for Improving Diastereoselectivity:
| Desired Isomer | Recommended Reducing Agent | Rationale |
| trans-4-(N-Boc-N-methylamino)cyclohexanol | L-Selectride® or K-Selectride® | These bulky reagents will preferentially attack from the less hindered equatorial face, pushing the resulting hydroxyl group into the equatorial position (trans). |
| cis-4-(N-Boc-N-methylamino)cyclohexanol | Sodium borohydride (NaBH₄) in the presence of a Lewis acid (e.g., CeCl₃·7H₂O - Luche reduction) | This can favor the formation of the axial alcohol (cis isomer). The cis-isomer can also be favored through catalytic hydrogenation under specific conditions.[3] |
-
General Protocol for Diastereoselective Reduction (trans-isomer):
-
Dissolve 4-(N-Boc-N-methylamino)cyclohexanone (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.1 equivalents, 1.0 M in THF) dropwise via syringe.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water, followed by 3M NaOH and 30% H₂O₂.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to separate any minor diastereomer.
-
Summary of Potential Side Reactions and Solutions
| Synthetic Step | Potential Side Reaction/Issue | Cause | Troubleshooting/Prevention |
| N-Methylation | Over-methylation (Quaternary salt formation) | Highly reactive methylating agent; incorrect stoichiometry. | Use reductive amination; control stoichiometry; consider Eschweiler-Clarke reaction. |
| Boc Protection | Incomplete reaction | Steric hindrance; inappropriate base; poor solubility. | Use a stronger base (e.g., DMAP catalytically); change solvent; increase temperature. |
| Di-Boc formation | Use of excess Boc₂O, especially with DMAP. | Use stoichiometric Boc₂O; use non-nucleophilic bases like TEA or DIPEA. | |
| Ketone Reduction | Formation of diastereomeric mixture | Non-selective reducing agent. | Use a stereoselective reducing agent (e.g., L-Selectride® for trans, Luche reduction for cis). |
References
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
- Fairhurst, R. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- I. K. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Reddit. (2021). Having great trouble with a Boc-protection reaction.
- BenchChem. (2025). The Chemistry of the Boc Protecting Group.
- Study.com. (n.d.).
- Sigma-Aldrich. (n.d.).
- Wikipedia. (n.d.).
- Google Patents. (2014). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI)
- Basil, A., et al. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.
- Dan Purser MD. (n.d.).
- ResearchGate. (n.d.). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow | Request PDF.
- Der Pharma Chemica. (n.d.).
- Guidechem. (n.d.). trans-4-Aminocyclohexanol 27489-62-9 wiki.
- Methyl-Life. (2025).
- MDPI. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- PubChem. (n.d.). 4-Aminocyclohexanol.
- Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester.
- NutriPATH. (n.d.).
- PMC. (2016).
- YouTube. (2025). Overmethylation Symptoms No One Warned You About (MTHFR, COMT & More).
- Google Patents. (n.d.).
- PMC. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions.
Sources
Technical Support Center: Troubleshooting the Boc Protection of 4-(Methylamino)cyclohexanol
Welcome to the Technical Support Center for the Boc protection of 4-(methylamino)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this crucial synthetic step into their workflows. As a key intermediate in the synthesis of various pharmaceutical compounds, successful and efficient protection of the secondary amine in 4-(methylamino)cyclohexanol is paramount.[1][2] This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to navigate the potential challenges of this reaction.
I. Reaction Overview & Core Principles
The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions.[3][4][5] The reaction typically involves the nucleophilic attack of the secondary amine of 4-(methylamino)cyclohexanol on di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base.[3][6]
Reaction Scheme:
-
Reactants: 4-(methylamino)cyclohexanol, Di-tert-butyl dicarbonate (Boc₂O)
-
Product: tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate
-
Byproducts: tert-Butanol and Carbon Dioxide[7]
The chemoselectivity of this reaction is a critical consideration. The secondary amine is significantly more nucleophilic than the secondary alcohol, which allows for selective N-protection over O-protection under standard conditions.[8][9] However, various factors can influence the reaction's outcome, leading to incomplete reactions, side product formation, or purification challenges.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the Boc protection of 4-(methylamino)cyclohexanol in a practical question-and-answer format.
Q1: My reaction is sluggish or incomplete. What are the likely causes?
A1: An incomplete reaction is one of the most frequent challenges. Several factors can contribute to this:
-
Insufficient Reagent: Ensure at least a slight excess (1.1-1.5 equivalents) of Boc₂O is used.
-
Inadequate Base: While the reaction can proceed without a base, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is often used to neutralize the generated acid and accelerate the reaction.[6] For substrates provided as an amine salt, a stoichiometric amount of base is necessary for free-basing the amine.[10]
-
Low Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., 40-55°C) can increase the reaction rate, particularly if steric hindrance is a factor.[10][11]
-
Poor Substrate Solubility: 4-(methylamino)cyclohexanol may have limited solubility in some common organic solvents. Ensure your chosen solvent (e.g., THF, Dichloromethane, Methanol) fully dissolves the starting material.[12] Using a co-solvent system like water/methanol can sometimes improve the solubility of amine starting materials.[10]
-
Poorly Nucleophilic Amine: While the secondary amine in 4-(methylamino)cyclohexanol is generally reactive, factors like protonation (if the starting material is a salt) can reduce its nucleophilicity.
Q2: I am observing the formation of an unexpected side product. What could it be?
A2: The most probable side product is the O-Boc protected species, tert-butyl (4-(methylamino)cyclohexyl) carbonate, or the di-protected product.
-
O-Boc Formation: While less likely due to the lower nucleophilicity of the alcohol, O-protection can occur under certain conditions, particularly with the use of a catalyst like 4-(dimethylamino)pyridine (DMAP) or certain Lewis acids.[13][14][15] To minimize this, avoid or use catalytic amounts of DMAP and run the reaction at room temperature.
-
Di-Boc Formation: The formation of a di-Boc protected amine is generally not observed with secondary amines. However, if your starting material contains any primary amine impurities, these could potentially be di-protected.
-
Urea Formation: In the presence of DMAP, primary amines can be converted to isocyanates and subsequently ureas.[14] While less common with secondary amines, it's a possibility if primary amine impurities are present.
Q3: My purification by column chromatography is difficult. How can I improve it?
A3: Purification challenges often arise from the similar polarities of the starting material and the product, or from the presence of unreacted Boc₂O and its byproducts.
-
Removing Excess Boc₂O: Unreacted Boc₂O can co-elute with the product. After the reaction, a common technique is to add a nucleophilic scavenger resin, like Tris(2-aminoethyl)amine on polystyrene, to react with the excess Boc₂O.[12] Alternatively, leaving the crude product under high vacuum for an extended period (e.g., 72 hours) can sublimate the residual Boc₂O.[10]
-
Improving Separation: If the Rf values of your starting material and product are too close, consider using a different solvent system for your chromatography. A gradient elution may be necessary. Staining with ninhydrin can help visualize the starting material (amine), while a permanganate stain can visualize both the starting material and the product (alcohol).
Q4: Can I run this reaction without a solvent?
A4: Yes, solvent-free conditions for Boc protections have been reported and can be an environmentally benign option.[3][9] This typically involves heating a neat mixture of the amine and Boc₂O. However, for 4-(methylamino)cyclohexanol, which can be a solid, ensuring adequate mixing is crucial.
III. Experimental Protocols & Methodologies
Here are detailed, step-by-step protocols for the Boc protection of 4-(methylamino)cyclohexanol under different conditions.
Protocol 1: Standard Conditions with Base
This is a robust and generally high-yielding protocol.
Reagents & Materials:
-
4-(methylamino)cyclohexanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(methylamino)cyclohexanol (1 equivalent) in THF or DCM (approximately 0.1-0.5 M concentration).
-
Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a water-immiscible solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Aqueous/Organic Biphasic Conditions
This method can be advantageous for amine salts and can simplify the workup.
Reagents & Materials:
-
4-(methylamino)cyclohexanol (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane or THF
-
Water
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(methylamino)cyclohexanol (1 equivalent) and sodium bicarbonate (2-3 equivalents) in a mixture of water and dioxane (or THF) (e.g., 1:1 v/v). If starting from the hydrochloride salt, use 3-4 equivalents of NaHCO₃.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane (or THF) to the stirring mixture.
-
Stir vigorously at room temperature for 6-24 hours. Monitor the reaction by TLC.
-
After completion, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify as needed.
Data Summary Table
| Parameter | Standard Conditions (Protocol 1) | Aqueous/Organic Conditions (Protocol 2) |
| Base | Triethylamine | Sodium Bicarbonate |
| Solvent | THF or DCM | Dioxane/Water or THF/Water |
| Typical Reaction Time | 4-16 hours | 6-24 hours |
| Workup | Aqueous wash | Extraction |
| Ideal For | Free base starting material | Amine salt starting material |
IV. Visualization of Key Concepts
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues with the Boc protection of 4-(methylamino)cyclohexanol.
Caption: Troubleshooting Decision Tree for Boc Protection.
Mechanism of Boc Protection
This diagram illustrates the generally accepted mechanism for the Boc protection of an amine using Boc₂O in the presence of a base.
Caption: Mechanism of Amine Boc Protection.
V. References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 7, 2026, from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 7, 2026, from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved January 7, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methylaminocyclohexanol. Retrieved January 7, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved January 7, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved January 7, 2026, from [Link]
-
Lazny, R., & Nodzewska, A. (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. Organic letters, 12(3), 448–451.
-
ResearchGate. (2016). What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?. Retrieved January 7, 2026, from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(19), 7959-7973.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved January 7, 2026, from [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved January 7, 2026, from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 4-(N-Boc-N-methylamino)cyclohexanol. Retrieved January 7, 2026, from [Link]
-
Bartoli, G., Bartolacci, M., Bosco, M., Foglia, G., Giuliani, A., Marcantoni, E., Sambri, L., & Torregiani, E. (2005). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry, 70(5), 1941–1944.
-
PubMed. (2005). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2017). Any ideas of how you can protect secondary amine with BOC on solid phase?. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved January 7, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction pathway for BOC amine formation under mild reaction conditions. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2008). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. Retrieved January 7, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. This compound [myskinrecipes.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Reactions for 4-(N-Boc-N-methylamino)cyclohexanol
Welcome to the Technical Support Center for optimizing coupling reactions with 4-(N-Boc-N-methylamino)cyclohexanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the esterification of this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors.
Introduction
This compound is a valuable intermediate in pharmaceutical synthesis, prized for its bifunctional nature which allows for sequential or orthogonal derivatization of its hydroxyl and protected amine functionalities[1]. The secondary alcohol of the cyclohexyl ring presents a moderate degree of steric hindrance, which can lead to challenges in achieving high yields and purity in coupling reactions. This guide will focus on the two most common and effective methods for its esterification: the Mitsunobu reaction and carbodiimide-mediated couplings , such as the Steglich esterification.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Scenario 1: Low or No Product Yield
Question: "I am attempting to couple this compound with a carboxylic acid via a Mitsunobu/Steglich reaction, but I am observing very low conversion of my starting alcohol. What are the likely causes and how can I improve my yield?"
Answer: Low conversion is a common issue, often stemming from steric hindrance, suboptimal reaction conditions, or reagent quality. Let's break down the potential causes for each reaction type.
-
Cause 1: Steric Hindrance. The cyclohexyl ring of your alcohol, coupled with a potentially bulky carboxylic acid, can slow down the crucial S\textsubscript{N}2 inversion step[2].
-
Solution: Increase the reaction time and/or temperature. While Mitsunobu reactions are often run at 0 °C to room temperature, for hindered systems, gentle heating (e.g., to 40-50 °C) can be beneficial. Also, consider using a more acidic carboxylic acid, such as 4-nitrobenzoic acid, which has been shown to improve yields with sterically hindered alcohols[2][3].
-
-
Cause 2: Reagent Quality and Addition Order. Triphenylphosphine (PPh₃) can oxidize over time, and azodicarboxylates like DEAD or DIAD are sensitive to moisture. The order of addition can also be critical.
-
Solution: Always use freshly opened or purified reagents. The quality of PPh₃ can be checked by ³¹P NMR. For the order of addition, the standard protocol is to have the alcohol, carboxylic acid, and PPh₃ in solution before the slow, dropwise addition of the azodicarboxylate at 0 °C[2]. If this fails, pre-forming the betaine by mixing PPh₃ and the azodicarboxylate before adding the alcohol, followed by the carboxylic acid, may improve results.
-
-
Cause 3: Solvent Choice. The solvent must be anhydrous and capable of dissolving all reactants.
-
Solution: Tetrahydrofuran (THF) is the most common and generally effective solvent. Ensure it is freshly distilled from a suitable drying agent. Dichloromethane (DCM) or toluene can also be used.
-
-
Cause 1: Insufficient Activation. The carbodiimide (e.g., DCC, EDC) may not be efficiently activating the carboxylic acid.
-
Cause 2: N-Acylurea Formation. A common side reaction in carbodiimide couplings is the intramolecular rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea, which halts the reaction[6].
Scenario 2: Formation of Significant Byproducts
Question: "My reaction is proceeding, but I'm getting a complex mixture of products that is difficult to purify. What are these byproducts and how can I avoid them?"
Answer: Byproduct formation is often related to side reactions of the reagents or intermediates.
-
Byproduct 1: Triphenylphosphine Oxide (TPPO) and Hydrazodicarboxylate. These are the main byproducts of the Mitsunobu reaction and can co-elute with the desired product, complicating purification.
-
Solution: Purification can be challenging. One effective method for removing TPPO is to suspend the crude reaction mixture in ether or a mixture of ether/hexanes, which causes the TPPO to precipitate[2]. The reduced hydrazodicarboxylate can often be removed by aqueous washes.
-
-
Byproduct 1: Dicyclohexylurea (DCU). If using DCC, the DCU byproduct is poorly soluble in most organic solvents and precipitates from the reaction mixture.
-
Solution: Most of the DCU can be removed by simple filtration. However, some may remain in solution. Cooling the reaction mixture can further precipitate the DCU. If purification remains an issue, consider using a water-soluble carbodiimide like EDC, where the corresponding urea byproduct can be removed with an aqueous workup.
-
-
Byproduct 2: N-Acylurea. As mentioned previously, this byproduct can form if the esterification is slow.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which coupling method is better for this compound: Mitsunobu or Steglich?
A1: Both methods are viable, and the choice often depends on the nature of the carboxylic acid coupling partner and the overall synthetic strategy.
-
Mitsunobu is generally preferred for its reliability with sterically hindered secondary alcohols and provides a complete inversion of stereochemistry at the alcohol center. This is a key advantage if the stereochemistry is important for the target molecule. However, the purification can be more challenging due to the formation of TPPO.
-
Steglich esterification is performed under very mild, neutral conditions and is excellent for acid- or base-sensitive substrates. The purification is often simpler, especially when using DCC where the DCU byproduct largely precipitates. It may be less efficient for extremely hindered systems.
Q2: How do I monitor the progress of my coupling reaction?
A2: Thin-layer chromatography (TLC) is the most common method. A good solvent system will show a clear separation between the starting alcohol, the carboxylic acid, and the more non-polar ester product. Staining with potassium permanganate is effective for visualizing the alcohol and product, while UV light can be used if the carboxylic acid or product is UV-active.
Q3: What are the optimal reagent stoichiometries?
A3: The optimal ratios can vary, but a good starting point is provided in the table below.
| Reagent | Mitsunobu Reaction | Steglich Esterification |
| Alcohol | 1.0 eq | 1.0 eq |
| Carboxylic Acid | 1.2 - 1.5 eq | 1.1 - 1.2 eq |
| PPh₃ / DIAD (or DEAD) | 1.5 eq | N/A |
| DCC (or EDC) | N/A | 1.2 - 1.5 eq |
| DMAP | N/A | 0.05 - 0.1 eq |
Q4: Can the Boc group be accidentally removed during the reaction or workup?
A4: The Boc group is generally stable under the neutral conditions of both Mitsunobu and Steglich reactions. However, it is sensitive to acid. During the workup of a Steglich reaction, avoid strong acidic washes. A dilute acid wash (e.g., 0.5 N HCl) is usually well-tolerated for short periods, but prolonged exposure should be avoided[4]. For Mitsunobu reactions, the workup is typically neutral or basic, so the Boc group is safe.
Q5: My purification by column chromatography is difficult. Any tips?
A5: If byproducts are co-eluting with your product, consider these strategies:
-
For Mitsunobu: As mentioned, precipitating the TPPO from an ether/hexane mixture before chromatography is highly effective[2].
-
For Steglich: If residual DCU is a problem, dissolving the crude product in a minimal amount of DCM and filtering again can help.
-
General Tip: If the product is a solid, recrystallization can be an effective purification method.
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Mitsunobu Coupling
This protocol is adapted from a procedure for the inversion of a sterically hindered secondary alcohol and serves as an excellent starting point[2].
-
To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum, add this compound (1.0 eq), the desired carboxylic acid (1.5 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.1 M solution with respect to the alcohol).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC. For hindered systems, the reaction may require stirring overnight or gentle heating (40 °C).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Suspend the resulting residue in diethyl ether. The triphenylphosphine oxide byproduct should precipitate as a white solid.
-
Stir the suspension for 30 minutes, then filter to remove the solid, washing the filter cake with cold ether.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Steglich Esterification
This protocol is based on the original Steglich method[4][5].
-
To a round-bottomed flask equipped with a magnetic stir bar, add the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM (approx. 0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) in one portion.
-
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 4-16 hours. Monitor the reaction by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Upon reaction completion, cool the flask again to maximize precipitation and filter off the DCU, washing the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visual Workflow: Troubleshooting Decision Tree
This diagram outlines a logical approach to troubleshooting common issues in these coupling reactions.
Sources
- 1. This compound [myskinrecipes.com]
- 2. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 3. parchem.com [parchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(N-Boc-N-methylamino)cyclohexanol
Welcome to our dedicated technical support guide for the purification of 4-(N-Boc-N-methylamino)cyclohexanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate and require robust methods to achieve high purity. In the synthesis of active pharmaceutical ingredients (APIs), the purity of building blocks is paramount, directly impacting the safety and efficacy of the final compound.
This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.
Troubleshooting Guide: Common Impurities and Removal Strategies
This section addresses specific purification challenges in a question-and-answer format, providing both the "why" and the "how" for effective impurity removal.
Question 1: My final product contains significant levels of the cis-isomer. How can I selectively remove it to enrich the desired trans-isomer?
Answer: The presence of diastereomeric impurities, specifically the cis-isomer, is a frequent issue stemming from the non-stereoselective reduction of the parent ketone, 4-(N-Boc-N-methylamino)cyclohexanone. The two isomers often exhibit very similar polarities, making chromatographic separation challenging on a large scale.
Underlying Principle: The key to separating diastereomers often lies in exploiting subtle differences in their physical properties, such as solubility or their ability to form crystalline structures. The trans-isomer, due to its equatorial N-Boc-N-methylamino group, tends to be more thermodynamically stable and can pack more efficiently into a crystal lattice than the cis-isomer.
Recommended Protocol: Diastereoselective Recrystallization
This protocol leverages the differential solubility of the cis and trans isomers in a carefully selected solvent system.
Step-by-Step Methodology:
-
Solvent System Selection: Begin with a solvent system of ethyl acetate and heptane. The ratio will need to be empirically determined but a good starting point is a 1:2 to 1:3 mixture.
-
Dissolution: Dissolve the crude mixture of isomers in a minimal amount of warm ethyl acetate. The goal is to create a saturated or near-saturated solution.
-
Initiation of Crystallization: Slowly add heptane as an anti-solvent at an elevated temperature until the solution becomes slightly turbid.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature. This slow cooling is critical for selective crystallization of the trans-isomer. Rapid cooling can lead to the co-precipitation of the cis-isomer.
-
Maturation: For optimal results, stir the resulting slurry at room temperature for 12-24 hours. This allows for the dissolution of less stable crystals and the growth of more stable trans-isomer crystals.
-
Isolation: Isolate the crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum.
-
Purity Analysis: Analyze the mother liquor and the isolated crystals by HPLC or ¹H NMR to determine the isomeric ratio.
Data Presentation: Expected Purity Improvement
| Stage | trans:cis Ratio (Typical) |
| Crude Product | 60:40 to 80:20 |
| After 1st Recrystallization | >95:5 |
| After 2nd Recrystallization | >99:1 |
Workflow Diagram: Diastereoselective Recrystallization
Caption: Workflow for the purification of the trans-isomer via recrystallization.
Question 2: I'm observing residual 4-(methylamino)cyclohexanol in my product. What is the cause and the best removal method?
Answer: The presence of 4-(methylamino)cyclohexanol indicates incomplete protection of the secondary amine with the Boc group or premature deprotection during workup or purification. This impurity is significantly more polar than the desired product due to the presence of the free secondary amine.
Underlying Principle: The basicity of the secondary amine in 4-(methylamino)cyclohexanol allows for its selective removal through an acidic wash. The protonated amine salt will be highly water-soluble and will partition into the aqueous phase, leaving the desired Boc-protected product in the organic phase.
Recommended Protocol: Liquid-Liquid Extraction
This is a standard workup procedure that should be employed after the reaction is complete.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution, such as 1 M HCl or 5% aqueous citric acid.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Logical Relationship Diagram: Extraction
Caption: Selective removal of basic impurity via acidic liquid-liquid extraction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of this compound?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for determining the percentage purity and the isomeric ratio. A C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a common starting point.
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR is excellent for confirming the chemical structure and can be used to determine the isomeric ratio by integrating the signals corresponding to the axial and equatorial protons adjacent to the hydroxyl group.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is useful for identifying the mass of the main component and any impurities, helping to elucidate their structures.
Q2: How should I store this compound to prevent degradation?
A2: The Boc (tert-Butoxycarbonyl) protecting group is susceptible to cleavage under acidic conditions. Therefore, the compound should be stored in a tightly sealed container in a cool, dry place, away from any acidic vapors. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q3: Can I use column chromatography for purification?
A3: Yes, column chromatography is a viable, albeit potentially less scalable, method for separating the cis and trans isomers. Due to their similar polarities, a shallow solvent gradient is recommended. A typical system would involve silica gel as the stationary phase and a mobile phase gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Careful monitoring of fractions by TLC or HPLC is essential to achieve good separation.
References
- Purification of Laboratory Chemicals, 8th Edition. Armarego, W. L. F., & Chai, C. L. L. (2017). Butterworth-Heinemann. [Link]
- Strategic Applications of Named Reactions in Organic Synthesis, 2nd Edition. Kurti, L., & Czako, B. (2005). Elsevier. [Link]
- The Art of Writing Reasonable Organic Reaction Mechanisms. Grossman, R. B. (2003). Springer. [Link]
Technical Support Center: Stability and Deprotection of 4-(N-Boc-N-methylamino)cyclohexanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-(N-Boc-N-methylamino)cyclohexanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this intermediate in their synthetic workflows. Here, we provide in-depth, field-proven insights into its stability under acidic conditions, focusing on the critical step of tert-butyloxycarbonyl (Boc) group deprotection. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your synthesis.
Understanding the Chemistry: The Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, prized for its stability in a wide range of reaction conditions, including basic and nucleophilic environments.[1] Its key feature is its lability under acidic conditions, which allows for its selective removal in the presence of other protecting groups, a strategy known as orthogonal protection.[1][2]
The deprotection is an acid-catalyzed hydrolysis of the carbamate.[1][3] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This step results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[4][5][6] The carbamic acid spontaneously decomposes, releasing carbon dioxide and the desired free amine, which is then protonated by the acid in the reaction medium to form an amine salt.[1][6]
Caption: Figure 1: Acid-Catalyzed Boc Deprotection Mechanism
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc group on this compound to common laboratory conditions?
The Boc group is robust and generally stable to basic conditions, nucleophiles, and reductive conditions like catalytic hydrogenation.[2][5] It is primarily designed to be removed under acidic conditions. You can confidently perform reactions such as oxidations of the secondary alcohol or substitutions at other positions without affecting the Boc group, provided the reagents and conditions are not acidic.
Q2: What are the standard acidic conditions for removing the Boc group from this molecule?
The deprotection is typically rapid and clean at room temperature.[3] The most common reagents are strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] A solution of TFA in a chlorinated solvent like dichloromethane (DCM) is a very common and effective method.[4] Alternatively, a solution of HCl in an organic solvent such as dioxane or methanol can be used.
Q3: Is the cyclohexanol ring or the N-methyl group stable under these acidic deprotection conditions?
Yes. The cyclohexanol moiety and the N-methyl group are stable under the standard acidic conditions used for Boc deprotection. These conditions are not harsh enough to cause dehydration of the alcohol or other rearrangements of the cyclohexane ring. Such side reactions typically require much higher temperatures or superacidic conditions.
Q4: Can the tert-butyl cation generated during deprotection cause side reactions?
This is the most critical point to consider. The tert-butyl cation is a reactive electrophile that can alkylate any available nucleophiles.[1][7] In the case of this compound, the molecule itself does not contain highly nucleophilic sites (like the indole ring of tryptophan).[7] However, if other sensitive substrates are present in the reaction mixture, or if the solvent (e.g., anisole) is nucleophilic, alkylation can occur. To mitigate this, a "scavenger" is often added.
Q5: What is a scavenger and when should I use one?
A scavenger is a reagent added to the reaction to trap, or "scavenge," the reactive tert-butyl cation.[7] Common scavengers include anisole, thioanisole, or triethylsilane.[1] They are more reactive towards the cation than the substrate, preventing unwanted side reactions.
Recommendation: While not always strictly necessary for this specific molecule, it is considered good laboratory practice to include a scavenger (e.g., 5% anisole) in your deprotection reaction, especially when working on a new or complex system.
Troubleshooting Guide
Caption: Figure 2: Troubleshooting Boc Deprotection
Issue 1: Incomplete Deprotection
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Causality: The acidic conditions may be too mild, or the reaction time may be insufficient. While Boc deprotection is usually fast, factors like solvent purity or substrate concentration can play a role.
-
Troubleshooting Steps:
-
Extend Reaction Time: Continue to stir the reaction at room temperature and monitor every hour.
-
Increase Acid Concentration: If the reaction is stalled, consider increasing the concentration of the acid. For example, if you started with 20% TFA in DCM, you could increase it to 50%.
-
Verify Reagent Quality: Ensure your acid (e.g., TFA) has not degraded. Use a fresh bottle if in doubt.
-
Issue 2: Formation of Unknown Byproducts
-
Symptom: LC-MS or NMR analysis shows unexpected peaks or signals, indicating the formation of side products.
-
Causality: This is most likely due to alkylation by the tert-butyl cation.[7] Although the primary substrate is not highly susceptible, impurities in the starting material or solvent could be the target.
-
Troubleshooting Steps:
-
Add a Scavenger: Re-run the reaction with a scavenger like anisole (5-10% v/v) or thioanisole.[1] This is the most effective way to prevent tert-butylation side reactions.
-
Lower the Temperature: Perform the reaction at 0 °C. This can sometimes reduce the rate of side reactions relative to the desired deprotection.
-
Purify Starting Material: Ensure your starting this compound is of high purity.
-
Issue 3: Difficulty in Product Isolation
-
Symptom: After removing the solvent and excess acid, the product is an oil or gum that is difficult to handle or purify, instead of the expected salt.
-
Causality: The deprotected product is an amine salt (e.g., trifluoroacetate or hydrochloride salt), which can be hygroscopic or amorphous.[1] Residual solvent or acid can also lead to an oily consistency.
-
Troubleshooting Steps:
-
Thorough Evaporation: Ensure all volatile components (DCM, TFA, HCl) are completely removed under high vacuum. Co-evaporation with a solvent like toluene can help remove traces of acid.
-
Trituration/Precipitation: Dissolve the crude oil in a minimal amount of a polar solvent (like methanol) and add it dropwise to a large volume of a stirred, cold, non-polar solvent (like diethyl ether or MTBE). This should precipitate the amine salt as a solid, which can then be collected by filtration.[1]
-
Direct Use: If the subsequent step is compatible with the amine salt and any minor impurities, you may be able to proceed to the next reaction without rigorous purification of the intermediate.
-
Summary of Common Deprotection Conditions
| Reagent System | Typical Concentration | Solvent | Temperature | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h | Most common method. Volatile and easy to remove.[4][5] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp. | 1 - 12 h | Non-volatile acid salt is formed. Dioxane can be difficult to remove.[3] |
| Hydrochloric Acid (HCl) | 1.25 M | Methanol (MeOH) | Room Temp. | 2 - 12 h | Useful if the next step is also in methanol. |
Detailed Experimental Protocol: Deprotection using TFA/DCM
This protocol describes a standard, validated procedure for the deprotection of this compound.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Anisole (optional, as scavenger)
-
Diethyl ether (or MTBE), cold
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the substrate in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
-
(Optional but recommended) Add anisole (0.1 mL per 1 mL of TFA to be added).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Deprotection:
-
Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A typical ratio is 4:1 DCM:TFA (v/v), resulting in a 20% TFA solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours. The reaction should not be run in a closed system, as CO₂ gas is evolved.[4][6]
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For TLC, the product (amine salt) will have a much lower Rf value than the starting material and will often streak. The disappearance of the starting material spot is the key indicator of completion.
-
-
Workup and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA. The resulting residue will be the crude amine trifluoroacetate salt, often as a viscous oil.
-
To obtain a solid, dissolve the oil in a minimal amount of methanol.
-
Add this solution dropwise to a flask containing a large volume of vigorously stirred, cold diethyl ether (~20x the volume of methanol used).
-
A white precipitate of the desired 4-(methylamino)cyclohexanol trifluoroacetate salt should form.
-
Stir the suspension for 15-30 minutes in the cold bath.
-
Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under high vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and MS analysis. The Boc group signals (singlet at ~1.4 ppm in ¹H NMR) should be absent.
-
References
- Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/chemistry/synthesis-reagents-and-modifiers/functional-group-protection-deprotection/amine-protection-deprotection.html]
- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem. [URL: https://www.benchchem.com/application-notes/deprotection-of-the-boc-group-under-acidic-conditions]
- Boc Deprotection Mechanism | Organic Chemistry. YouTube. [URL: https://www.youtube.
- BOC Protection and Deprotection. J&K Scientific LLC. [URL: https://www.jk-scientific.com/en/boc-protection-and-deprotection]
- Amine Protection and Deprotection. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Boc_Deprotection_Mech_TFA.htm]
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [URL: https://www.researchgate.
- This compound CAS NO.1256633-24-5. GuideChem. [URL: https://www.guidechem.com/product_show/1256633-24-5.html]
- Side reactions of Boc deprotection with scavengers. BenchChem. [URL: https://www.benchchem.com/application-notes/side-reactions-of-boc-deprotection-with-scavengers]
- This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/en/research/171664-4-n-boc-n-methylaminocyclohexanol.html]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21925147]
- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone. Google Patents. [URL: https://patents.google.
- Proposed reaction pathways for the catalytic degradation of cyclohexanone. ResearchGate. [URL: https://www.researchgate.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [URL: https://www.boze-chem.com/news/boc-protection-and-deprotection-29641477.html]
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04110f]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra04110f]
- Preparation method of 4-N-Boc-amino cyclohexanone (2014). Google Patents. [URL: https://patents.google.
- Boc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
- Sustainability in Catalytic Cyclohexane Oxidation: The Contribution of Porous Support Materials. MDPI. [URL: https://www.mdpi.com/2073-4344/10/1/2]
- Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27123851/]
- Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products. MDPI. [URL: https://www.mdpi.com/2227-9717/11/12/3430]
- Bacterial degradation of cyclohexane. Participation of a co-oxidation reaction. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/4207706/]
- This compound, 96% Purity, C12H23NO3, 5 grams. CP Lab Safety. [URL: https://www.cplabsafety.com/4-n-boc-n-methylamino-cyclohexanol-96-purity-c12h23no3-5-grams.html]
- 4-[(2-Amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydron;chloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-%5B_2-Amino-3_5-dibromophenyl_methylamino_cyclohexan-1-ol_hydron_chloride]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring 4-(N-Boc-N-methylamino)cyclohexanol Reactions by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 4-(N-Boc-N-methylamino)cyclohexanol. As a key intermediate in the synthesis of various pharmaceutical compounds, understanding its reactivity and accurately tracking its conversion is paramount.[1] This document moves beyond basic protocols to address the specific challenges and nuances encountered in the lab, grounding practical advice in established chemical principles.
Core Principles: Why TLC is an Effective Tool for This Substrate
This compound is a moderately polar molecule due to the presence of a hydroxyl (-OH) group and a Boc-protected tertiary amine. Its behavior on a silica gel TLC plate is dictated by the interplay of these functional groups with the stationary phase (silica gel, which is polar and acidic) and the mobile phase (the eluting solvent).
-
Starting Material Polarity: The hydroxyl group is the primary site for hydrogen bonding with the silica gel, significantly influencing its retention factor (Rf). The bulky tert-butyloxycarbonyl (Boc) group and the N-methyl group add steric hindrance and lipophilicity.
-
Monitoring Common Transformations:
-
Oxidation: When the cyclohexanol is oxidized to the corresponding cyclohexanone, the polarity of the molecule decreases because the hydrogen-bond-donating -OH group is replaced by a less polar ketone.[2][3][4] Consequently, the product will have a higher Rf value than the starting material.
-
Esterification or Etherification: If the hydroxyl group is converted to an ester or an ether, the polarity will also decrease, leading to a higher Rf value for the product.[5]
-
Boc-Deprotection: In the less common event of Boc group removal, the resulting secondary amine is significantly more polar and basic.[6] This deprotected product would have a much lower Rf value and would likely streak on a standard silica plate.
-
This predictable change in polarity is the foundation for using TLC to effectively monitor reaction progress.[7]
Standard Operating Protocol for TLC Analysis
This protocol provides a robust starting point for analyzing reactions of this compound.
Materials:
-
Silica gel TLC plates (with F254 indicator for UV visualization)
-
TLC developing chamber
-
Capillary spotters
-
Eluent (e.g., 7:3 Hexanes:Ethyl Acetate)
-
Visualization agents: UV lamp (254 nm), Potassium Permanganate (KMnO₄) stain or p-Anisaldehyde stain.
Methodology:
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Avoid using a pen, as the ink can chromatograph and interfere with results.[8]
-
Sample Preparation: Dilute your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). The final concentration should be low to prevent overloading the plate.[9]
-
Spotting: On the starting line, spot three separate lanes:
-
Lane 1 (Reference): A spot of your purified starting material, this compound.
-
Lane 2 (Co-spot): Spot the starting material first, then, using the same capillary, carefully spot the reaction mixture directly on top of it.[10]
-
Lane 3 (Reaction Mixture): A spot of your diluted reaction aliquot. Ensure spots are small (1-2 mm diameter) and allow the solvent to fully evaporate between applications.[11]
-
-
Development: Add the eluent to the developing chamber to a depth of about 0.5 cm (ensure it is below the starting line).[8][9] Place a piece of filter paper in the chamber to aid solvent vapor saturation. Place the spotted TLC plate in the chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
View the plate under a short-wave (254 nm) UV lamp. The Boc-protected amine may show weak UV activity.[12][13] Circle any visible spots with a pencil.
-
Next, use a chemical stain. Dip the plate into a jar containing potassium permanganate (KMnO₄) stain or p-anisaldehyde stain and gently heat with a heat gun until spots appear. The KMnO₄ stain is excellent for visualizing oxidizable groups like alcohols, while p-anisaldehyde is a good general-purpose stain for nucleophilic groups.[13][14]
-
Troubleshooting Guide
This section addresses common issues encountered during TLC analysis in a question-and-answer format.
Q1: My spots are streaking vertically up the plate. What should I do?
Answer: Streaking is a common problem that obscures results by making it difficult to calculate an accurate Rf and see distinct spots.[15] There are several potential causes and solutions:
-
Sample Overloading: You may have spotted too much material.[8][9][16]
-
Solution: Prepare a more dilute sample of your reaction mixture and re-spot the plate.
-
-
Acidic/Basic Compounds: The N-methylamino group, even when Boc-protected, can interact strongly with the acidic silica gel, causing streaking.[16]
-
Highly Polar Sample: If your compound is very polar, it may streak because it adheres strongly to the baseline.
-
Solution: Try a more polar solvent system to encourage the spot to move up the plate.[9]
-
Q2: I don't see any spots on my TLC plate after development.
Answer: This can be a frustrating issue, but it is often easily resolved.
-
Non-UV Active Compound: Your starting material and product may not be UV-active.[9] While aromatic compounds are strongly UV-active, simple alcohols and carbamates may not be.[13][18]
-
Solution: Always follow UV visualization with a chemical stain. Stains like potassium permanganate (reacts with oxidizable groups like alcohols) or p-anisaldehyde are highly effective for this class of compounds.[14]
-
-
Sample Too Dilute: The concentration of your compound might be too low to be detected.[8][9]
-
Solvent Level Too High: If the solvent level in the chamber is above your spotting line, your sample will dissolve into the solvent reservoir instead of traveling up the plate.[8][9][11]
-
Solution: Ensure the eluent level is always below the baseline.
-
Q3: My starting material and product spots have very similar Rf values. How can I improve the separation?
Answer: Poor separation makes it difficult to determine if the starting material has been consumed.
-
Incorrect Solvent System: The polarity of your eluent may not be optimal for this specific separation.
-
Solution: The key is to adjust the eluent polarity. If the spots are close together and have a high Rf, your eluent is too polar; decrease the proportion of the polar solvent (e.g., switch from 7:3 Hex:EtOAc to 9:1 Hex:EtOAc).[9] If the spots are close together near the baseline, your eluent is not polar enough; increase the proportion of the polar solvent.[9]
-
Advanced Tip: Trying a completely different solvent system can also be effective. For example, using dichloromethane/methanol might offer different selectivity compared to hexanes/ethyl acetate.
-
Q4: My spots are all clustered at the baseline or rushed to the solvent front. What does this mean?
Answer: This indicates a significant mismatch between the polarity of your compounds and the eluent.
-
Spots at Baseline (Low Rf): Your eluent is not polar enough to move the compounds off the starting line.[9]
-
Solution: Increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, this means increasing the percentage of ethyl acetate.
-
-
Spots at Solvent Front (High Rf): Your eluent is too polar. The compounds are spending too much time in the mobile phase and not interacting with the silica gel.[9]
-
Solution: Decrease the polarity of the mobile phase by increasing the percentage of the non-polar solvent (e.g., hexanes).
-
Q5: I see an unexpected spot on my TLC. Could my compound be decomposing?
Answer: It's possible, as silica gel is acidic and can cause degradation of sensitive compounds.
-
Solution: 2D TLC. To test for stability on silica, you can run a two-dimensional TLC.[10]
-
Spot your sample in one corner of a square TLC plate.
-
Run the plate in your chosen solvent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees.
-
Run the plate again in the same solvent system.
-
Workflow for TLC Troubleshooting
The following diagram outlines a logical workflow for diagnosing and solving common TLC problems.
Caption: A flowchart for systematic TLC troubleshooting.
Data Summary: Expected Rf Values
The following table provides approximate Rf values for the starting material and a common product in different solvent systems. These values are illustrative and can be affected by various factors including plate manufacturer, temperature, and chamber saturation.[11]
| Compound | Solvent System (Hexanes:Ethyl Acetate) | Approximate Rf Value | Notes |
| This compound | 7:3 | ~ 0.35 | Starting material; moderately polar. |
| 4-(N-Boc-N-methylamino)cyclohexanone | 7:3 | ~ 0.55 | Product of oxidation; less polar than the alcohol. |
| This compound | 9:1 | ~ 0.15 | Less polar eluent leads to lower Rf. |
| 4-(N-Boc-N-methylamino)cyclohexanone | 9:1 | ~ 0.30 | Good separation from starting material in this system. |
Frequently Asked Questions (FAQs)
Q: What is the best visualization stain for this compound? A: While UV light should always be tried first, it may be ineffective.[9] Potassium permanganate (KMnO₄) is an excellent choice as it readily visualizes the alcohol starting material (which gets oxidized by the stain) and will likely also visualize the ketone product. p-Anisaldehyde is another excellent, broad-spectrum stain that works well for alcohols and amines.[14]
Q: Why is the co-spot lane important? A: The co-spot is a crucial diagnostic tool. If the spot in the reaction mixture lane is indeed unreacted starting material, it will merge perfectly with the reference spot in the co-spot lane to form a single, round spot. If a new product has formed, you will see two distinct spots in the co-spot lane, confirming that the new spot is not the starting material.[10]
Q: Can I reuse my TLC eluent? A: It is strongly discouraged. The composition of the solvent mixture can change over time due to differential evaporation of its components, which will lead to irreproducible Rf values.[8][11] Always use fresh eluent for consistent results.
References
- University of Rochester, Department of Chemistry.
- Bitesize Bio. (2025, June 3).
- ChemBAM. TLC troubleshooting. [Link]
- Chemistry LibreTexts. (2022, August 23).
- University of Colorado Boulder, Department of Chemistry.
- PubChem. This compound. [Link]
- ResearchGate. (n.d.).
- CDN. (2012, May 6). OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHE. [Link]
- YouTube. (2021, October 12).
- Chemistry LibreTexts. (2025, August 21). 5.
- Chemistry LibreTexts. (2022, April 7). 2.
- MySkinRecipes. This compound. [Link]
- VanVeller Lab Resources, Department of Chemistry.
- Labster.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
- Google Patents. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
- Reddit. (2020, October 21). TLC Seperation of N-Boc thiol : r/OrganicChemistry. [Link]
- YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
- The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
- Microbioz India. (2023, November 13).
- National Institutes of Health (NIH). (2019, April 30). Quantitative Characteristics of Toxic Compounds According to the Solvent Type. [Link]
- PubChem. 4-[(2-Amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydron;chloride. [Link]
- Google Patents. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.
- Reddit. (2018, October 28). Rf values for cyclohexanol and cyclohexene : r/OrganicChemistry. [Link]
- ResearchGate. (n.d.). Rf values of the flavonoids in different solvent systems. [Link]
Sources
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- 4. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]
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- 19. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
Technical Support Center: Stereoselective Synthesis of 4-(N-Boc-N-methylamino)cyclohexanol
Introduction: Welcome to the technical support guide for the stereoselective synthesis of 4-(N-Boc-N-methylamino)cyclohexanol. This molecule is a valuable building block in medicinal chemistry, frequently used as a key intermediate in the development of novel therapeutics, including protease inhibitors and receptor modulators.[1] The cyclohexane ring provides a rigid scaffold, and the relative orientation of its substituents—the hydroxyl and the protected amino groups—is critical for biological activity. Controlling the stereochemistry to selectively produce either the cis or trans isomer is a common yet significant challenge for researchers.
This guide is structured to address the practical problems encountered during this synthesis. We will delve into the core chemical principles, provide detailed troubleshooting protocols, and answer frequently asked questions to empower you to achieve your desired stereochemical outcome with high fidelity.
Core Synthetic Challenge: The Diastereoselective Reduction
The pivotal step in determining the stereochemistry of the final product is the reduction of the ketone precursor, 4-(N-Boc-N-methylamino)cyclohexanone . The two faces of the planar carbonyl group are diastereotopic, meaning a hydride reagent can attack from either the axial or equatorial direction, leading to the formation of two different diastereomers: trans- and cis-4-(N-Boc-N-methylamino)cyclohexanol.
The stereochemical outcome is governed by a balance of steric and electronic factors, including torsional strain and the steric bulk of the reducing agent.[2] Understanding these principles is key to troubleshooting and optimizing your reaction.
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Axial Attack: A hydride approaching from the axial face (top face in a typical chair drawing) leads to the formation of an equatorial alcohol. This is the thermodynamically more stable trans product, as the bulky hydroxyl and N-Boc-N-methylamino groups both occupy equatorial positions, minimizing steric strain.[3]
-
Equatorial Attack: A hydride approaching from the equatorial face (bottom face) is sterically hindered by the axial hydrogens at the C2 and C6 positions. This pathway leads to the formation of an axial alcohol, the thermodynamically less stable cis product.
The choice of reducing agent is the primary tool for controlling this selectivity.
Figure 1: Pathways of Stereoselective Ketone Reduction.
Troubleshooting Guide
Issue 1: Poor Diastereoselectivity in Ketone Reduction
Question: My reduction of 4-(N-Boc-N-methylamino)cyclohexanone is yielding a poor mixture of cis and trans isomers. How can I selectively synthesize one over the other?
Answer: This is the most common challenge and can be directly addressed by selecting the appropriate hydride reagent. The steric bulk of the reagent is the deciding factor.
Causality: Small, unhindered hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) preferentially attack from the less hindered axial face. This avoids torsional strain with the adjacent C-H bonds during the transition state, leading to the thermodynamically favored trans product with an equatorial hydroxyl group.[2][3] Conversely, sterically demanding reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), are too large for the axial approach and are forced to attack from the more hindered equatorial face. This results in the formation of the kinetically favored cis product with an axial hydroxyl group.[2][3]
Solution: Modify your protocol based on the desired isomer as outlined in the table and protocols below.
Table 1: Reducing Agent Selection for Stereocontrol
| Desired Isomer | Recommended Reagent | Mechanism of Attack | Expected Outcome |
| trans (Equatorial -OH) | Sodium Borohydride (NaBH₄) | Axial Attack | Major product is trans. |
| trans (Equatorial -OH) | Lithium Aluminum Hydride (LiAlH₄) | Axial Attack | Major product is trans.[3] |
| cis (Axial -OH) | L-Selectride® (LiBH(sec-Bu)₃) | Equatorial Attack | Major product is cis.[2] |
| cis (Axial -OH) | K-Selectride® (KBH(sec-Bu)₃) | Equatorial Attack | Major product is cis. |
Experimental Protocols
Protocol 1: Synthesis of trans-4-(N-Boc-N-methylamino)cyclohexanol
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Objective: To maximize the yield of the trans isomer via axial hydride attack.
-
Methodology:
-
Dissolve 4-(N-Boc-N-methylamino)cyclohexanone (1.0 eq) in anhydrous methanol (MeOH) or ethanol (EtOH) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring completion by TLC (Thin Layer Chromatography).
-
Carefully quench the reaction by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the trans isomer.
-
Protocol 2: Synthesis of cis-4-(N-Boc-N-methylamino)cyclohexanol
-
Objective: To maximize the yield of the cis isomer via equatorial hydride attack.
-
Methodology:
-
Dissolve 4-(N-Boc-N-methylamino)cyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20 minutes.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring completion by TLC.
-
Quench the reaction at -78 °C by the very slow addition of water, followed by 1 M sodium hydroxide (NaOH), and finally 30% hydrogen peroxide (H₂O₂). Caution: This quench can be highly exothermic.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
-
Issue 2: Difficulty in Separating cis and trans Diastereomers
Question: My reaction produced a mixture of diastereomers, and I am struggling to separate them effectively using column chromatography. What can I do?
Answer: Separating diastereomers can be challenging but is achievable because they have different physical properties.[4] If standard chromatography is failing, optimization of the chromatographic conditions or alternative methods like recrystallization are necessary.
Causality: The polarity difference between the cis (axial -OH) and trans (equatorial -OH) isomers may not be large enough for easy separation with a standard solvent system. The equatorial hydroxyl group in the trans isomer is generally less sterically hindered and may interact more strongly with a silica gel stationary phase, often resulting in a lower Rf value.
Solutions:
-
Optimize Flash Chromatography:
-
Solvent System: Switch to a less polar or more selective solvent system. Instead of a standard Hexane/Ethyl Acetate gradient, try a gradient of Dichloromethane/Methanol or using additives like triethylamine (0.1-1%) to reduce tailing on the silica gel.
-
Stationary Phase: Consider using a different stationary phase. Reversed-phase chromatography (C18) can sometimes provide better separation for diastereomers when normal phase fails.[4]
-
-
Attempt Fractional Crystallization/Digestion:
-
Principle: Diastereomers have different solubilities in a given solvent.[5] By carefully choosing a solvent system, it's often possible to selectively crystallize one isomer out of the solution, leaving the other in the mother liquor.
-
Screening: Screen various solvents (e.g., hexanes, diethyl ether, ethyl acetate, isopropanol, and mixtures thereof) to find one in which one diastereomer is significantly less soluble than the other.
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Digestion: A digestion process, where the mixture is suspended in a solvent and heated to boiling for a short period before cooling, can enrich the solid in the less soluble isomer.[6]
-
Overall Synthetic Workflow
The synthesis of the target molecule typically begins with a commercially available starting material, which is then converted to the key ketone precursor before the critical stereoselective reduction and final purification.
Figure 2: General Synthetic Workflow.
Frequently Asked Questions (FAQs)
Q1: How can I reliably synthesize the starting ketone, 4-(N-Boc-N-methylamino)cyclohexanone? A reliable route involves starting from a commercially available aminocyclohexanol. For example, using trans-4-aminocyclohexanol, the amino group is first protected with a Boc group. The secondary alcohol is then oxidized to the ketone using standard conditions like TEMPO-catalyzed oxidation with bleach (NaOCl) or Swern oxidation.[7] The final step before reduction is the N-methylation of the Boc-protected amine, typically using a base like sodium hydride (NaH) and a methylating agent like methyl iodide (MeI).
Q2: How do I confirm the stereochemistry of my final product? ¹H NMR spectroscopy is the most powerful tool. The proton on the carbon bearing the hydroxyl group (H-1) will have different coupling constants (J-values) depending on its orientation.
-
trans isomer (equatorial -OH, axial H-1): The H-1 proton will be axial and will exhibit large axial-axial couplings (J ≈ 10-13 Hz) to the adjacent axial protons on C-2 and C-6. It typically appears as a triplet of triplets.[8]
-
cis isomer (axial -OH, equatorial H-1): The H-1 proton will be equatorial and will show smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz). It often appears as a broad multiplet.[8] 2D NMR experiments like NOESY can also be used to confirm through-space correlations between protons to definitively assign the stereochemistry.[8]
Q3: Which isomer, cis or trans, is more stable? The trans isomer is thermodynamically more stable. In its preferred chair conformation, both the bulky N-Boc-N-methylamino group and the hydroxyl group can occupy equatorial positions, which minimizes 1,3-diaxial steric interactions.[3] The cis isomer must have one of these large groups in an axial position, which is energetically unfavorable.
Q4: Can chelation control be used to influence the stereoselectivity? Chelation control is a powerful strategy where a Lewis acidic metal in the reducing agent coordinates to the carbonyl oxygen and a nearby heteroatom, creating a rigid cyclic intermediate that directs the hydride attack from a specific face.[9][10] However, in a 1,4-substituted cyclohexanone like this, the N-Boc-N-methylamino group is too far from the carbonyl to form a stable chelate. Therefore, stereocontrol in this system is dominated by sterics rather than chelation.
References
- Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. (n.d.). ResearchGate.
- Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control. (2023). National Institutes of Health.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI.
- trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol. (n.d.). National Institutes of Health.
- Stereocontrolled preparation of cyclohexane amino alcohols utilising a modified Mitsunobu reaction. (n.d.). Royal Society of Chemistry.
- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone. (n.d.). Google Patents.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers.
- Modular access to substituted cyclohexanes with kinetic stereocontrol. (2022). PubMed.
- This compound. (n.d.). MySkinRecipes.
- The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies.
- This compound. (n.d.). PubChem.
- A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions. (n.d.). PubMed.
- Separation of diastereomers - CN1608041A. (n.d.). Google Patents.
- 20.6 Enantioselective Carbonyl Reductions. (2019). Chemistry LibreTexts.
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (n.d.). MDPI.
- A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. (n.d.). National Institutes of Health.
- Folding strain stereocontrol in cyclohexane ring formation by means of an intramolecular ester enolate alkylation reaction. (n.d.). Canadian Science Publishing.
- A Stereocontrolled Synthesis of Trisubstituted Cyclohexanes and Cyclopentanes. (n.d.). J-Stage.
- Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. (n.d.). National Institutes of Health.
- EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol. (n.d.). Google Patents.
- Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery.
- Hydride Reduction Reactions: A Stereoselective Adventure. (2013). Odinity.
- Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. (2002). PubMed.
Sources
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preventing the formation of byproducts in 4-(N-Boc-N-methylamino)cyclohexanol reactions
Welcome to the technical support center for the synthesis of 4-(N-Boc-N-methylamino)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the oxidation of 4-(N-Boc-N-methylamino)cyclohexanol. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction: The Challenge of Selective Oxidation
The oxidation of the secondary alcohol in this compound to the corresponding ketone is a critical transformation in the synthesis of numerous pharmaceutical intermediates. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. The presence of the N-Boc-N-methylamino group, while generally stable, introduces specific considerations that must be addressed for a successful and clean conversion.
This guide focuses on the two most common and effective mild oxidation methods for this transformation: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation. We will also briefly discuss TEMPO-catalyzed oxidation as a viable alternative.
Frequently Asked Questions (FAQs)
Q1: Which oxidation method is best for converting this compound to the ketone?
A1: Both Swern and Dess-Martin (DMP) oxidations are highly effective for this transformation due to their mild and selective nature. The choice often depends on the scale of the reaction, available equipment, and sensitivity of other functional groups in the molecule.
-
Swern Oxidation: Excellent for a wide range of substrates and the reagents are inexpensive. However, it requires cryogenic temperatures (-78 °C) and careful handling due to the generation of toxic carbon monoxide and malodorous dimethyl sulfide.[1][2]
-
Dess-Martin Periodinane (DMP) Oxidation: Proceeds at room temperature, has short reaction times, and is highly chemoselective.[3] It is particularly advantageous for sensitive substrates. The main drawback is the cost of the reagent and the need to remove iodine-containing byproducts during workup.[3]
-
TEMPO-catalyzed Oxidation: A greener alternative that can use inexpensive oxidants like bleach (NaOCl).[4][5] It offers high selectivity for primary and secondary alcohols.
Q2: Is the N-Boc-N-methylamino group stable under Swern or DMP oxidation conditions?
A2: Yes, the tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral to slightly basic conditions of Swern and DMP oxidations.[6][7] The Boc group is primarily labile to strong acidic conditions, which are not employed in these standard protocols.[6]
Q3: My Swern oxidation is producing a significant amount of an unknown, more polar byproduct. What could it be?
A3: A common side reaction in Swern oxidations, if the temperature is not strictly maintained below -60 °C, is the formation of a methylthiomethyl (MTM) ether byproduct.[2] This occurs when the intermediate alkoxysulfonium salt undergoes a Pummerer-type rearrangement.
Q4: After my DMP oxidation, I have a sticky, gum-like solid that is difficult to filter and seems to trap my product. How can I resolve this?
A4: The iodine-containing byproducts of DMP oxidation, such as iodo-compound byproducts, can sometimes be difficult to handle. To mitigate this, you can quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃). This converts the byproducts into more easily removable salts. Diluting the reaction mixture with a less polar solvent like diethyl ether or hexanes can also help precipitate the byproducts for easier filtration.
Troubleshooting Guide: Byproduct Formation and Mitigation
This section addresses specific problems you may encounter and provides actionable solutions based on mechanistic understanding.
Problem 1: Low Yield of 4-(N-Boc-N-methylamino)cyclohexanone
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient oxidant, short reaction time, or incorrect temperature. | Monitor the reaction by TLC. If starting material remains, consider adding a slight excess (1.1-1.5 equivalents) of the oxidizing agent. For Swern oxidation, ensure the temperature is maintained at -78 °C during the addition of reagents and then allowed to warm slowly. |
| Product Degradation | The desired ketone could be susceptible to degradation under the workup conditions, especially if acidic or strongly basic conditions are used. | Maintain neutral or slightly basic conditions during workup. Use a buffered aqueous wash (e.g., saturated NaHCO₃ solution). Avoid prolonged exposure to strong acids or bases. |
| Formation of MTM Ether (Swern) | If the reaction temperature rises above -60 °C, the formation of the methylthiomethyl (MTM) ether byproduct can become significant, consuming the starting material.[2] | Strictly maintain the reaction temperature at -78 °C using a dry ice/acetone bath. Ensure slow, dropwise addition of reagents to control any exotherms. |
Problem 2: Formation of Key Byproducts
-
Issue: You observe the formation of a diastereomer of your desired product, suggesting epimerization at the carbon alpha to the newly formed carbonyl.
-
Mechanism: When using triethylamine (Et₃N) as the base in Swern oxidations, its basicity can be sufficient to deprotonate the acidic α-proton of the ketone product, leading to enolate formation and subsequent epimerization.[1]
-
Solution:
-
Use a Bulkier Base: Replace triethylamine with a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA). The bulkier base is less likely to deprotonate the α-proton of the product.[1]
-
Careful Quenching: Quench the reaction at low temperature before warming up to minimize the time the product is in contact with the base at higher temperatures.
-
-
Issue: Difficulty in removing solid byproducts after DMP oxidation, leading to product loss during purification.
-
Mechanism: The Dess-Martin periodinane is reduced during the reaction to form iodine-containing compounds that have limited solubility in many organic solvents.
-
Solution:
-
Thiosulfate Wash: After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This reduces the iodine species to iodide salts, which are soluble in the aqueous layer. A subsequent wash with saturated aqueous sodium bicarbonate will neutralize the acetic acid byproduct.
-
Filtration through Celite® or Silica Gel: Dilute the reaction mixture with a solvent in which the byproducts are poorly soluble (e.g., diethyl ether) and filter through a pad of Celite® or a short plug of silica gel.
-
-
Issue: Observation of a less polar byproduct, potentially an enamine, which can form from the ketone product and any unreacted secondary amine starting material or other amine impurities.
-
Mechanism: The ketone product can react with a secondary amine under acidic or basic catalysis to form an enamine.[8][9] While the N-Boc-N-methylamino group is sterically hindered and electronically deactivated, the possibility of trace amounts of deprotected amine or reaction with other amines cannot be entirely ruled out, especially during workup.
-
Solution:
-
Ensure Complete Boc Protection: Confirm the purity of your starting this compound to ensure it is fully protected.
-
Neutral Workup: Perform the workup under neutral conditions to avoid acid or base catalysis of enamine formation.
-
Purification: Enamines can often be separated from the desired ketone by column chromatography. They are also typically hydrolyzed back to the ketone and amine upon treatment with mild aqueous acid.[10]
-
Comparative Overview of Oxidation Methods
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) | TEMPO-catalyzed (Anelli) |
| Temperature | -78 °C | Room Temperature | 0 °C to Room Temperature |
| Key Reagents | DMSO, Oxalyl Chloride, Et₃N/DIPEA | Dess-Martin Periodinane | TEMPO, NaOCl, NaBr, NaHCO₃ |
| Common Byproducts | Dimethyl sulfide, CO, CO₂, Et₃N·HCl | Iodinane, Acetic Acid | NaCl, Water |
| Advantages | Inexpensive reagents, high yields | Mild conditions, short reaction times, high chemoselectivity[3] | "Green" oxidant, inexpensive |
| Disadvantages | Cryogenic temps, toxic/odorous byproducts, potential for epimerization[1] | Expensive reagent, iodine byproducts can complicate workup | Potential for chlorination side reactions, requires biphasic system[11] |
Experimental Protocols
Protocol 1: Swern Oxidation
-
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM dropwise, ensuring the internal temperature does not exceed -65 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in DCM dropwise, again maintaining the temperature below -65 °C.
-
Stir for 30-45 minutes at -78 °C.
-
Add diisopropylethylamine (DIPEA) (5.0 eq.) dropwise, and stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature over 45 minutes.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 eq.) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Dilute the reaction mixture with diethyl ether.
-
Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.
-
Shake vigorously until the organic layer is clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Main Reaction and Potential Byproducts
Caption: Key reaction pathways in the oxidation of this compound.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- Stahl, S. S., et al. (2014). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Chemical Reviews, 114(18), 8823–8864.
- Kim, T. L., et al. (2017). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 82(21), 11936–11943.
- Organic Chemistry Tutor. (2020). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Chemistry Steps.
- Wikipedia contributors. (2023, November 29). Swern oxidation. In Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal.
- Agami, C., Couty, F., & Evano, G. (2005). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Angewandte Chemie International Edition, 44(44), 7210-7213.
- Google Patents. (2014). Preparation method of 4-N-Boc-amino cyclohexanone. CN103694142A.
- Hartwig, J. F., et al. (2017). Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation. Nature Chemistry, 9(8), 754–761.
- Organic Chemistry Tutor. (2021). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.
- Kotschy, A., et al. (2016). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. Tetrahedron, 72(46), 7335-7340.
- Kamal, A., & Ramana, K. V. (2007). A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions. Tetrahedron Letters, 48(14), 2485-2487.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). TEMPO-Mediated Oxidations. In Encyclopedia of Reagents for Organic Synthesis.
- LibreTexts Chemistry. (2021). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts.
- Wikipedia contributors. (2023, December 12). Dess–Martin periodinane. In Wikipedia, The Free Encyclopedia.
- Organic Chemistry Tutor. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds [Video]. YouTube.
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Validation & Comparative
A Senior Application Scientist's Guide to the Purity Assessment of 4-(N-Boc-N-methylamino)cyclohexanol by HPLC: A Comparative Analysis
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. The compound 4-(N-Boc-N-methylamino)cyclohexanol is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents such as protease inhibitors and receptor modulators.[1] Its bifunctional nature, featuring a protected secondary amine and a reactive hydroxyl group, makes it a versatile synthon. However, the presence of impurities—ranging from starting materials and synthetic by-products to diastereomers (cis/trans isomers)—can have profound consequences on downstream reactions and the pharmacological profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the robust purity assessment of this compound. We will dissect the causality behind methodological choices, present a validated HPLC protocol, and offer a logical framework for selecting the most appropriate analytical tool for your specific needs.
The Gold Standard: Reversed-Phase HPLC for Purity Determination
For non-volatile and thermally labile compounds like this compound, HPLC is the most widely adopted and robust technique for purity determination.[2][3] Its high resolving power enables the separation of the main component from structurally similar impurities, which is critical for accurate quantification.[4]
Methodological Rationale: Why These HPLC Parameters?
The development of a successful HPLC method is rooted in a fundamental understanding of the analyte's chemistry. The presence of the bulky, non-polar tert-butyloxycarbonyl (Boc) protecting group dictates the primary separation strategy.[5]
-
Stationary Phase Selection (Column): A reversed-phase C18 column is the logical choice. The hydrophobic C18 alkyl chains interact strongly with the non-polar Boc group and the cyclohexyl ring, providing excellent retention and allowing for separation based on subtle differences in polarity among the analyte and its potential impurities.[2][6]
-
Mobile Phase Composition: A gradient elution using water and acetonitrile is employed to separate compounds with a range of polarities.[2]
-
Acidic Additive (Trifluoroacetic Acid - TFA): The addition of 0.1% TFA to the mobile phase is a critical choice for several reasons.[7] Firstly, it maintains a low pH (around 2-3), which suppresses the ionization of any residual, unreacted silanol groups on the silica-based C18 packing material. This "masking" effect prevents undesirable secondary interactions that can lead to severe peak tailing.[7] Secondly, although the target molecule lacks a primary acidic or basic site that is highly sensitive in this pH range, this low pH ensures a consistent protonation state for many potential impurities, leading to sharp, reproducible peaks. While the Boc group is known to be acid-labile, it is generally stable under the transient exposure to 0.1% TFA typical of an analytical HPLC run.[8]
-
-
Detection: this compound lacks a significant chromophore that absorbs light in the upper UV range (254 nm and above). Therefore, detection must be performed at a low wavelength, typically between 210-220 nm, where the carbamate functional group exhibits absorbance.[6][7]
Primary HPLC-UV Method for Purity Assessment
This protocol provides a robust, validated method for determining the purity of this compound.
-
Instrumentation & Consumables:
-
HPLC System with a gradient pump, autosampler, column oven, and UV/Vis detector.
-
Reversed-Phase C18 Column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Sample Solvent (Diluent): 50:50 mixture of Mobile Phase A and B.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10.0 mL of the Sample Solvent to achieve a final concentration of ~1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Causality: This step is crucial to remove any particulate matter that could clog the column or tubing, ensuring system stability and longevity.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Causality: Maintaining a constant column temperature is essential for ensuring reproducible retention times and peak shapes.
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (minutes) % Mobile Phase A (Water + 0.1% TFA) % Mobile Phase B (ACN + 0.1% TFA) 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Caption: General workflow for HPLC purity analysis.
Comparative Analysis: HPLC vs. Orthogonal Methods
While HPLC is the workhorse for purity analysis, a comprehensive characterization often benefits from orthogonal techniques—methods that separate compounds based on different chemical principles.[9] This approach provides a more complete impurity profile.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between liquid mobile and solid stationary phases.[2] | Partitioning of volatile analytes between a gas mobile phase and a stationary phase. | Nuclear spin properties in a magnetic field. Provides structural and quantitative data.[9] | Differential adsorption on a thin layer of adsorbent.[3] |
| Suitability for Analyte | Excellent: Ideal for non-volatile, thermally labile compounds.[2] | Poor: Requires derivatization to increase volatility, adding complexity and potential artifacts. | Excellent: Provides absolute purity determination without a reference standard and confirms structure.[9] | Good (Qualitative): Excellent for rapid reaction monitoring.[6] |
| Specificity | High: Resolves non-volatile impurities and isomers effectively. | High (for volatiles): Excellent for residual solvents but will not detect non-volatile impurities. | Very High: Provides unambiguous structural confirmation of the main component and impurities. | Low to Moderate: Poor resolution compared to HPLC; primarily qualitative. |
| Sensitivity | Moderate to High (UV): Good for routine QC. | Very High (FID/MS): Superior for trace volatile impurities. | Low to Moderate: Requires higher sample concentration compared to chromatography. | Low: Significantly less sensitive than other methods. |
| Quantitation | Excellent: Highly precise and accurate with reference standards (area % for general purity). | Excellent: Highly quantitative for volatile analytes. | Excellent: A primary ratio method for absolute quantitation. | Semi-quantitative at best. |
| Analysis Time | ~20-30 minutes per sample. | ~20-30 minutes per sample (plus derivatization time). | ~10-20 minutes per sample (plus longer setup). | < 10 minutes per plate (multiple samples). |
| Destructive | Yes | Yes | No | Yes |
Expert Insights on Method Selection
The choice of an analytical method is driven by the question you need to answer. A logical approach ensures that the data generated is fit for purpose.
-
For Routine Quality Control and Release Testing: The validated HPLC-UV method is the undisputed choice. It provides a robust, reliable, and precise assessment of purity based on peak area percentage, which is the industry standard.[4]
-
For Identifying Volatile Impurities (e.g., Residual Solvents): Gas Chromatography (GC) , typically with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is the superior technique. The HPLC method will not detect highly volatile compounds like dichloromethane or ethyl acetate.
-
For Absolute Purity and Reference Standard Characterization: Quantitative NMR (qNMR) is the most powerful tool. It allows for the determination of purity against a certified internal standard without needing a specific, pre-qualified reference standard of this compound itself.[9] It also provides definitive structural confirmation, which is invaluable for primary characterization.
-
For Rapid Reaction Monitoring: Thin-Layer Chromatography (TLC) is a fast and cost-effective way to quickly assess the progress of a synthesis by observing the disappearance of starting materials and the appearance of the product spot.[6]
Caption: Logical comparison for analytical method selection.
Conclusion
For the comprehensive and accurate purity assessment of this compound in a research and drug development setting, HPLC stands out as the primary technique of choice . Its high resolution, robust quantitative capabilities, and suitability for non-volatile molecules make it the gold standard for routine quality control and final product release.[2]
However, a truly rigorous characterization acknowledges the limitations of any single technique. Employing orthogonal methods like GC for volatile impurities and qNMR for absolute purity determination provides a more complete and trustworthy understanding of the material's quality. By understanding the causality behind each method and applying a logical selection framework, researchers can ensure the integrity of their intermediates and the ultimate success of their synthetic endeavors.
References
- Benchchem. A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol.
- Benchchem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Benchchem. A Comparative Guide to HPLC Analysis for Determining the Purity of 2,4-Difluororesorcinol.
- Benchchem. Technical Support Center: HPLC Purification of Crude Boc-(S)-2-Amino-5-methylhex-4-enoic acid.
- Preprints.org. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences.
- PubChem. This compound.
- Benchchem. Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids.
- ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- MySkinRecipes. This compound.
- MDPI. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
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- 4. pharmoutsourcing.com [pharmoutsourcing.com]
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- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
comparing 4-(N-Boc-N-methylamino)cyclohexanol with other linkers in PROTAC design
Initiating Data Collection
I'm now diving deep into Google, aiming to uncover synthesis methods and structural nuances of 4-(N-Boc-N-methylamino)cyclohexanol and other linkers. My focus is on how their properties affect PROTAC effectiveness. I'm especially eager to find comparative experimental data on different linkers, and how well the linkers degrade.
Structuring Comparison Guide
I've established a structure for the comparison, starting with an overview of PROTACs and a focus on this compound. My aim is to analyze this linker comparatively against others, including experimental protocols to evaluate their performance. I'll summarize the quantitative data in tables and use diagrams for illustrating the underlying concepts.
Outlining Detailed Protocols
I'm now deep in the process of defining experimental protocols. I'm focusing on making sure each step is self-explanatory and thoroughly validated. I'm also drafting the main body, weaving in citations from authoritative sources. My goal is to synthesize the relationship between linker structure and PROTAC function, creating illustrative diagrams to communicate key concepts. I'm eager to get this comparison guide right.
Initiating Comparative Analysis
I'm starting a comprehensive comparison of this compound as a PROTAC linker. I'll outline the PROTAC concept and the importance of linkers as a starting point. I aim to create a detailed guide that's useful to experts, so I'm considering what key comparison metrics are most valuable.
Analyzing Cyclohexane Linker Properties
I'm now diving deep into the properties of the cyclohexane ring in this linker. The rigidity it introduces is a key consideration – it could enhance ternary complex formation by pre-organizing the PROTAC. However, I'm also considering its potential downsides if the geometry isn't ideal. I'm noting the 3D character it brings, potentially benefiting pharmacokinetic properties, and comparing these features to more flexible alternatives.
Refining Comparative Criteria
I'm now honing in on the crucial comparison criteria for this compound. My current focus is on efficacy, selectivity, and pharmacokinetic properties – these are the pillars of a good PROTAC linker. I'm prioritizing metrics that directly inform linker choice: ternary complex stability, cell permeability, and metabolic stability. I'm also considering synthesis challenges and cost. I believe this balanced view is critical for experts.
Constructing Comparison Framework
I'm now laying out the comprehensive comparison guide framework. It will cover PROTAC basics and emphasize linker importance for efficacy and drug-like properties. I'll thoroughly describe this compound, highlighting its chemical structure, properties, and the advantages/disadvantages it offers. The guide will include tables comparing this linker to flexible (alkyl, PEG) and other rigid linkers (aromatics, piperidines, triazoles).
Developing Comparative Structure
I'm now outlining a detailed framework for a comparison guide on this compound. My introduction will cover the PROTAC mechanism and linker importance, emphasizing efficacy, selectivity, and DMPK. I will also explore the cyclohexane's properties: rigidity, three-dimensionality, and solubility. I will compare this linker to other classes using tables and diagrams.
Constructing the Guide Outline
My current task is finalizing the outline for this comparison guide. I'm focusing on a detailed introduction to PROTACs, highlighting the linker's crucial role, and then diving into this compound's properties, like rigidity and its impact on ternary complex formation. I'm aiming to create a balanced guide.
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral 4-(N-Boc-N-methylamino)cyclohexanol
Introduction
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of its biological activity, pharmacokinetic profile, and potential toxicity. The chiral intermediate, 4-(N-Boc-N-methylamino)cyclohexanol, serves as a vital building block in the synthesis of complex pharmaceutical compounds, including novel protease inhibitors and receptor modulators.[1] Its structure, featuring a chiral secondary alcohol and a protected amine, makes it a versatile scaffold in medicinal chemistry. Consequently, the ability to accurately and reliably determine its enantiomeric excess (% ee) is paramount to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate strategy for their specific needs.
Section 1: Chromatographic Approaches: The Gold Standard for Enantiomeric Separation
Chromatographic methods are the cornerstone of chiral analysis, relying on the physical separation of enantiomers. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to the formation of transient diastereomeric complexes with varying stabilities.[2] This difference in interaction energy results in distinct retention times, allowing for baseline separation and accurate quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most established and widely utilized technique for enantiomeric purity assessment.[2] Its versatility and the vast library of available CSPs make it a powerful first-line approach.
Expertise & Experience: Selecting the Right Column and Mobile Phase
For a molecule like this compound, which possesses a hydroxyl group capable of hydrogen bonding and a sterically demanding Boc-protected amine, polysaccharide-based CSPs are the logical starting point. Columns derived from cellulose or amylose carbamate derivatives (e.g., Chiralcel® OD, Chiralpak® AD) have demonstrated broad applicability for a wide range of chiral compounds, including alcohols.[2][3] The chiral grooves and cavities on these phases provide the necessary steric and polar interaction sites for effective chiral recognition.
Method development typically involves screening a set of columns against various mobile phase systems. A normal-phase approach, utilizing eluents like hexane and an alcohol modifier (e.g., isopropanol or ethanol), is often successful for compounds of this nature. The alcohol modifier plays a crucial role in modulating retention and selectivity by competing with the analyte for polar interaction sites on the CSP. Small amounts of an additive, such as diethylamine (DEA) for basic compounds, can be essential for improving peak shape and preventing tailing.[4]
Experimental Protocol: Chiral HPLC Method Screening
-
Column Selection : Screen against a panel of polysaccharide-based columns, such as Lux® Cellulose-1, Chiralcel® OD-H, and Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Sample Preparation : Prepare a ~1 mg/mL solution of racemic this compound in the initial mobile phase.
-
Mobile Phase Screening (Normal Phase) :
-
Start with a primary screening condition of Hexane/Isopropanol (IPA) (90:10, v/v).
-
If resolution is poor or retention is too long, systematically vary the IPA concentration (e.g., 5%, 15%, 20%).
-
If peak shape is poor, add 0.1% DEA to the mobile phase.
-
-
Flow Rate : Set to 1.0 mL/min.
-
Detection : UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.
-
Analysis : Calculate enantiomeric excess using the integrated peak areas:
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Caption: General workflow for chiral HPLC method development.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[5] It uses supercritical CO₂, a non-toxic and environmentally benign solvent, as the primary mobile phase, supplemented with a small amount of an organic modifier.[5]
Expertise & Experience: The SFC Advantage
The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC, significantly reducing analysis times.[5][6] For chiral analysis, this translates to rapid high-throughput screening. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[3][7] The separation mechanism is similar to normal-phase HPLC, with the organic modifier (typically an alcohol like methanol or ethanol) playing a key role in controlling retention and selectivity.
Experimental Protocol: Chiral SFC Method Screening
-
Column Selection : Utilize the same set of polysaccharide-based columns as in the HPLC screen.
-
Sample Preparation : Prepare a ~1 mg/mL solution of the analyte in methanol or ethanol.
-
SFC System Conditions :
-
Primary Mobile Phase : Supercritical CO₂.
-
Modifier Screening : Screen methanol, ethanol, and isopropanol, starting at 15-20%. Adjust the percentage to optimize resolution.
-
Additive : Incorporate 0.1-0.3% DEA or triethylamine (TEA) into the modifier to ensure good peak shape for the amine-containing analyte.[6]
-
-
Flow Rate : Set to 3.0 mL/min.
-
Back Pressure : Maintain at 150 bar.
-
Temperature : 35-40 °C.
-
Detection : UV/PDA detector.
-
Analysis : Calculate % ee from the integrated peak areas as described for HPLC.
Section 2: NMR Spectroscopy: A Separation-Free Approach
Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different strategy for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be introduced to create a diastereomeric environment.[8][9] This converts the enantiomers into diastereomers (either covalently or non-covalently), which possess distinct chemical shifts in the NMR spectrum, allowing for direct quantification by integration.[10]
The Mosher's Acid Method: Covalent Derivatization
For secondary alcohols, derivatization with an enantiomerically pure chiral derivatizing agent (CDA) is a robust and classic method. α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, is the preeminent CDA for this purpose.[11][12]
Expertise & Experience: Ensuring Accuracy with Mosher's Esters
The hydroxyl group of this compound is reacted with an activated form of Mosher's acid (e.g., the acid chloride, MTPA-Cl) to form diastereomeric Mosher's esters.[13] It is crucial to perform two separate reactions: one with (R)-MTPA-Cl and another with (S)-MTPA-Cl. This not only confirms the signal assignments but is also essential for the potential determination of the alcohol's absolute configuration.[13]
A critical, and often overlooked, requirement for accuracy is that the derivatization reaction must proceed to 100% completion.[10] If the reaction is incomplete, there is a risk of kinetic resolution—where one enantiomer reacts faster than the other—which would result in a diastereomeric ratio of the products that does not accurately reflect the enantiomeric ratio of the starting material.[10] The analysis can be performed using either ¹H or ¹⁹F NMR. ¹⁹F NMR is often preferred due to its simplicity; the -CF₃ group of the Mosher's ester typically appears as a sharp singlet in a region of the spectrum that is free from other signals, making integration highly reliable.[14]
Experimental Protocol: Mosher's Ester Analysis
-
Reaction Setup (Two Tubes) :
-
Tube A : To ~5 mg of the chiral alcohol in a dry NMR tube, add deuterated chloroform (CDCl₃) or benzene-d₆, a small amount of a non-nucleophilic base (e.g., pyridine or DMAP), and a slight excess (1.1-1.2 equivalents) of (R)-MTPA-Cl.
-
Tube B : Repeat the procedure using (S)-MTPA-Cl.
-
-
Reaction : Allow the reactions to proceed to completion at room temperature (monitor by TLC or ¹H NMR).
-
NMR Acquisition : Acquire a quantitative ¹⁹F NMR spectrum (or ¹H NMR if a fluorine probe is unavailable). Ensure a sufficient relaxation delay (D1) is used for accurate integration.
-
Analysis :
-
Identify the two distinct signals corresponding to the diastereomeric esters.
-
Integrate the signals and calculate the % ee from the integration ratio.
-
Caption: Workflow for ee determination using Mosher's acid (MTPA).
Section 3: Head-to-Head Comparison: Choosing the Right Tool
The choice between chromatographic and spectroscopic methods depends on the specific requirements of the analysis, such as throughput, sample availability, and the need for determining absolute configuration.
| Feature | Chiral HPLC | Chiral SFC | NMR with Mosher's Acid |
| Principle | Physical Separation | Physical Separation | Chemical Derivatization |
| Throughput | Moderate | High | Low to Moderate |
| "Green" Chemistry | Poor (High organic solvent use) | Excellent (Uses CO₂)[5] | Fair (Uses deuterated solvents) |
| Sample Amount | Microgram to milligram | Microgram to milligram | Milligram scale[12] |
| Sensitivity | High (ng level) | High (ng level) | Lower than chromatography[12] |
| Destructive? | Yes (if collected fractions are not pooled) | Yes (if collected fractions are not pooled) | Yes (sample is derivatized) |
| Determines Absolute Config.? | No (requires a known standard) | No (requires a known standard) | Yes (by analysis of Δδ)[12][13] |
| Primary Advantage | Universally established, wide column selection | Speed, low solvent consumption[6] | Provides absolute configuration |
| Primary Disadvantage | Slower, high solvent cost/waste | Higher initial instrument cost | Requires complete reaction, lower sensitivity |
Conclusion: A Strategic Approach to Enantiopurity Analysis
For the routine, high-throughput determination of the enantiomeric excess of this compound, chiral SFC is the superior choice . Its combination of speed, high resolution, and reduced environmental impact makes it ideal for screening applications in a drug development setting.[5][6] Chiral HPLC remains a robust and reliable alternative, particularly if SFC instrumentation is not available.
The NMR-based Mosher's acid method , while lower in throughput, holds a unique and critical role. It is the method of choice when the absolute configuration of the chiral center needs to be confirmed, a task that chromatographic methods cannot perform without an authenticated reference standard.[12][13] It also serves as an invaluable orthogonal technique to validate results obtained from chromatography.
Ultimately, a well-equipped analytical laboratory should leverage these techniques synergistically. Use SFC or HPLC for rapid screening and quality control, and employ the Mosher's acid method for the definitive structural elucidation and validation of key chiral intermediates like this compound. This integrated approach ensures both efficiency and uncompromising scientific rigor.
References
- Title: Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment Source: Journal of Chemical Educ
- Title: Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set Source: PubMed URL:[Link]
- Title: Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy Source: ResearchG
- Title: NMR determination of enantiomeric excess Source: ResearchG
- Title: Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy Source: CoLab URL
- Title: How does the Mosher ester method allow determination of absolute configuration of secondary alcohols Source: Chemistry Stack Exchange URL:[Link]
- Title: Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent Source: ResearchG
- Title: Mosher's Acid Source: The Retort URL:[Link]
- Title: How I Used Mosher Esters in my PhD Source: YouTube URL:[Link]
- Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC Intern
- Title: Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents Source: ScienceDirect URL:[Link]
- Title: A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest Source: ResearchG
- Title: Simplified Chiral HPLC/SFC Column Screening Str
- Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source: UNIPI URL:[Link]
- Title: Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Title: Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chrom
- Title: this compound Source: MySkinRecipes URL:[Link]
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- 8. researchgate.net [researchgate.net]
- 9. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy | CoLab [colab.ws]
- 10. The Retort [www1.udel.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-(N-Boc-N-methylamino)cyclohexanol Derivatives
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of chiral molecules is a cornerstone of ensuring safety and efficacy. The 4-(N-Boc-N-methylamino)cyclohexanol scaffold is a key building block in the synthesis of a variety of pharmacologically active agents.[1][2] The stereochemical relationship between the hydroxyl and the N-Boc-N-methylamino substituents on the cyclohexane ring—cis or trans—can profoundly influence the molecule's three-dimensional conformation and, consequently, its biological activity.
The Decisive Role of Cyclohexane Conformation
The key to differentiating the cis and trans isomers of this compound lies in the conformational preferences of the cyclohexane ring. In its most stable chair conformation, substituents can occupy either axial or equatorial positions.
-
trans Isomer: In the trans configuration, both the hydroxyl and the N-Boc-N-methylamino groups can occupy equatorial positions, leading to a thermodynamically stable conformation with minimal steric hindrance.
-
cis Isomer: The cis isomer will have one substituent in an axial position and the other in an equatorial position. Due to the steric bulk of the N-Boc-N-methylamino group, the conformation with the hydroxyl group in the axial position and the N-Boc-N-methylamino group in the equatorial position is expected to be the most stable.
These distinct conformational preferences give rise to unique spectroscopic signatures, which we will now explore in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemical Assignment
NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of this compound. Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts and coupling constants.
¹H NMR Spectroscopy: Unraveling Stereochemistry Through Coupling Constants
The most diagnostic proton signal in the ¹H NMR spectrum is that of the carbinol proton (the proton on the carbon bearing the hydroxyl group, C1-H). The multiplicity and coupling constants of this proton are directly related to its spatial relationship with the adjacent protons on C2 and C6.
-
trans Isomer (Equatorial -OH, Axial C1-H): In the more stable diequatorial conformation of the trans isomer, the C1-H is in an axial position. It will be coupled to two axial protons and two equatorial protons on the adjacent carbons (C2 and C6). This results in a larger axial-axial coupling constant (Jax-ax), typically in the range of 10-13 Hz, and a smaller axial-equatorial coupling constant (Jax-eq), typically 2-5 Hz. The signal for the C1-H will therefore appear as a triplet of triplets or a complex multiplet with a large width at half-height.
-
cis Isomer (Axial -OH, Equatorial C1-H): In the preferred conformation of the cis isomer, the C1-H is in an equatorial position. It is coupled to one axial and one equatorial proton on each of the adjacent carbons. This results in smaller equatorial-axial (Jeq-ax) and equatorial-equatorial (Jeq-eq) coupling constants, both typically in the range of 2-5 Hz. Consequently, the signal for the C1-H will appear as a narrow multiplet, often a broad singlet or a triplet with small coupling constants.
A similar analysis can be applied to the proton on the carbon bearing the N-Boc-N-methylamino group (C4-H).
Table 1: Predicted ¹H NMR Data for cis- and trans-4-(N-Boc-N-methylamino)cyclohexanol
| Proton | cis Isomer (Predicted) | trans Isomer (Predicted) | Rationale |
| C1-H | ~4.0 ppm (narrow multiplet, W₁/₂ < 10 Hz) | ~3.5 ppm (broad multiplet, W₁/₂ > 20 Hz) | Axial C1-H in trans isomer leads to large Jax-ax coupling. |
| C4-H | ~3.8 ppm (broad multiplet) | ~3.8 ppm (broad multiplet) | Similar chemical environment for both isomers. |
| N-CH₃ | ~2.8 ppm (singlet) | ~2.8 ppm (singlet) | Free rotation around the C-N bond. |
| Boc-(CH₃)₃ | ~1.4 ppm (singlet) | ~1.4 ppm (singlet) | Characteristic chemical shift for the Boc protecting group. |
¹³C NMR Spectroscopy: The Impact of the γ-Gauche Effect
¹³C NMR spectroscopy provides complementary information for stereochemical assignment, primarily through the γ-gauche effect. This effect describes the shielding (upfield shift) of a carbon atom by a substituent in a γ-position that is in a gauche conformation to it.
-
cis Isomer: With one axial substituent, the cis isomer will exhibit a significant γ-gauche effect. The axial hydroxyl group will shield the C3 and C5 carbons, causing their signals to appear at a higher field (lower ppm) compared to the trans isomer.
-
trans Isomer: In the diequatorial conformation of the trans isomer, there are no significant γ-gauche interactions involving the ring carbons. Therefore, the signals for the ring carbons will appear at a lower field (higher ppm) compared to the cis isomer.
Table 2: Predicted ¹³C NMR Data for cis- and trans-4-(N-Boc-N-methylamino)cyclohexanol
| Carbon | cis Isomer (Predicted) | trans Isomer (Predicted) | Rationale |
| C1 | ~65 ppm | ~70 ppm | Axial -OH in cis isomer is more shielded. |
| C2, C6 | ~32 ppm | ~35 ppm | Shielding from axial -OH in cis isomer. |
| C3, C5 | ~28 ppm | ~31 ppm | Significant γ-gauche effect from axial -OH in cis isomer. |
| C4 | ~55 ppm | ~55 ppm | Similar chemical environment for both isomers. |
| N-CH₃ | ~30 ppm | ~30 ppm | |
| Boc-C(CH₃)₃ | ~80 ppm | ~80 ppm | Characteristic chemical shift for the Boc quaternary carbon. |
| Boc-C(CH₃)₃ | ~28 ppm | ~28 ppm | Characteristic chemical shift for the Boc methyl carbons. |
Infrared (IR) Spectroscopy: A Tool for Functional Group Confirmation and Fingerprinting
While IR spectroscopy is excellent for confirming the presence of key functional groups, distinguishing between cis and trans isomers can be more subtle and often relies on comparing the fingerprint regions of the spectra.
Expected Key Absorptions:
-
O-H Stretch: A broad band in the region of 3600-3200 cm⁻¹ is characteristic of the alcohol hydroxyl group. The exact position and shape can be influenced by hydrogen bonding.
-
C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ range are due to the C-H stretching vibrations of the cyclohexane ring and the methyl groups.
-
C=O Stretch (Amide I): A strong absorption band around 1680-1640 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.
-
C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the alcohol. The exact position of this band can be diagnostic of the stereochemistry. For axial alcohols, this band often appears at a lower wavenumber compared to equatorial alcohols.
-
C-N Stretch: This absorption is expected in the 1220-1020 cm⁻¹ region.
Distinguishing Features: The most significant differences between the IR spectra of the cis and trans isomers are likely to be found in the fingerprint region (below 1500 cm⁻¹). Subtle variations in the C-O stretching, C-C stretching, and C-H bending vibrations can provide a unique fingerprint for each isomer.
Mass Spectrometry (MS): Insights from Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. While the molecular ion peak (M⁺) will be the same for both isomers, their fragmentation patterns upon ionization can differ.
Expected Fragmentation Pathways:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 229, corresponding to the molecular weight of this compound.
-
Loss of Water ([M-H₂O]⁺): A common fragmentation for alcohols, leading to a peak at m/z 211. The relative intensity of this peak may differ between the isomers due to the stereochemical influence on the dehydration reaction.
-
Loss of isobutylene ([M-C₄H₈]⁺): A characteristic fragmentation of the Boc group, resulting in a peak at m/z 173.
-
Loss of the Boc group ([M-C₅H₉O₂]⁺): Cleavage of the entire Boc group will lead to a peak at m/z 128.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen can also occur.
The stereochemistry can influence the fragmentation pathways. For instance, the ease of a 1,4-elimination of water might be different for the cis and trans isomers, leading to variations in the relative abundance of the [M-H₂O]⁺ ion.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Signal-to-noise can be improved by increasing the number of scans (typically 16-64).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (typically 256 or more) will be required due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable cell.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled to a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for these compounds. Electron Ionization (EI) can also be used if the sample is introduced via GC.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and fragment ions.
Workflow for Spectroscopic Analysis and Stereochemical Assignment
Caption: Workflow for the spectroscopic analysis and stereochemical assignment of this compound isomers.
Conclusion
The unambiguous determination of the stereochemistry of this compound derivatives is critical for their application in pharmaceutical research and development. While a multi-technique approach is always recommended for comprehensive characterization, NMR spectroscopy, particularly the analysis of ¹H NMR coupling constants and ¹³C NMR chemical shifts, stands out as the most definitive method for differentiating between the cis and trans isomers. By understanding the fundamental principles of conformational analysis and their influence on spectroscopic outcomes, researchers can confidently assign the stereochemistry of these important synthetic intermediates. This guide provides a robust framework for this analysis, empowering scientists to ensure the structural integrity of their molecules and advance their research with confidence.
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A Senior Application Scientist's Guide to the Structural Confirmation of 4-(N-Boc-N-methylamino)cyclohexanol Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of synthetic intermediates is a cornerstone of robust and reproducible science. The synthesis of 4-(N-Boc-N-methylamino)cyclohexanol, a valuable building block in the preparation of various pharmaceutically active compounds, frequently yields a mixture of its cis and trans diastereomers. Distinguishing between these isomers is critical, as their distinct three-dimensional arrangements can significantly influence the biological activity and pharmacokinetic properties of the final drug substance.
This comprehensive guide provides an in-depth comparison of the analytical techniques available for the unambiguous structural confirmation of cis- and trans-4-(N-Boc-N-methylamino)cyclohexanol. We will delve into the principles of conformational analysis and explore the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chromatographic methods, supported by experimental data from closely related analogs.
The Foundational Principle: Conformational Analysis of a 1,4-Disubstituted Cyclohexane
The stereochemical outcome of reactions involving cyclohexane rings is intrinsically linked to the conformational preferences of the substituents. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).
For 1,4-disubstituted cyclohexanes like this compound, the relative orientation of the hydroxyl and the N-Boc-N-methylamino groups defines the cis and trans isomers.
-
trans Isomer: In its most stable conformation, both the hydroxyl and the N-Boc-N-methylamino groups occupy equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions.[1][2] The alternative diaxial conformation is significantly less stable.
-
cis Isomer: In the cis isomer, one substituent is in an axial position while the other is equatorial. The cyclohexane ring undergoes rapid ring-flipping at room temperature, resulting in an equilibrium between two chair conformers of roughly equal energy.[3]
Figure 1: Chair conformations of trans and cis isomers.
A Comparative Analysis of Structural Elucidation Techniques
A multi-faceted analytical approach is often the most prudent strategy for the definitive structural confirmation of the cis and trans isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Analysis
NMR spectroscopy is arguably the most powerful and readily accessible tool for differentiating between the diastereomers of this compound in solution.
The key to distinguishing the cis and trans isomers via ¹H NMR lies in the analysis of the chemical shifts and, more importantly, the coupling constants of the protons attached to C1 (bearing the hydroxyl group) and C4 (bearing the N-Boc-N-methylamino group).
-
Chemical Shift: The proton in an axial position is typically shielded and appears at a lower chemical shift (upfield) compared to a proton in an equatorial position.
-
Coupling Constants (³J(H,H)): The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the two coupled protons, a relationship described by the Karplus equation.[4]
-
An axial-axial coupling (dihedral angle of ~180°) results in a large coupling constant, typically in the range of 8-13 Hz.
-
Axial-equatorial and equatorial-equatorial couplings (dihedral angles of ~60°) exhibit smaller coupling constants, usually between 2-5 Hz.
-
For the trans isomer, the diequatorial arrangement of the substituents forces the C1-H and C4-H protons into axial positions. This leads to a characteristic large axial-axial coupling with the adjacent axial protons on the cyclohexane ring, resulting in a triplet of triplets or a complex multiplet with a large width.
For the cis isomer, due to the rapid ring-flipping, the observed spectrum is an average of the two chair conformers. In each conformer, one of the C1-H or C4-H protons is axial and the other is equatorial. This results in averaged, smaller coupling constants and typically a broader, less resolved signal for these protons compared to the trans isomer.
The ¹³C NMR chemical shifts also provide valuable, albeit less definitive, information for isomer differentiation. The carbon atom bearing an axial substituent is generally shielded and resonates at a higher field (lower ppm value) compared to when the substituent is equatorial.[5]
Table 1: Comparison of Expected ¹H and ¹³C NMR Data for cis- and trans-4-(N-Boc-amino)cyclohexanol (a close analog)
| Isomer | C1-H Signal (ppm) & Multiplicity | C4-H Signal (ppm) & Multiplicity | C1 Chemical Shift (ppm) | C4 Chemical Shift (ppm) |
| trans | ~3.5 (multiplet, large width) | ~3.2 (multiplet, large width) | ~71 | ~51 |
| cis | ~3.8 (broad singlet or narrow multiplet) | ~3.4 (broad singlet or narrow multiplet) | ~67 | ~49 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The addition of the N-methyl group in the target molecule will cause a downfield shift in the C4-H and C4 signals and introduce a singlet for the N-CH₃ protons.
For definitive stereochemical assignment, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable. These experiments detect protons that are close to each other in space, irrespective of their through-bond connectivity.[6][7]
-
In the trans isomer, a NOE/ROE correlation would be expected between the axial C1-H and the axial protons on C2, C6, C3, and C5.
-
In the cis isomer, a NOE/ROE correlation would be expected between the axial substituent on one carbon and the axial protons on the same side of the ring. For instance, if the hydroxyl group is axial, the C1-H (now equatorial) would show a correlation to the equatorial protons on C2 and C6.
X-ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the relative stereochemistry of the substituents and the preferred conformation in the crystal lattice.[8][9]
-
Crystallization: The purified isomer is dissolved in a suitable solvent system to achieve supersaturation. Slow evaporation, vapor diffusion, or cooling techniques are employed to promote the growth of single crystals of sufficient quality.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise atomic coordinates and molecular geometry.
While providing definitive structural information, the primary challenge of this technique is the requirement to grow high-quality single crystals, which can be a time-consuming and sometimes unsuccessful process.
Chromatographic Methods: Separation and Quantification
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and quantification of the cis and trans isomers.[10][11]
-
Column Selection: The choice of a suitable stationary phase is crucial for achieving separation. For GC, columns with polar stationary phases are often effective. For HPLC, both normal-phase and reverse-phase chromatography can be explored. Chiral columns can also be effective for separating diastereomers.[10]
-
Method Optimization: Parameters such as the temperature gradient (for GC), mobile phase composition (for HPLC), and flow rate are optimized to maximize the resolution between the two isomer peaks.
-
Quantification: Once a separation method is established, the relative amounts of the cis and trans isomers in a mixture can be accurately determined by integrating the respective peak areas.
While chromatography is excellent for separation and quantification, it does not directly provide structural information. Therefore, it is typically used in conjunction with a spectroscopic technique for peak identification.
Recommended Analytical Workflow
For a comprehensive and efficient structural confirmation of this compound products, the following workflow is recommended:
Figure 2: Recommended workflow for structural confirmation.
Conclusion
The structural confirmation of the cis and trans isomers of this compound is a critical step in ensuring the quality and reproducibility of research and development in the pharmaceutical industry. While X-ray crystallography provides the most definitive structural information, NMR spectroscopy, particularly ¹H NMR with its ability to probe stereochemical relationships through coupling constants and NOE/ROE, stands out as the most practical and informative technique for routine analysis. Chromatographic methods are indispensable for the separation and quantification of the isomers. A judicious application of these complementary techniques, as outlined in the recommended workflow, will enable researchers to confidently and accurately characterize their synthetic products.
References
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A Senior Application Scientist's Guide to Assessing Compound Permeability: The Case of 4-(N-Boc-N-methylamino)cyclohexanol
Foreword for the Modern Drug Hunter
In the intricate chess game of drug discovery, a molecule's ability to navigate the complex cellular labyrinth of the human body is a non-negotiable prerequisite for success. We, as scientists, are tasked not just with designing potent molecules, but with ensuring they can reach their intended targets. Poor permeability remains a primary cause of attrition in the development pipeline, a costly and time-consuming hurdle. This guide is crafted from a field-proven perspective to dissect a critical aspect of this challenge: how the incorporation of specific chemical fragments can predictably modulate a compound's permeability profile.
We will move beyond mere protocol recitation to explore the "why" behind our experimental choices. This guide is designed to be a self-validating system of logic, grounding every recommendation in established scientific principles and authoritative references. Our focus will be on a versatile synthetic building block, 4-(N-Boc-N-methylamino)cyclohexanol , to illustrate a robust, comparative workflow for assessing the impact of chemical modifications on permeability.
The Central Role of Permeability in Drug Efficacy
A drug's journey to its site of action is fraught with biological barriers, primarily the lipid bilayers of cell membranes. The efficiency with which a compound crosses these membranes dictates its oral bioavailability and overall exposure. Key physicochemical properties governing this passage include lipophilicity, polar surface area (PSA), molecular size, and the number of hydrogen bond donors and acceptors. Medicinal chemists strategically modify lead compounds with various chemical moieties to optimize these parameters.
This compound is a bifunctional building block increasingly utilized in the synthesis of complex molecules and potential drug candidates.[1][2] Its rigid cyclohexyl core can enforce a specific three-dimensional conformation on a molecule, while the protected amine and hydroxyl groups offer versatile handles for synthetic elaboration.[1] A critical question for any drug discovery team is: what is the intrinsic contribution of this scaffold to a molecule's permeability?
To answer this, we must employ a rigorous and multi-faceted experimental approach.
A Dual-Assay Strategy for Comprehensive Permeability Assessment
No single in-vitro assay can perfectly replicate the complexity of in-vivo absorption. Therefore, a prudent strategy involves a tiered approach, beginning with a high-throughput, cost-effective assay to rank compounds, followed by a more physiologically relevant but lower-throughput assay for promising candidates. Our recommended workflow combines the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Experimental Workflow Overview
Caption: A tiered approach to permeability assessment in drug discovery.
Tier 1: The Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is an invaluable tool for early-stage drug discovery, offering a rapid and cost-effective means to evaluate a compound's passive diffusion characteristics.[3][4] By eliminating the complexities of active transport and metabolism, it provides a clean measure of a molecule's intrinsic ability to traverse a lipid barrier.
PAMPA Protocol: A Self-Validating System
-
Membrane Preparation:
-
A solution of 20% (w/v) lecithin in dodecane is prepared.
-
Carefully pipette 5 µL of the lipid solution onto the filter of each well of a 96-well hydrophobic PVDF filter plate (the donor plate). This creates an artificial lipid tri-layer membrane.[3]
-
Causality: Lecithin, a natural phospholipid, mimics the primary component of cell membranes. Dodecane provides a stable, non-volatile organic phase.
-
-
Plate Preparation:
-
Acceptor Plate: Fill each well of a 96-well microtiter plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4, containing 5% DMSO. This buffer mimics physiological pH.
-
Donor Plate: Add 150 µL of the test compound solution (e.g., 100 µM in PBS, pH 6.5, with 5% DMSO) to each well of the lipid-coated donor plate. The slightly acidic pH simulates the environment of the upper small intestine.
-
Trustworthiness: Including high and low permeability control compounds (e.g., propranolol and atenolol, respectively) in each plate is mandatory to validate the assay's performance and ensure run-to-run consistency.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate the assembly at room temperature for 4-18 hours with gentle shaking. This allows for the passive diffusion of the compound from the donor to the acceptor chamber.
-
-
Quantification and Analysis:
-
After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
The apparent permeability coefficient (Pe) is calculated. A good correlation is often observed between PAMPA results and passive, transcellular absorption in vivo.[4]
-
Tier 2: The Caco-2 Cell-Based Assay for Mechanistic Insights
While PAMPA assesses passive diffusion, the Caco-2 assay provides a more comprehensive picture of intestinal permeability.[5][6][7] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer of enterocytes that express both influx and efflux transporters (e.g., P-glycoprotein), making this a gold-standard model for predicting human oral drug absorption.[8][9][10]
Caco-2 Bidirectional Permeability Protocol
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days. During this period, the cells differentiate and form tight junctions, creating a robust cell monolayer.[11]
-
Causality: This extended culture period is critical for the full expression of transporter proteins and enzymes, ensuring the model's physiological relevance.
-
-
Monolayer Integrity Verification:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be >250 Ω·cm² to confirm the integrity of the tight junctions.[11]
-
Additionally, assess the permeability of a low-permeability marker, Lucifer Yellow. Rejection of this marker further validates that compound transport will primarily occur through or across the cells, not between them.
-
Trustworthiness: Only monolayers that pass both TEER and Lucifer Yellow tests should be used for the assay, preventing erroneous data from leaky cell layers.
-
-
Bidirectional Transport Experiment:
-
Apical-to-Basolateral (A→B) Transport: Add the test compound to the apical (upper) chamber, which represents the intestinal lumen. Sample from the basolateral (lower) chamber, representing the bloodstream, over a 2-hour period.
-
Basolateral-to-Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber. This measures the extent of active efflux back into the "lumen."[10]
-
-
Data Analysis and Interpretation:
-
Quantify compound concentrations via LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both the A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .
-
An ER > 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-glycoprotein.[10] This can significantly limit oral bioavailability, even for a compound with high passive permeability.
-
Comparative Data and Interpretation
To contextualize the impact of this compound, we present hypothetical but realistic data for a parent molecule (PM) and two derivatives.
Table 1: Hypothetical Comparative Permeability Data
| Compound ID | Modification | PAMPA Pe (10-6 cm/s) | Caco-2 Papp (A→B) (10-6 cm/s) | Caco-2 Papp (B→A) (10-6 cm/s) | Efflux Ratio (ER) |
| PM-01 | Parent Molecule | 4.5 | 3.8 | 12.2 | 3.2 |
| PM-02 | + Flexible Linker | 2.1 | 1.9 | 2.5 | 1.3 |
| PM-03 | + this compound | 11.8 | 10.5 | 11.1 | 1.1 |
| Propranolol | High Permeability Control | >20 | >15 | >15 | ~1.0 |
| Atenolol | Low Permeability Control | <1 | <1 | <1 | ~1.0 |
Analysis of the Data
-
Parent Molecule (PM-01): Exhibits moderate passive permeability (PAMPA) but is clearly a substrate for active efflux (ER = 3.2), which severely limits its absorptive transport in the Caco-2 model.
-
Flexible Linker Derivative (PM-02): The addition of a flexible, polar linker decreased lipophilicity, resulting in poor permeability in both assays.
-
This compound Derivative (PM-03): This modification provides a significant advantage. The increased lipophilicity and rigid structure dramatically improve passive permeability (PAMPA Pe = 11.8). More importantly, the efflux ratio is reduced to ~1.0. This suggests that the bulky cyclohexyl group may sterically hinder the compound's interaction with efflux transporters, effectively overcoming the key liability of the parent molecule.
Logical Framework for Permeability Optimization
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in vitro evaluation of molecules containing the 4-(N-Boc-N-methylamino)cyclohexanol moiety
An In-Depth Guide to the In Vitro Evaluation of Novel Molecules Incorporating the 4-(N-Boc-N-methylamino)cyclohexanol Scaffold
Introduction: The Strategic Value of the Cyclohexanol Moiety in Drug Discovery
The this compound moiety is a versatile synthetic intermediate increasingly utilized in medicinal chemistry.[1][2] Its value lies not in any intrinsic biological activity, but in its role as a structurally robust and functionally adaptable building block for more complex pharmaceutical compounds.[1] The cyclohexane ring provides a conformationally constrained, non-planar scaffold that can orient substituents in precise three-dimensional space, a critical feature for achieving high-affinity interactions with biological targets.
The presence of a hydroxyl (-OH) group and a tert-butoxycarbonyl (Boc) protected secondary amine offers medicinal chemists two orthogonal handles for synthetic elaboration.[1] This allows for the sequential and controlled addition of different pharmacophoric elements, making it an ideal starting point for developing molecules targeting a wide range of proteins, including protease inhibitors and receptor modulators.[1] This guide provides a comprehensive framework for the initial in vitro evaluation of novel derivatives built upon this promising scaffold, comparing their performance through a logical, multi-tiered assay cascade.
The In Vitro Evaluation Cascade: A Strategy for Efficient Candidate Prioritization
A successful in vitro evaluation campaign does not rely on a single assay but employs a strategic sequence of experiments designed to build a comprehensive pharmacological profile. The goal is to triage compounds efficiently, eliminating those with undesirable properties (like general cytotoxicity) early, while gathering detailed mechanistic data on promising candidates.
Caption: A generalized workflow for the in vitro evaluation of novel chemical entities.
Phase 1: Establishing a Toxicity Baseline with the XTT Assay
Before assessing target-specific activity, it is imperative to evaluate the general cytotoxicity of any new compound. A molecule that indiscriminately kills all cells is not a viable therapeutic candidate. The XTT assay is a robust and widely used colorimetric method for this purpose, offering advantages over the traditional MTT assay.
Causality Behind the Choice: Why XTT? The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow XTT tetrazolium salt to a water-soluble, orange-colored formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells. Unlike the MTT assay, the formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step with organic solvents, which can introduce variability and toxicity. This makes the XTT assay simpler, faster, and more suitable for high-throughput screening.[3]
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate a chosen cancer cell line (e.g., HeLa or A549) in a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative molecule and the competitor compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 100 µM to ~0.1 µM. Include a vehicle control (DMSO only) and an untreated control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing the XTT reagent and the electron-coupling reagent).
-
Labeling and Incubation: Add 50 µL of the XTT labeling mixture to each well. Incubate the plate for 2-4 hours at 37°C, allowing the color to develop.
-
Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Normalize the data by setting the absorbance of the vehicle control wells to 100% viability. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Phase 2: Interrogating Target-Specific Activity
Once compounds are confirmed to be non-cytotoxic at concentrations relevant for biological activity, they can be advanced to target-specific assays. Based on the common applications of the parent scaffold, we will explore protocols for two major drug target classes: protein kinases and G-protein-coupled receptors (GPCRs).
A. Protein Kinase Inhibition
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Luminescence-based assays that quantify ATP consumption (or ADP production) are a modern, non-radioactive standard for measuring kinase activity.[5]
Caption: A simplified kinase cascade, a common target for cancer therapeutics.
Expertise Behind the Protocol: Controlling for Variables A critical flaw in many published kinase assays is the use of arbitrary ATP concentrations.[4] The inhibitory potency (IC₅₀) of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay. To ensure data comparability across different experiments and labs, it is crucial to perform the assay with an ATP concentration equal to its Michaelis-Menten constant (Kₘ) for the specific kinase being tested.[4] This allows for a more standardized determination of potency and facilitates the calculation of the inhibitor constant (Kᵢ).[4]
Protocol: ADP-Glo™ Luminescent Kinase Assay
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of a solution containing the target kinase (e.g., BRAF V600E) and its specific peptide substrate in reaction buffer.
-
Inhibitor Addition: Add 2.5 µL of the test compound dilutions (prepared similarly to the XTT assay). Include a positive control (a known inhibitor like Sorafenib) and a no-inhibitor control. Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution (at the predetermined Kₘ concentration). Incubate for 60 minutes at 30°C.
-
Reaction Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Normalize the data by setting the luminescence of the no-inhibitor control to 100% activity and the highest inhibitor concentration to 0% activity. Plot the percent inhibition versus the log of inhibitor concentration to calculate the IC₅₀ value.
B. G-Protein-Coupled Receptor (GPCR) Modulation
GPCRs are the largest family of cell surface receptors and the target of approximately a quarter of all approved drugs.[6] Evaluating compound activity at GPCRs requires functional assays that measure the downstream consequences of receptor activation or inhibition.[7] Common readouts include the measurement of second messengers (like cAMP for Gs/Gi-coupled receptors) or the recruitment of signaling proteins like β-arrestin.[6]
For a Gs-coupled receptor, an agonist will increase intracellular cAMP levels, while an antagonist will block this increase. For Gi-coupled receptors, the opposite is true. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays are a common "mix-and-read" format for quantifying cAMP levels in a high-throughput manner.
Comparative Performance Data
To illustrate how data from this evaluation cascade is synthesized, the following table presents hypothetical results for three derivatives (MOL-101, MOL-102, MOL-103) containing the this compound moiety, compared against a known competitor.
| Compound | Scaffold | CC₅₀ (HeLa cells, µM) | Kinase IC₅₀ (BRAF V600E, µM) | GPCR EC₅₀ (cAMP, µM) | Therapeutic Index (CC₅₀/IC₅₀) | Notes |
| MOL-101 | Test Moiety | > 50 | 0.85 | > 30 | > 58.8 | Potent kinase inhibitor with low cytotoxicity. |
| MOL-102 | Test Moiety | 12.5 | 15.2 | 0.15 | 0.82 | Potent GPCR agonist but shows kinase off-target activity near its cytotoxic limit. |
| MOL-103 | Test Moiety | 2.1 | 1.5 | > 30 | 1.4 | Cytotoxic; poor separation between desired activity and toxicity. |
| Competitor X | Alternative | > 50 | 1.10 | > 30 | > 45.5 | Reference kinase inhibitor with a known profile. |
Interpretation:
-
MOL-101 emerges as a promising lead candidate for a kinase inhibitor program. It is potent against its target and exhibits a large therapeutic window (high Therapeutic Index), suggesting that its activity is not due to general toxicity.
-
MOL-102 is a potent GPCR agonist but would require further optimization to remove its off-target kinase activity and improve its safety margin.
-
MOL-103 would be deprioritized due to its high cytotoxicity, which occurs at concentrations very close to its active range.
This structured in vitro evaluation provides the critical data needed to make informed decisions, enabling researchers to efficiently identify and advance molecules with the highest potential for becoming successful therapeutics.
References
- Recent progress in assays for GPCR drug discovery.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Advances in G Protein-Coupled Receptor High-throughput Screening.
- Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. (Source: AACR Journals) [Link]
- Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (Source: Frontiers in Chemistry) [Link]
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (Source: ACS Measurement Science Au) [Link]
- This compound. (Source: MySkinRecipes) [Link]
- GPCR Functional Assays, Understanding On/Off-target Activity. (Source: Eurofins Discovery) [Link]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (Source: Reaction Biology) [Link]
- CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (Source: DORAS | DCU Research Repository) [Link]
- General mechanism of MTT, MTS, and XTT assay.
- This compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-(N-Boc-N-methylamino)cyclohexanol
This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of 4-(N-Boc-N-methylamino)cyclohexanol. As a key intermediate in pharmaceutical synthesis, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory adherence.[1] This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Hazard Characterization and Risk Assessment: The Foundation of Safe Disposal
Expert Analysis: The primary hazards are associated with the cyclohexanol moiety, which can cause skin and eye irritation.[2] The N-Boc protecting group is noteworthy for its acid lability; it can decompose under acidic conditions to release gas (isobutylene and carbon dioxide), which poses a container pressurization risk if mixed with incompatible waste streams.[3]
Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)
| Hazard Profile (based on structural analogs) | GHS Classification | Required PPE & Safety Measures | Rationale |
|---|---|---|---|
| Skin Irritation | Skin Irrit. 2 | Nitrile gloves: Inspect for integrity before use.[4] Lab coat: To prevent skin contact. | Direct contact may cause irritation. Contaminated gloves and clothing must be disposed of as solid chemical waste.[5] |
| Serious Eye Irritation | Eye Irrit. 2A | Safety glasses with side shields or goggles: Mandatory when handling the substance. | Protects against splashes of solutions or airborne solid particles.[6] |
| Respiratory Irritation | STOT SE 3 | Work in a well-ventilated area or chemical fume hood: Especially when handling the solid to avoid dust formation.[4] | Inhalation of dust or aerosols may irritate the respiratory tract.[2][4] |
| Chemical Reactivity | Not Classified | Avoid mixing with strong acids or oxidizing agents. | The Boc group is cleaved by strong acids, potentially causing gas evolution and container pressurization.[3][7] |
Waste Segregation and Container Management: A Self-Validating System
Proper segregation and containment are the most critical steps in preventing accidental reactions and ensuring waste can be safely handled by disposal facilities. The U.S. Environmental Protection Agency (EPA) sets the framework for this under the Resource Conservation and Recovery Act (RCRA).[8]
Protocol for Waste Container Setup
-
Select a Compatible Container:
-
For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the original chemical container is used if possible for uncontaminated bulk disposal.[5]
-
For Liquid Waste (Solutions): Use a compatible, leak-proof container (e.g., HDPE, glass) that will not react with the solvent used. Crucially, do not store in metal containers if there is any chance of acidity. [5]
-
Rationale: Container integrity is paramount. Using incompatible materials can lead to degradation, leaks, and dangerous reactions.
-
-
Affix a Hazardous Waste Label:
-
The moment the first drop of waste enters the container, it must be labeled.[9]
-
The label must be completely filled out and include:
-
The words "Hazardous Waste."
-
Full chemical name: "Waste this compound". List any solvents as well.
-
The specific hazard characteristics (e.g., "Irritant").[9]
-
Your name and lab contact information.
-
An accumulation start date.
-
-
Rationale: Federal and local regulations require clear labeling for identification, hazard awareness, and tracking of waste accumulation timelines.[5][9]
-
-
Establish a Satellite Accumulation Area (SAA):
-
The waste container must be kept at or near the point of generation and under the control of laboratory personnel.[10]
-
Store the container in a designated, well-ventilated area, away from incompatible chemicals.
-
Utilize secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[5]
-
Rationale: The SAA concept, defined by the EPA, ensures that hazardous waste is managed safely in the immediate work area before being moved to a central storage facility.[10]
-
Step-by-Step Disposal Procedures
This protocol covers the lifecycle of the waste from generation to its ultimate transfer for disposal.
Phase 1: Unused or Expired Product (Solid)
-
Evaluation: Ensure the material is clearly identified. If it is in its original, sealed container, leave it as is.
-
Labeling: Place a hazardous waste label directly on the container without obscuring the original manufacturer's label.
-
Segregation: Store the container in your lab's designated SAA for solid chemical waste.
-
Disposal Request: Follow your institution's procedure to have the waste collected by the Environmental Health & Safety (EHS) department for disposal by a licensed contractor.
Phase 2: Contaminated Labware and PPE (Solid Waste)
-
Collection: Place items such as contaminated gloves, weigh boats, and absorbent paper into a designated solid chemical waste container or a securely lined bag within a rigid container.[5]
-
Labeling: The container must have a hazardous waste label detailing the contaminants.
-
Storage: Keep the container closed when not actively adding waste.[9] Store in the SAA.
-
Disposal Request: Arrange for pickup by EHS when the container is full or reaches your facility's storage time limit.
Phase 3: Solutions of this compound (Liquid Waste)
-
Collection: Carefully pour waste solutions into the designated liquid hazardous waste container using a funnel.
-
Segregation: This is a non-halogenated organic waste. Do not mix with halogenated solvents (e.g., dichloromethane) or aqueous acidic/basic waste streams.
-
Container Management: Keep the container securely capped at all times, except when adding waste, to prevent the release of vapors.[9] Do not fill beyond 90% capacity to allow for vapor expansion.[5]
-
Storage: Keep the container in the SAA within secondary containment.
-
Disposal Request: Once full or nearing the institutional time limit (typically 90-180 days), contact EHS for removal and transport to a licensed waste disposal facility.[5]
Visual Workflow: Disposal Decision Pathway
The following diagram outlines the logical flow for the proper management and disposal of waste generated from this compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. cis-4-(tert-Butoxycarbonylamino)cyclohexanol | C11H21NO3 | CID 1514287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. capotchem.com [capotchem.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. fishersci.com [fishersci.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 9. uhcl.edu [uhcl.edu]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
